Evobrutinib

Catalog No.
S527651
CAS No.
1415823-73-2
M.F
C25H27N5O2
M. Wt
429.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Evobrutinib

CAS Number

1415823-73-2

Product Name

Evobrutinib

IUPAC Name

1-[4-[[[6-amino-5-(4-phenoxyphenyl)pyrimidin-4-yl]amino]methyl]piperidin-1-yl]prop-2-en-1-one

Molecular Formula

C25H27N5O2

Molecular Weight

429.5 g/mol

InChI

InChI=1S/C25H27N5O2/c1-2-22(31)30-14-12-18(13-15-30)16-27-25-23(24(26)28-17-29-25)19-8-10-21(11-9-19)32-20-6-4-3-5-7-20/h2-11,17-18H,1,12-16H2,(H3,26,27,28,29)

InChI Key

QUIWHXQETADMGN-UHFFFAOYSA-N

SMILES

C=CC(=O)N1CCC(CC1)CNC2=NC=NC(=C2C3=CC=C(C=C3)OC4=CC=CC=C4)N

solubility

Soluble in DMSO

Synonyms

Evobrutinib; M-2951; M 2951; M2951; MSC-2364447C; MSC 2364447C; MSC2364447C

Canonical SMILES

C=CC(=O)N1CCC(CC1)CNC2=NC=NC(=C2C3=CC=C(C=C3)OC4=CC=CC=C4)N

The exact mass of the compound Evobrutinib is 429.2165 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Evobrutinib discovery and preclinical characterization

Author: Smolecule Technical Support Team. Date: February 2026

Key Preclinical Findings

Extensive preclinical studies characterized the efficacy, mechanism, and pharmacological profile of evobrutinib.

Study Area Key Finding Experimental Model / Method
BTK Inhibition Dose-dependent BTK occupancy; sustained target inhibition despite rapid plasma clearance [1] [2] Phase I studies in healthy humans; PBMC analysis [1]
Autoimmune Disease Models Efficacy in models of rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE); relationship established between BTK occupancy and inhibition of disease activity [3] Preclinical rodent models of RA and SLE [3]
Neuroinflammation Reduced cerebral infarct volume, ameliorated neuroinflammation, promoted M2 microglia polarization, improved neurological function [4] Male C57BL/6 mouse model of ischemic stroke (MCAO); TTC staining, flow cytometry, behavioral tests [4]
Mechanism in CNS Inhibited TLR4/Myd88/NF-κB signaling pathway, attenuating M1 microglia-mediated neuroinflammation [4] In vitro studies on primary microglia under oxygen-glucose deprivation (OGD); Western Blot, qPCR [4]
Pharmacokinetics & Metabolism Rapid absorption, extensive metabolism, primarily eliminated in feces (71.0%), with renal excretion (20.6%); one major metabolite (M463-2) identified in plasma [2] Human mass balance study with a single oral 75 mg dose of 14C-radiolabeled this compound [2]

The following diagram illustrates the primary molecular mechanism of action of this compound in modulating microglial polarization, a key process in neuroinflammation.

G cluster_pathway TLR4 Signaling Pathway This compound This compound BTK BTK This compound->BTK Covalent Inhibition M2_Polarization M2_Polarization BTK->M2_Polarization Promotes TLR4 TLR4 Myd88 Myd88 TLR4->Myd88 NFkB NFkB Myd88->NFkB M1_Polarization M1_Polarization NFkB->M1_Polarization Promotes ProInflammatory ProInflammatory M1_Polarization->ProInflammatory Releases Cytokines AntiInflammatory AntiInflammatory M2_Polarization->AntiInflammatory Releases Factors

This compound inhibits BTK, shifting microglial polarization from pro-inflammatory M1 to anti-inflammatory M2 phenotype [4].

Detailed Experimental Protocols

For researchers looking to replicate or understand the foundational studies, here are the methodologies for key experiments.

Protocol 1: BTK Occupancy Assessment in Human Peripheral Blood Mononuclear Cells (PBMCs) [1]

This protocol is critical for establishing the relationship between drug exposure and target engagement.

  • Blood Sampling: Collect serial blood samples from subjects (healthy participants or patients) at scheduled timepoints pre- and post-dosing.
  • PBMC Isolation: Isolate PBMCs from whole blood using standard density gradient centrifugation (e.g., Ficoll-Paque).
  • Cell Lysis and Protein Extraction: Lyse the PBMCs to extract total cellular protein.
  • Immunoaffinity Capture of BTK: Use a specific, immobilized capture agent to pull down BTK protein from the lysate. The this compound molecule is covalently bound to BTK, which protects a specific peptide fragment from digestion.
  • Tryptic Digestion: Digest the captured protein with trypsin. The covalently bound drug protects the peptide where it binds.
  • LC-MS/MS Analysis: Analyze the resulting peptides using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The ratio of the drug-bound peptide to the total BTK peptide (free + bound) is used to calculate the percentage of BTK occupancy.
Protocol 2: Evaluating Efficacy in a Mouse Model of Ischemic Stroke [4]

This in vivo protocol demonstrates this compound's effect in a model of neuroinflammation.

  • Animal Model: Use 8-10 week-old male C57BL/6 mice.
  • MCAO Surgery: Establish the Middle Cerebral Artery Occlusion (MCAO) model to induce cerebral ischemia. Anesthetize mice and insert a silicone-coated filament into the internal carotid artery to occlude the middle cerebral artery for a defined period.
  • Drug Administration: Administer this compound via oral gavage. A common dose used is 10 mg/kg, given for three consecutive days post-surgery. This dose is derived from cross-species scaling of clinically effective doses.
  • Infarct Volume Assessment:
    • At the endpoint, euthanize the mice and remove the brains.
    • Slice the brain sections and stain with 2,3,5-Triphenyltetrazolium Chloride (TTC). Viable tissue stains red, while the infarcted area remains pale.
    • Quantify the infarct volume using image analysis software.
  • Behavioral Testing: Perform neurological deficit scores and other behavioral tests (e.g., rotarod, adhesive removal test) to assess functional recovery.
  • Flow Cytometry for Microglial Polarization:
    • Perfuse and harvest brain tissue from the ischemic hemisphere.
    • Dissociate the tissue to create a single-cell suspension.
    • Stain cells with fluorescently labeled antibodies against surface markers for M1 (e.g., CD86) and M2 (e.g., CD206) phenotypes.
    • Analyze the stained cells using flow cytometry to determine the ratio of M1 to M2 microglia.
Protocol 3: Investigating Microglial Polarization Mechanism In Vitro [4]

This protocol elucidates the molecular mechanism by which this compound modulates microglial activity.

  • Primary Microglia Culture: Generate primary microglial cultures from neonatal C57BL/6 mice (within 48 hours of birth).
  • Oxygen-Glucose Deprivation (OGD): To simulate ischemic conditions in vitro, replace the culture medium with a glucose-free solution and place the cells in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) for a set period.
  • Drug Treatment: Treat the microglial cells with this compound during or after the OGD period.
  • Protein Analysis via Western Blot:
    • Lyse the cells to extract protein.
    • Separate proteins by SDS-PAGE gel electrophoresis and transfer to a membrane.
    • Probe the membrane with primary antibodies against key proteins in the TLR4 pathway (TLR4, Myd88, phospho-NF-κB p65) and loading controls (e.g., β-actin).
    • Use secondary antibodies conjugated to a detection system (e.g., HRP) to visualize and quantify the protein bands.
  • Gene Expression Analysis via qPCR:
    • Extract total RNA from the treated cells and synthesize cDNA.
    • Perform quantitative PCR (qPCR) using primers for pro-inflammatory (e.g., iNOS, TNF-α, IL-1β) and anti-inflammatory (e.g., Arg1, IL-10) genes.
    • Analyze the relative changes in gene expression using the 2^(-ΔΔCt) method.

Interpretation and Research Implications

This compound is a scientifically compelling case study in drug discovery. Its high selectivity and covalent mechanism offered a potential advantage over earlier, less selective BTK inhibitors, aiming to minimize off-target adverse effects [5]. Its ability to penetrate the CNS made it a promising candidate for treating neuroinflammatory diseases like MS by targeting both peripheral immune cells and CNS-resident microglia [1] [4].

However, the recent Phase III trial results highlight a critical challenge in drug development: promising preclinical and Phase II data does not always translate to clinical success in larger, more definitive studies [6] [7]. Despite achieving high BTK occupancy and showing positive signals in reducing MRI lesions in Phase II, this compound was not superior to the active comparator (teriflunomide) in reducing relapse rates in Phase III.

For the research community, this compound remains a valuable tool for understanding BTK biology in immunology and neurology. The detailed experimental protocols provided above, particularly in neuroinflammation models, offer a robust methodology for evaluating similar compounds. The failure in Phase III also underscores the need for deeper research into the complexities of MS pathophysiology and the role of BTK inhibition within it.

References

Bruton's tyrosine kinase inhibitor mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

BTK Biology and Signaling Pathways

BTK is a non-receptor tyrosine kinase of the Tec family, constitutively expressed in most hematopoietic cells except T cells and plasma cells. It acts as a crucial signaling node downstream of several receptors [1] [2].

  • Key Domains: BTK's five structural domains enable its function: Pleckstrin Homology (PH) domain for membrane recruitment, Tec Homology (TH) domain, Src Homology 3 (SH3) domain, SH2 domain, and the C-terminal catalytic kinase domain [3] [4].
  • Central Role in BCR Signaling: The primary mechanism of BTK inhibitors in cancers is through disrupting BCR signaling. The following diagram illustrates this key pathway and the points of inhibition:

g BCR BCR SYK_LYN LYN / SYK BCR->SYK_LYN PI3K PI3K BCR->PI3K Antigen Antigen Antigen->BCR BTK_Inactive BTK (Inactive) SYK_LYN->BTK_Inactive PIP3 PIP3 (by PI3K) PI3K->PIP3 PIP3->BTK_Inactive Membrane Recruitment BTK_Active BTK (Active) BTK_Inactive->BTK_Active Phosphorylation (Y551) PLCG2_Inactive PLCγ2 (Inactive) BTK_Active->PLCG2_Inactive PLCG2_Active PLCγ2 (Active) PLCG2_Inactive->PLCG2_Active NFkB NF-κB Pathway (Survival, Proliferation) PLCG2_Active->NFkB ERK ERK Pathway (Proliferation) PLCG2_Active->ERK Calcium Calcium Release PLCG2_Active->Calcium NFAT NFAT Pathway (Cell Activation) Calcium->NFAT BTKi BTK Inhibitor (e.g., Ibrutinib) BTKi->BTK_Active Inhibits

BTK's role in BCR signaling and inhibition point. BTK inhibitors block activation of PLCγ2 and downstream pro-survival pathways.

  • Role in Other Pathways: Beyond BCR signaling, BTK also mediates signals from chemokine receptors (regulating cell migration and adhesion) and Toll-like receptors (TLRs), connecting it to the innate immune response [2] [4].

Mechanism of Action of BTK Inhibitors

BTK inhibitors act by binding to the kinase domain of BTK, preventing ATP binding and subsequent autophosphorylation and activation.

  • Covalent Binding: First and second-generation inhibitors like Ibrutinib, Acalabrutinib, and Zanubrutinib are irreversible inhibitors. They form a covalent bond with a cysteine residue (C481) in BTK's ATP-binding pocket, leading to sustained inhibition [5] [3] [4].
  • Non-Covalent Binding: Third-generation inhibitors like Pirtobrutinib are reversible. They do not bind to C481 and remain effective against C481-mutant forms of BTK, representing a key strategy to overcome resistance [5] [6].

The following diagram summarizes how resistance emerges and how different inhibitor generations address it:

g CovalentBTKi Covalent BTK Inhibitor (e.g., Ibrutinib) C481_WT Wild-type BTK (Cysteine 481) CovalentBTKi->C481_WT Binds irreversibly C481_Mutant Mutant BTK (e.g., C481S) CovalentBTKi->C481_Mutant Binding prevented Resistance Acquired Resistance C481_WT->Resistance Mutation Resistance->C481_Mutant NonCovalentBTKi Non-Covalent BTK Inhibitor (e.g., Pirtobrutinib) NonCovalentBTKi->C481_Mutant Binds reversibly EffectiveInhibition Effective Inhibition of BTK NonCovalentBTKi->EffectiveInhibition

Mechanisms of covalent BTK inhibitors and resistance via C481 mutation overcome by non-covalent inhibitors.

Quantitative Profiling of BTK Inhibitors

The table below summarizes key characteristics of major BTK inhibitors:

Inhibitor (Generation) Binding Mechanism Primary Molecular Target Key Resistance Mutations Selectivity Profile
Ibrutinib (1st) Irreversible Covalent BTK (C481) C481S, T474I, L528W [6] Less selective; also inhibits ITK, EGFR, etc. [4]
Acalabrutinib (2nd) Irreversible Covalent BTK (C481) C481S [6] More selective than Ibrutinib [4]
Zanubrutinib (2nd) Irreversible Covalent BTK (C481) C481S, L528W [6] Designed for high selectivity [4]
Pirtobrutinib (3rd) Reversible Non-Covalent BTK (not C481) V416L, A428D, M437R [6] High selectivity; active against C481 mutants [5] [6]
Fenebrutinib (3rd) Reversible Non-Covalent BTK (not C481) N/A High selectivity [5] [3]

Key Experimental Methods for Characterizing BTK Inhibitors

For researchers, characterizing BTK inhibitors involves specific biochemical, cellular, and in vivo assays.

  • Assessing BTK Phosphorylation and Downstream Signaling
    • Method: Immunoblotting (Western Blot) or phospho-flow cytometry to detect phosphorylation states.
    • Detailed Protocol: Stimulate B-cells (e.g., Ramos cells) with anti-IgM to activate BCR signaling. Pre-treat cells with the BTK inhibitor. Lyse cells and analyze by SDS-PAGE. Probe with antibodies against phospho-BTK (Y223 or Y551), phospho-PLCγ2 (Y759), and total protein as loading control. A reduction in phosphorylation indicates inhibitor efficacy [7] [8].
  • Measuring Cellular Proliferation and Viability
    • Method: Cell Titer-Glo Luminescent Cell Viability Assay or MTT assay.
    • Detailed Protocol: Plate B-cell malignancy lines (e.g., MEC1 for CLL, JeKo-1 for MCL) in 96-well plates. Treat with a concentration gradient of the BTK inhibitor for 48-72 hours. Add the reagent and measure luminescence or absorbance. Calculate IC₅₀ values using non-linear regression analysis [8].
  • Evaluating Inhibition of BTK in a Cellular Native Environment
    • Method: Cellular Thermal Shift Assay (CETSA).
    • Detailed Protocol: Treat primary cells or cell lines with the inhibitor. Heat aliquots of cell lysates or intact cells at different temperatures. Centrifuge to separate precipitated proteins. Detect the remaining soluble BTK in the supernatant by immunoblotting. A shift in BTK's thermal stability indicates direct target engagement within the cell [3].
  • Investigating Functional Immune Synapse Formation
    • Method: Real-time microscopy on planar lipid bilayers.
    • Detailed Protocol: Create bilayers incorporating GPI-linked ICAM-1 and a surrogate antigen (e.g., monobiotinylated anti-κ light chain antibody). Isulate primary mouse B cells, pre-treat with inhibitor, and inject into chamber. Acquire confocal fluorescence and DIC images every 30 seconds to analyze immune synapse formation, antigen accumulation, and MTOC polarization [7].

Conclusion and Future Perspectives

BTK inhibitors have revolutionized treatment for B-cell malignancies by targeting a central node in B-cell signaling. Key to their success is understanding their precise mechanism of action, from structural binding to functional cellular consequences.

Current research focuses on overcoming drug resistance, primarily through the development of non-covalent inhibitors and exploring combination therapies. Future directions include optimizing selectivity to improve safety profiles and expanding the use of BTK inhibitors into autoimmune diseases [5] [6].

References

Evobrutinib's Mechanism and Cellular Target Engagement

Author: Smolecule Technical Support Team. Date: February 2026

Evobrutinib is a third-generation, highly selective covalent (irreversible) inhibitor of Bruton's tyrosine kinase (BTK) [1]. It binds to BTK through both covalent and non-covalent interactions, effectively and permanently inhibiting its activation [1].

Key technical characteristics from preclinical and clinical studies are summarized below:

Property Description
Inhibition Type Covalent, irreversible inhibitor [1]
Key Binding Site Cysteine 481 (Cys-481) residue in BTK's active site [2]
Selectivity High kinase specificity with minimal off-target effects [1]
CNS Penetrance Demonstrated ability to cross the blood-brain barrier [1] [3]
Cellular Functional Impact Inhibits B-cell activation, proliferation, and antibody release; reduces pro-inflammatory microglial activation [1] [4]

Evidence of its biological activity includes:

  • Target Occupancy: In a phase I study, a single 75mg dose achieved very high BTK occupancy (≥80%) in human peripheral blood mononuclear cells (PBMCs), which was sustained for up to 48 hours [3].
  • Functional Effects: In vitro, this compound decreased memory B cell migration through human CNS endothelial cell monolayers, suggesting a direct impact on pathogenic cell behavior [3].

Experimental Approaches for Characterizing BTK Inhibitors

The specific biochemical IC50 for this compound was not found in the available data. However, the search results describe established methodologies used in the field to characterize BTK inhibitors, which provides context for how this data is generated.

G Start Start: BTK Inhibitor Characterization A1 Biochemical Assay (Z'-LYTE, Transcreener ADP Detection) Start->A1 A2 Cellular Target Engagement (BRET, Flow Cytometry) Start->A2 A3 Functional Cellular Assays (BCR Signaling, Cell Migration) Start->A3 A4 In Vivo Models (EAE, MCAO, CIA) Start->A4 B1 Measures enzymatic activity of purified BTK protein ↓ Phosphorylation of substrate ✓ Output: Biochemical IC50 A1->B1 B2 Measures target occupancy and residence time in living cells ✓ Output: Cellular IC50 & Occupancy A2->B2 B3 Measures downstream effects (e.g., CD69 expression, cytokine secretion) A3->B3 B4 Evaluates efficacy in disease models (e.g., MS, stroke) ✓ Output: Disease-relevant readouts A4->B4

Experimental Workflow for BTK Inhibitor Profiling

Biochemical Activity Assays

These assays measure the direct inhibition of the BTK enzyme itself.

  • Principle: Use recombinant human BTK enzyme to monitor the inhibition of its kinase activity towards a substrate peptide [5].
  • Example Protocol (Transcreener):
    • Reaction: Combine BTK enzyme, ATP, and a poly (Glu, Tyr) peptide substrate in an appropriate buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂) [6].
    • Detection: Use a homogenous, antibody-based assay to detect ADP formation, a direct product of the kinase reaction. This can be adapted for fluorescence intensity (FI), fluorescence polarization (FP), or TR-FRET readouts in HTS-compatible formats [6].
  • Output: Biochemical IC50 - The concentration of inhibitor that reduces BTK enzymatic activity by 50% [6].
Cellular Target Engagement Assays

These assays confirm that the inhibitor engages its target within the complex environment of a living cell.

  • Principle:
    • BRET Assays: Utilize a bioluminescence resonance energy transfer (BRET) assay to characterize intracellular BTK occupancy and residence time kinetics directly in living cells [7].
    • Occupancy via Flow Cytometry: Treat primary human B cells with the inhibitor, then measure the inhibition of B-cell receptor (BCR)-induced signaling events, such as phosphorylation of BTK itself (pBTK) or its substrate PLCγ, or the upregulation of surface activation markers like CD69 [2] [5].
  • Output: Cellular IC50 and target occupancy percentage, which may differ from the biochemical IC50 due to cell permeability and metabolism [2].

Key Insights for Researchers

Based on the available information, here are the key takeaways for your research and development work:

  • Focus on Irreversible Inhibition: this compound's covalent mechanism results in sustained BTK occupancy despite rapid plasma clearance, a key consideration for its dosing regimen and efficacy [2].
  • Evaluate Both Peripheral and CNS Effects: Its confirmed CNS penetrance suggests that efficacy assessments should include compartmentalized inflammation within the central nervous system, relevant for progressive forms of MS [8] [1] [3].
  • Leverage Available Assay Platforms: Robust, commercially available assays (e.g., Transcreener, BRET) are established for comprehensive inhibitor profiling, from high-throughput biochemical screening to intracellular target engagement [6] [7].

References

Structural Analysis of the Evobrutinib-BTK Complex (6OMU)

Author: Smolecule Technical Support Team. Date: February 2026

The crystal structure 6OMU reveals the atomic-level details of how evobrutinib forms a covalent complex with the human BTK kinase domain [1].

Structural Aspect Description
Overall Complex Human BTK kinase domain (271 amino acids, chain A) bound to one this compound molecule (MZJ) and a chloride ion (CL) [1].
Experimental Method X-ray diffraction [1].
Resolution 1.41 Å (enables highly detailed atomic positioning) [1].
Covalent Bond Forms between the acrylamide warhead of this compound and the sulfur (S) atom of Cys481 in BTK's ATP-binding pocket [2] [3].

| Key Hydrogen Bonds | • this compound's aminopyrimidine core with the backbone amide of Met477 on the hinge region. • The core with the backbone carbonyl of Glu475. • The 2-aminopyrimidine group with the side chain hydroxyl of Thr474 ("gatekeeper" residue) [2]. | | Selectivity Pocket | The phenoxyphenyl moiety of this compound occupies a hydrophobic selectivity pocket, forming a hydrogen bond with Lys430 [2]. |

Covalent Binding Mechanism

This compound is an "obligate covalent inhibitor." Its binding involves a two-step process:

  • Reversible Binding: The inhibitor first non-covalently associates with the BTK active site, guided by the specific hydrogen bonds and hydrophobic interactions detailed above.
  • Covalent Bond Formation: The electrophilic acrylamide warhead of this compound reacts with the nucleophilic thiol group (-SH) of Cys481 to form an irreversible carbon-sulfur covalent bond [4] [3]. Computational studies on the related inhibitor ibrutinib suggest the reaction proceeds through direct proton transfer and a rate-limiting tautomerization step [5].

G Start This compound enters BTK active site Step1 1. Reversible Binding - H-bonds to Met477, Glu475, Thr474 - Phenoxyphenyl occupies hydrophobic pocket Start->Step1 Step2 2. Warhead Alignment Acrylamide positioned near Cys481 Step1->Step2 Step3 3. Covalent Bond Formation Nucleophilic attack by Cys481 sulfur on acrylamide carbon Step2->Step3 End Stable Covalent Complex (Inactivated BTK) Step3->End

This compound's covalent binding mechanism to BTK.

Quantitative Binding Data

The high potency of this compound is confirmed by quantitative biochemical assays.

Parameter Value Experimental Context
Crystallographic Resolution 1.41 Å X-ray structure determination of 6OMU [1].
Binding Affinity (Kd) 4.6 - 16 nM Direct measurement of binding constant [1].
Inhibitory Potency (IC50) 1.8 - 8600 nM Range from 12 different activity assays [1].

Experimental Protocols for Structural and Binding Analysis

X-ray Crystallography (for 6OMU structure determination)

This protocol outlines the key steps used to determine the structure of the BTK-evobrutinib complex [1].

  • Protein Production: Express the human BTK kinase domain (residues 389-659) in Escherichia coli and purify it.
  • Crystallization: Co-crystallize the purified BTK protein with this compound to form a stable complex.
  • Data Collection: Expose the crystal to a high-intensity X-ray beam and collect the resulting diffraction patterns.
  • Phasing and Model Building: Use molecular replacement (with PHASER software) to solve the "phase problem." Build the atomic model of BTK and this compound into the experimental electron density map.
  • Refinement: Iteratively refine the model against the diffraction data using a program like REFMAC to achieve the final high-resolution structure (R-value work: 0.190) [1].
Covalent Docking (for in silico binding prediction)

This computational protocol is used to predict and analyze how this compound binds to BTK before an experimental structure is available [2].

  • System Preparation:
    • Protein: Obtain the BTK structure (e.g., PDB: 3GEN). Add hydrogen atoms, optimize hydrogen bonds, and assign protonation states. Manually adjust the side-chain rotamer of Cys481 to a conformation favorable for covalent bond formation.
    • Ligand: Draw the this compound structure with its acrylamide warhead in a reactive electrophilic form.
  • Docking Calculation:
    • Use a covalent docking module (e.g., within Flare software).
    • Define Cys481 as the reactive nucleophilic residue.
    • Select an accurate docking method (e.g., "Accurate but Slow" in Lead Finder) for better conformational sampling.
  • Pose Analysis:
    • Prioritize docked poses based on the docking score (e.g., Lead Finder 'rank score').
    • Visually inspect key interactions: H-bonding with Met477 and Glu475, and the geometry between the warhead and Cys481. Including key crystallographic water molecules in the analysis can improve pose accuracy [2].

Research Applications and Tools

The 6OMU structure is not only critical for understanding mechanism of action but also serves as a foundational tool for advanced research applications.

  • Probe Design for Live-Cell Imaging: The 6OMU structure has been used to design fluorescent probes based on the this compound scaffold. Molecular docking helps position a fluorophore (like BODIPY) so that it extends out to the solvent, allowing labeling of endogenous BTK in live cells without fully inhibiting its enzymatic activity. This enables real-time study of BTK's location and signaling dynamics [3].
  • Selectivity Analysis: The structure explains this compound's high selectivity. Key differences, such as the H-bond to BTK's Thr474 (compared to a Met residue in the EGFR kinase at the equivalent position), contribute to its low off-target activity against EGFR, potentially reducing side effects [4] [2] [3].

G Structure 6OMU Structure App1 Probe Design Structure->App1 App2 Selectivity Analysis Structure->App2 App3 Docking Validation Structure->App3 Outcome1 Live-cell imaging of BTK (Preserved activity) App1->Outcome1 Outcome2 Reduced off-target effects (e.g., against EGFR) App2->Outcome2 Outcome3 Rational design of new covalent inhibitors App3->Outcome3

Research applications of the 6OMU BTK-evobrutinib structure.

Key Context for 6OMU and Related Structures

PDB ID Description Role in this compound Development
6OMU Structure of human BTK in complex with this compound [1]. Definitive structure showing the covalent binding mode and key interactions.
3GEN Structure of BTK bound to a non-covalent, competitive inhibitor (B43) [2]. Served as the initial structural model and starting point for the design of this compound and its analogs.

The structural insights from 6OMU, combined with its well-characterized binding mechanism and pharmacokinetic profile [6] [7], firmly support the ongoing clinical investigation of this compound in autoimmune diseases like multiple sclerosis.

References

Evobrutinib blood-brain barrier permeability studies

Author: Smolecule Technical Support Team. Date: February 2026

Evidence of BBB Penetration

The following table summarizes the key studies and findings that demonstrate evobrutinib's ability to penetrate the BBB.

Study / Report Key Finding on BBB Permeability Context and Evidence
Phase II Open-Label Extension (OLE) & CSF Sub-study [1] Detected in the cerebrospinal fluid (CSF) of all sub-study patients. Direct measurement; concentrations in CSF were similar to those in plasma, providing quantitative evidence of CNS penetration.
Preclinical & Clinical Trial Descriptions [2] [3] Described as a "CNS-penetrant" and "oral, CNS-penetrating" BTK inhibitor. Characterized as such based on its pharmacokinetic properties and efficacy in CNS disease models (e.g., multiple sclerosis, ischemic stroke).
Preclinical Study in Ischemic Stroke [2] Mitigates neuroinflammation after ischemic stroke by acting on microglia within the brain. Its efficacy in modulating microglial function in vivo provides indirect functional evidence of BBB penetration.

Mechanism and Broader Context of BBB Permeability

This compound's design is central to its ability to reach the brain. It is a small molecule drug, a characteristic that generally favors BBB penetration [2]. Its primary mechanism is the highly selective inhibition of Bruton’s tyrosine kinase (BTK), an enzyme expressed in immune cells like B cells and microglia (the resident immune cells of the CNS) [2] [1].

The diagram below illustrates how this compound's ability to cross the BBB allows it to target both peripheral and central nervous system inflammation.

G cluster_peripheral Peripheral Immune Cells cluster_cns CNS-Resident Immune Cells This compound This compound Peripheral_Compartment Peripheral Compartment This compound->Peripheral_Compartment Oral Administration Blood_Brain_Barrier Blood-Brain BarrierSelectively permeable barrierprotecting the CNS This compound->Blood_Brain_Barrier  Crosses via passive diffusion   B_Cells B Cells Peripheral_Compartment->B_Cells Inhibits BTK Macrophages Macrophages Peripheral_Compartment->Macrophages Inhibits BTK CNS_Compartment Central Nervous System (CNS) Microglia Microglia CNS_Compartment->Microglia Inhibits BTK Peripheral_Inflammation Peripheral Inflammation B_Cells->Peripheral_Inflammation Reduces Macrophages->Peripheral_Inflammation Reduces CNS_Inflammation CNS-Compartmentalized Inflammation Microglia->CNS_Inflammation Reduces Blood_Brain_Barrier->CNS_Compartment

This compound crosses the BBB to target inflammation in both peripheral and central nervous system compartments.

Experimental Methodologies from Key Studies

The evidence for this compound's BBB permeability and action comes from specific experimental models.

Experimental Area Methodology Description
CSF Measurement (Human) A sub-study within a Phase II clinical trial collected cerebrospinal fluid (CSF) and plasma samples from patients. The concentration of this compound was measured in both using techniques like liquid chromatography-mass spectrometry (LC-MS) to calculate the CSF-to-plasma ratio [1].
In Vivo Model (Mouse) The middle cerebral artery occlusion (MCAO) model was used to induce ischemic stroke in male C57BL/6 mice. This compound was administered orally. Its effects were assessed by measuring the reduction in infarct volume (via TTC staining), improved neurological recovery, and observation of inhibited M1 microglial polarization, indicating direct action within the brain [2].
In Vitro Model (Cell) Primary mouse microglia were cultured and subjected to oxygen-glucose deprivation (OGD) to simulate ischemic conditions. The impact of this compound on microglial polarization and the TLR4/Myd88/NF-κB signaling pathway was analyzed using techniques like Western Blot, flow cytometry, and qPCR [2].

Significance in Drug Development

The confirmed BBB permeability of this compound is a significant differentiator in the field of BTK inhibitors and neurology because it allows the drug to target chronic, CNS-compartmentalized inflammation (often called "smoldering" inflammation) [1] [3]. This type of inflammation, driven by resident microglia and infiltrated immune cells behind the BBB, is believed to contribute to silent disease progression in conditions like multiple sclerosis, independent of acute relapses [1]. By modulating microglial activity directly in the brain, this compound has the potential to address this underlying progression, an area of high unmet need in neuroinflammatory diseases [2] [3].

References

Evobrutinib mass balance and excretion profile

Author: Smolecule Technical Support Team. Date: February 2026

Evobrutinib Excretion and Metabolite Profile

Parameter Result
Total Recovery of Radioactivity 91.6% of the administered dose [1]
Fecal Excretion (mean ± SD) 71.0% ± 2.1 [1]
Urinary Excretion (mean ± SD) 20.6% ± 2.0 [1]
Excretion within first 72 hours 85.3% of total radioactivity [1]
Unchanged drug in excreta Not detected [1]
Major Circulating Metabolite M463-2 (MSC2430422), a dihydro-diol metabolite [1]
Key Metabolizing Enzymes CYP enzymes (oxidation) and Soluble/Mitochondrial Epoxide Hydrolase (hydrolysis) [2]

Experimental Protocol for Mass Balance Study

The quantitative data above was generated from a Phase I, open-label, single-dose study (NCT03725072) designed to determine the absorption, metabolism, and excretion routes of this compound [1].

  • Participants: Six healthy male participants aged 18-55 years [1].
  • Dose: A single oral 75 mg dose of this compound containing approximately 3.6 MBq (100 μCi) of carbon-14 (14C) radiolabeled this compound, administered as an oral solution under fasting conditions [1].
  • Data Collection: Participants were confined to the clinic until at least 90% of the radioactivity was recovered or for up to 14 days. Serial blood, plasma, urine, and feces samples were collected over this period for pharmacokinetic and radioactivity analysis [1].
  • Analytical Methods: Total radioactivity was measured in blood, plasma, and excreta. This compound and its metabolites were identified and quantified using methods like liquid chromatography with radiodetection and tandem mass spectrometry (LC-RAD/MS/MS) [1].

This experimental workflow can be visualized as follows:

G Start Study Start Screening Participant Screening (6 Healthy Males) Start->Screening Dosing Single Oral Dose 75 mg 14C-Evobrutinib Screening->Dosing Sample Serial Sample Collection Dosing->Sample Analysis Sample Analysis Sample->Analysis End Data & Conclusion Analysis->End

Flowchart of the mass balance study design.

Biotransformation Pathway to M463-2

This compound undergoes substantial first-pass metabolism. The formation of its major metabolite, M463-2, is a two-step process [2]:

  • Oxidation: Cytochrome P450 (CYP) enzymes mediate the oxidation of an aromatic ring on this compound, forming a reactive epoxide intermediate.
  • Hydrolysis: The epoxide intermediate is rapidly hydrolyzed by soluble epoxide hydrolase (sEH) and mitochondrial epoxide hydrolase (mEH) to form the final dihydro-diol metabolite, M463-2.

Only the (S)-enantiomer of M463-2 is considered a major metabolite in human plasma. In vitro studies have shown that this major enantiomer lacks clinically relevant pharmacological activity against BTK, off-target effects, and potential for drug-drug interactions (DDI), supporting its safety profile [2].

The metabolic pathway is illustrated below:

G This compound This compound Intermediate Epoxide Intermediate This compound->Intermediate Step 1: Oxidation Metabolite M463-2 (Dihydro-diol) Intermediate->Metabolite Step 2: Hydrolysis Enzymes1 Enzymes: CYP450 Enzymes1->Intermediate Enzymes2 Enzymes: sEH, mEH Enzymes2->Metabolite

Two-step biotransformation of this compound to its major metabolite.

Insights for Drug Development

  • Elimination Characteristics: The high fecal elimination suggests that biliary excretion of metabolites is a significant clearance route. The minimal renal excretion of unchanged drug may suggest a lower risk of renal toxicity, though a dedicated study investigated the pharmacokinetics in subjects with renal impairment [3].
  • Metabolite Safety: The thorough identification and safety assessment of the major metabolite M463-2 align with FDA and EMA guidance on metabolites in safety testing (MIST) [1]. The finding that the major (S)-enantiomer is pharmacologically inactive mitigates concerns about metabolite-mediated toxicity or efficacy interference [2].
  • BTK Occupancy vs. PK Half-Life: this compound demonstrates a short plasma half-life (~2 hours) but sustained high BTK occupancy. This disconnect supports a mechanism-driven dosing strategy over a purely PK-guided one, which is a key consideration for clinical development [1].

References

Comprehensive ADME Profile of Evobrutinib: A Technical Guide

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Evobrutinib is a highly selective, covalent Bruton's tyrosine kinase (BTK) inhibitor currently in Phase III clinical development for the treatment of relapsing multiple sclerosis (MS) and other autoimmune diseases [1] [2]. As a covalent inhibitor, this compound irreversibly binds to the cysteine 481 residue in the ATP-binding pocket of BTK, rendering the enzyme catalytically inert and thereby modulating both adaptive and innate immune responses [3]. BTK plays a critical role in signaling pathways of B-cells and myeloid cells, including B-cell receptor (BCR) and Fc receptor (FcR) signaling, making it a rational therapeutic target for autoimmune conditions [4] [2]. The drug's ability to target immune cells both peripherally and potentially within the central nervous system (CNS) positions it as a promising therapeutic agent for neuroinflammatory conditions like MS [3].

Comprehensive ADME Properties

Absorption

This compound demonstrates favorable oral absorption characteristics with rapid uptake following administration. Clinical studies in healthy volunteers have consistently shown that this compound is rapidly absorbed, reaching peak plasma concentrations approximately 0.5 hours after administration [4]. The absorption process exhibits dose-proportional pharmacokinetics across a wide range of doses (25-500 mg) with no significant accumulation upon repeated dosing, indicating linear and predictable exposure [4].

Table 1: Key Absorption Parameters of this compound

Parameter Value Conditions Study Details
T~max~ ~0.5 hours Fasted conditions Single doses (25-500 mg) [4]
Food Effect +49% bioavailability With low-fat meal vs. fasted Single 75 mg dose [5]
Dose Proportionality Linear 25-500 mg range No deviation from linearity [4]
Accumulation None Once daily for 14 days Consistent exposure [4]

The bioavailability of this compound is significantly influenced by food intake. Population pharmacokinetic modeling demonstrated that administration with a low-fat meal increases bioavailability by approximately 49% compared to the fasted state [5]. This food effect has important implications for clinical practice and trial design, suggesting that consistent administration with food may optimize drug exposure. Interestingly, no significant differences in pharmacokinetic parameters have been observed between Japanese and non-Japanese populations, indicating minimal ethnic variability in absorption [5].

Distribution

This compound distribution characteristics indicate extensive tissue penetration, though specific volume of distribution and protein binding values have not been fully quantified in available literature [6]. The drug's molecular properties suggest it has the potential for central nervous system (CNS) penetration, which is particularly relevant for its application in multiple sclerosis, where compartmentalized inflammation behind the blood-brain barrier contributes to disease pathology [3].

Table 2: Distribution Characteristics of this compound

Parameter Finding Significance
CNS Penetration Moderate (K~p,uu~ CSF = 0.13) Lower than tolebrutinib (0.40) [3]
CSF Exposure 3.2 ng/mL (NHP, 10 mg/kg) Below IC~90~ value [3]
BTK Occupancy >90% within 4 hours (≥200 mg dose) Sustained effect [4]
Tissue Binding Not fully characterized --

Comparative studies of BTK inhibitors have revealed that this compound achieves cerebrospinal fluid (CSF) concentrations of 3.2 ng/mL in non-human primates following a 10 mg/kg oral dose, with an unbound partition coefficient (K~p,uu~) between plasma and CSF of 0.13 [3]. While this demonstrates some CNS penetration, this compound's CSF exposure is insufficient to reach the estimated IC~90~ value for BTK inhibition, unlike tolebrutinib which achieved sufficient CNS exposure in the same model [3]. Despite this limitation, this compound demonstrates high and sustained BTK occupancy in peripheral blood mononuclear cells, reaching >90% within 4 hours after single doses ≥200 mg and maintaining >50% occupancy at 96 hours with doses ≥100 mg [4].

Metabolism

This compound undergoes extensive and rapid hepatic metabolism, with no unchanged parent drug detected in excreta according to mass balance studies [1] [7]. The metabolic pathway has been thoroughly characterized and involves a two-step biotransformation process primarily mediated by cytochrome P450 enzymes and epoxide hydrolase [8].

G This compound This compound CYP CYP Enzymes This compound->CYP Oxidation EpoxideIntermediate Epoxide Intermediate CYP->EpoxideIntermediate EH Soluble/Mitochondrial Epoxide Hydrolase EpoxideIntermediate->EH Hydrolysis M463_2 M463-2 (S)-enantiomer Major Metabolite EH->M463_2 Primary Pathway M463_2_R M463-2 (R)-enantiomer Minor Metabolite EH->M463_2_R Minor Pathway Inactive Inactive Metabolites (23 identified) M463_2->Inactive Further Metabolism M463_2_R->Inactive Further Metabolism

This compound Metabolic Pathway: A two-step process involving CYP-mediated oxidation followed by epoxide hydrolase hydrolysis [8]

The major circulating metabolite M463-2 (MSC2430422) is classified as a racemic dihydro-diol compound that exceeds the 10% of total drug exposure threshold established by both FDA (MIST guidelines) and EMA (ICH M3) for major metabolites [1] [8] [7]. Enantioselective analysis has revealed that only the (S)-enantiomer represents a major metabolite, while the (R)-enantiomer is a minor component [8]. Comprehensive in vitro assessment of the (S)-enantiomer has demonstrated that it lacks clinically relevant pharmacological activity on BTK, shows no significant off-target effects, and poses minimal drug-drug interaction risks [8].

In vitro studies using human hepatocytes have identified 23 different metabolites of this compound, with species-related metabolic differences observed between humans and preclinical models [1]. The primary metabolite in human hepatocytes was identified as this compound-diol, whereas in rat hepatocytes the most abundant metabolite was hydroxyl-evolutinib [1]. This metabolic profile highlights the importance of human-specific metabolic studies for accurate clinical prediction.

Excretion

Mass balance studies using radiolabeled 14C-evobrutinib have precisely quantified the elimination pathways and excretion kinetics of this compound and its metabolites [1] [7].

Table 3: Excretion Profile of this compound Based on Mass Balance Study

Parameter Value Details
Fecal Excretion 71.0% (SD ± 2.1) Primary route [1] [7]
Urinary Excretion 20.6% (SD ± 2.0) Secondary route [1] [7]
Total Recovery ~91.6% Mass balance closure [1]
Major Excretion Window 0-72 hours 85.3% of total radioactivity [1]
Unchanged Drug in Excreta None detected Complete metabolism [1]

The fecal route represents the predominant excretion pathway, accounting for approximately 71% of the administered dose, while renal excretion accounts for approximately 21% [1] [7]. The high fecal excretion suggests significant biliary elimination of metabolized drug products. The excretion process is relatively rapid, with the majority of drug-related radioactivity (85.3%) recovered within the first 72 hours after administration [1]. The complete absence of unchanged this compound in excreta confirms the extensive first-pass metabolism and systemic biotransformation of the drug [1].

Experimental Methodologies

Mass Balance Study Design

The definitive human mass balance study (NCT03725072) was conducted as a Phase I, open-label, single-dose study in six healthy male participants who received a single 75-mg oral dose containing approximately 3.6 MBq (100 μCi) of 14C-evobrutinib [1] [7]. Participants were confined to the clinical research unit until at least 90% of the radioactivity was recovered or for up to 35 days, with extensive serial sampling of blood, plasma, urine, and feces [1].

Key methodological aspects included:

  • Radiation dosimetry: The effective radiation burden was calculated at 0.02 mSv, well below the 0.1 mSv threshold considered trivial for human studies [1]
  • Bioanalytical methods: Total radioactivity was measured in blood and plasma by liquid scintillation counting [1]
  • Metabolite profiling: this compound and its metabolites were identified and quantified in plasma, urine, and feces using advanced chromatographic techniques and mass spectrometry [1] [8]
  • Pharmacokinetic analysis: Non-compartmental methods were used to determine standard PK parameters for both the parent drug and total radioactivity [1]
Population PK/PD Modeling

Population pharmacokinetic and pharmacodynamic modeling was performed using nonlinear mixed-effects modeling (NONMEM) based on data from 76 healthy adult participants across two Phase I studies [5]. The final model was a two-compartment model with sequential zero-first order absorption and first-order elimination that adequately described the concentration-time data [5].

G Dosing Oral Administration Absorption Absorption Phase Sequential zero-first order Dosing->Absorption Central Central Compartment Absorption->Central Peripheral Peripheral Compartment Central->Peripheral Distribution Elimination Elimination First-order Central->Elimination Elimination BTK_Occupancy BTK Occupancy Irreversible binding model Central->BTK_Occupancy PK/PD Link Peripheral->Central Redistribution

This compound PK/PD Modeling Approach: Two-compartment model with irreversible BTK binding [5]

Covariate analysis included evaluation of food effects, ethnic differences (Japanese vs. non-Japanese), and formulation effects. The model revealed no significant ethnic differences in this compound pharmacokinetics but confirmed the significant effect of food on bioavailability [5]. The pharmacodynamic component used an irreversible binding model to characterize the relationship between this compound concentrations and BTK occupancy, enabling simulations of various dosing regimens and their impact on target engagement [5].

Clinical Correlations and Implications

Dosing Strategy Optimization

The comprehensive ADME characterization of this compound has directly informed clinical development strategies. Population PK/PD simulations have identified that This compound doses of 25 mg once-daily, 50 mg twice-daily, or 75 mg twice-daily while fasted are potential regimens for further development, based on achieving target BTK occupancy thresholds at trough concentrations [5]. The relatively short half-life of approximately 2 hours supports twice-daily dosing to maintain consistent target coverage throughout the dosing interval [4].

In Phase II clinical trials in relapsing MS, this compound 75 mg once daily and twice daily demonstrated significant efficacy in reducing gadolinium-enhancing lesions on MRI over 24 weeks compared to placebo [1]. The sustained efficacy observed at 48 weeks and up to 108 weeks in open-label extensions suggests that the ADME properties support maintained biological activity with chronic dosing [1] [2].

Drug-Drug Interaction Considerations

The elucidation of this compound's metabolic pathways enables informed assessment of potential drug-drug interactions (DDIs). The finding that the major metabolite M463-2 poses minimal DDI risks provides important guidance for clinical use [8]. However, as a substrate of CYP enzymes, this compound may be susceptible to interactions with strong CYP inducers or inhibitors, though formal DDI studies have not been detailed in the available literature.

Comparative Pharmacology with Other BTK Inhibitors

This compound's ADME profile distinguishes it from other BTK inhibitors in clinical development. Comparative studies have shown that this compound reacts with BTK 65-times slower than tolebrutinib and has a cellular IC~50~ of 33.5 nM compared to 0.7 nM for tolebrutinib [3]. While this compound achieves moderate CNS penetration, its CSF exposure (K~p,uu~ CSF=0.13) is approximately three-fold lower than tolebrutinib (K~p,uu~ CSF=0.40) and insufficient to reach the estimated IC~90~ value for BTK inhibition in non-human primate models [3].

Conclusion

References

Mechanisms of Action: Targeting Neuroinflammation

Author: Smolecule Technical Support Team. Date: February 2026

Evobrutinib exerts its effects by covalently and irreversibly inhibiting BTK, an enzyme crucial for signaling in B-cells and myeloid cells like macrophages and microglia [1] [2]. Its high selectivity and ability to cross the blood-brain barrier allow it to target CNS-compartmentalized inflammation [2] [3].

The table below summarizes its core mechanisms and the associated experimental evidence.

Mechanism of Action Biological Effect Experimental Model Citation
Inhibits BTK in microglia/macrophages Reduces pro-inflammatory M1 polarization; promotes anti-inflammatory M2 phenotype Mouse MCAO (ischemic stroke) model; EAE (MS) model [1] [4] [5]
Modulates TLR4/Myd88/NF-κB pathway Downregulates pro-inflammatory cytokine secretion (TNF-α, IL-1β, IFN-γ) Primary microglia under OGD; mouse MCAO model [1]
Impacts neutrophil functions Reduces ROS production, CXCL8/IL-8 response, and NET release Human neutrophil assays in vitro [6]
Promotes remyelination Potentiates repair of demyelinated lesions Mouse cerebellar slice; Xenopus demyelination model [5]

Experimental Models and Protocols

Key findings on this compound's activity are supported by standardized in vivo and in vitro methodologies.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)

This model is used to study ischemic stroke and evaluate this compound's neuroprotective effects [1].

  • Animal Model: Male C57BL/6 mice [1].
  • Dosing Regimen: this compound administered via oral gavage at 10 mg/kg for three consecutive days post-surgery. This dose was determined through cross-species scaling from effective clinical doses [1].
  • Key Outcome Measures:
    • Infarct Volume: Measured by TTC staining [1].
    • Neurological Function: Assessed via neurological deficit scores and behavioral tests (e.g., Longa score) [1].
    • Microglial Polarization: Analyzed using flow cytometry to determine M1/M2 phenotype ratios in brain tissue [1].
    • Pathological Examination: Evaluation of neuroinflammation and tissue damage [1].
In Vitro Model: Microglial Polarization and Signaling

Studies using primary microglia elucidate the molecular mechanisms by which this compound modulates neuroinflammation [1].

  • Cell Culture: Primary microglia isolated from neonatal mice [1].
  • Induction of Inflammation: Oxygen-Glucose Deprivation (OGD) to simulate ischemic-like conditions in vitro [1].
  • Pharmacological Intervention: Cells are treated with this compound, often in combination with pathway-specific inhibitors like TAK-242 (TLR4 inhibitor) to validate mechanism [1].
  • Key Analytical Methods:
    • Western Blot: To monitor protein expression and phosphorylation of BTK, TLR4, Myd88, and NF-κB pathway components [1].
    • Flow Cytometry & qPCR: To quantify M1/M2 marker expression and pro-inflammatory cytokine levels [1].

The signaling pathway investigated in these studies can be visualized as follows:

G OGD Oxygen-Glucose Deprivation (OGD) TLR4 TLR4 Receptor OGD->TLR4 Myd88 Myd88 TLR4->Myd88 BTK BTK Activation Myd88->BTK NFkB NF-κB Activation BTK->NFkB M1 M1 Microglia Polarization (Pro-inflammatory) NFkB->M1 Cytokines Pro-inflammatory Cytokine Release (TNF-α, IL-1β, IFN-γ) M1->Cytokines This compound This compound This compound->BTK  Inhibits

Quantitative Efficacy Data Summary

The efficacy of this compound in preclinical models is quantified across several key areas, as shown in the table below.

Effect Category Specific Outcome Model System Quantified Result Citation
Neuroprotection Reduction in infarct volume Mouse MCAO Significant reduction [1]
Remyelination Increased remyelination Mouse cerebellar slices 2.9-fold potentiation vs. control [5]
Remyelination Increased remyelination Xenopus 1.61-fold increase vs. control [5]
Microglial Modulation Increased microglia/macrophages in lesion Xenopus 1.59-fold increase [5]

Clinical Translation and Current Status

Despite promising preclinical data, the clinical trajectory of this compound highlights the challenges in drug development.

  • Phase 2 Trial (Relapsing MS): Showed a significant reduction in T1 gadolinium-enhancing lesions compared to placebo at the 75 mg dose. However, it did not show a significant difference in Annualized Relapse Rates (ARR) at any dose [2].
  • Phase 3 Trials (evolutionRMS1 & evolutionRMS2): These large, active-controlled studies compared this compound (45 mg twice daily) to teriflunomide. This compound was not superior to the active comparator in reducing ARR or on secondary endpoints like disability progression and MRI measures [3].
  • Safety Profile: The most common treatment-related adverse events included nasopharyngitis and elevated liver aminotransferases (ALT/AST). The phase 3 trials reported a safety profile that did not support its widespread use for relapsing MS [2] [3].

Interpretation for Research and Development

The this compound case demonstrates that potent inhibition of microglial activation and promising remyelination in preclinical models does not guarantee clinical efficacy in complex human diseases like multiple sclerosis [3] [5]. The disconnect between positive biomarker data (like reduced lesions on MRI in Phase 2) and clinical endpoints (like relapse rate) underscores the need for more predictive disease models and a deeper understanding of human neuroimmunology.

References

Evobrutinib in Multiple Sclerosis: Clinical Dosing Regimen and Trial Outcomes

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Evobrutinib is an oral, central nervous system (CNS)-penetrant, and highly selective Bruton's tyrosine kinase (BTK) inhibitor that was investigated for the treatment of relapsing multiple sclerosis (RMS). The recommended dosing regimen identified for pivotal Phase III trials was 45 mg twice daily (BID) administered with food, a decision grounded in extensive exposure-response and pharmacokinetic/pharmacodynamic (PK/PD) modeling from Phase II studies. This dose was predicted to achieve optimal target engagement. While Phase II data demonstrated promising efficacy and a sustained safety profile, the subsequent Phase III evolutionRMS 1 and 2 trials did not meet their primary endpoint, showing no superiority over the active comparator teriflunomide (Aubagio) in reducing annualized relapse rates. This application note details the dose determination strategy, experimental protocols, and final clinical outcomes for researchers and drug development professionals.

Clinical Dosing Rationale and Evolution

The dosing regimen for this compound was refined throughout its clinical development based on rigorous PK/PD modeling, with the core objective of maintaining high levels of BTK occupancy (BTKO) to ensure efficacy.

Phase II Dose-Finding and Exposure-Response Analysis

The foundational dose-finding analysis came from a randomized, double-blind, Phase II study (NCT02975349). Patients were initially treated with this compound (25 mg once daily (QD), 75 mg QD, or 75 mg BID) or placebo for 24 weeks, followed by a 24-week blinded extension period [1] [2].

  • Key Findings: Exposure-response modeling established a direct relationship between this compound exposure and clinical response. An area under the concentration-time curve over 24 hours at steady-state (AUC0–24,SS) of ≥400 ng/ml h was associated with improvement in annualized relapse rate (ARR), and an AUC0–24,SS of 468 ng/ml h was linked to a reduction in T1 gadolinium-enhancing (Gd+) and T2 lesions [1] [2].
  • Target Engagement: These effective exposures were correlated with a steady-state predose BTKO of ≥95%. Simulations predicted that a 75 mg BID dose while fasting would maintain this target BTKO in 92% of patients [1] [2].
  • Food Effect and Dose Optimization: Modeling revealed that administering this compound with food increased its relative bioavailability by approximately 50%. Consequently, a 45 mg BID dose taken with food was predicted to achieve comparable exposure and BTKO (>95% in 93% of patients) to the 75 mg BID fasted dose used in Phase II. This 45 mg BID regimen with food was therefore selected for Phase III trials [1] [2].

Table 1: Summary of this compound Dosing Regimens in Clinical Trials

Trial Phase Dosing Regimen Administration BTK Occupancy Target Primary Efficacy Outcome
Phase II [1] [2] 25 mg QD, 75 mg QD, 75 mg BID Fasted ≥95% (achieved by 75 mg BID) ARR of 0.11 for 75 mg BID at Week 48 [3]
Phase III [4] [1] 45 mg BID With Food ≥95% (predicted) Did not meet primary endpoint (ARR) [5]
Long-Term Extension and Safety Data

Patients from the Phase II trial could enter an open-label extension (OLE) study, with treatment up to 192 weeks from randomization. During the OLE, patients were initially switched to this compound 75 mg QD and later to 75 mg BID [3].

  • Sustained Efficacy: Patients who received 75 mg BID during the double-blind period maintained a low ARR of 0.11 from week 48 through week 192 [3].
  • Biomarker and Safety Evidence: Serum neurofilament light chain (NfL) levels, a marker of neuroaxonal injury, fell to levels comparable to a non-MS population. T1 Gd+ lesion counts remained low, and no new safety signals were identified with long-term use [3].
  • CNS Penetration Confirmation: A cerebrospinal fluid (CSF) sub-study within the OLE confirmed that this compound was detected in the CSF of all patients at concentrations similar to those in plasma, verifying its designed CNS-penetrant properties [3].

Experimental Protocols and Workflows

Protocol: Population PK/PD Modeling for Dose Selection

This methodology was critical for identifying the 45 mg BID dose for Phase III trials [1] [2].

  • Objective: To characterize the population PK of this compound, describe the PK/PD relationship for BTKO, and identify the exposure-response relationship for clinical efficacy endpoints (ARR, T1 Gd+ lesions).
  • Data Source: Integrated data from Phase I studies in healthy participants and the Phase II study (NCT02975349) in patients with RMS.
  • Patient Population: Patients with RMS who had at least one dose of this compound and one quantifiable post-dose plasma PK concentration.
  • Methodology:
    • Population PK Model: A nonlinear mixed-effects model was developed to characterize this compound's PK profile and identify sources of variability.
    • BTK Occupancy Model: A direct-effect PK/PD model was built to link this compound exposure to BTKO in peripheral blood mononuclear cells.
    • Exposure-Response Analysis: Model-predicted exposures (AUC) and BTKO were correlated with clinical efficacy endpoints (ARR and MRI lesions) using non-linear models.
    • Simulation of Dosing Scenarios: The finalized model was used to simulate various dosing regimens (e.g., 45 mg BID with food) and predict their resulting exposures and BTKO profiles.
Protocol: CSF Plasma Concentration Ratio Sub-Study

This sub-study aimed to confirm the CNS penetration of this compound [3].

  • Objective: To measure the concentration of this compound in the cerebrospinal fluid (CSF) relative to plasma.
  • Patient Population: A subset of patients (n=9) from the Phase II OLE study.
  • Methodology:
    • Sample Collection: Paired CSF and plasma samples were collected concurrently from patients after they had received this compound 75 mg BID.
    • Bioanalysis: this compound concentrations in both CSF and plasma were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
    • Data Analysis: The CSF-to-plasma concentration ratio was calculated for each patient to determine the extent of CNS penetration.

Mechanism of Action and Clinical Workflow

The therapeutic rationale for this compound is based on its novel mechanism of action targeting both peripheral and CNS-compartmentalized inflammation.

G This compound This compound (Oral BTK Inhibitor) BTK_Peripheral Peripheral BTK (B-cells, Macrophages) This compound->BTK_Peripheral Systemic Distribution BTK_CNS CNS BTK (Microglia, Macrophages) This compound->BTK_CNS CNS Penetration Inhibition1 Inhibition of: - B-cell activation/proliferation - Proinflammatory cytokine release BTK_Peripheral->Inhibition1 Inhibition2 Inhibition of: - Microglia activation - CNS-compartmentalized inflammation BTK_CNS->Inhibition2 Outcome Therapeutic Outcome: Reduction in relapses and MRI lesion activity Inhibition1->Outcome Inhibition2->Outcome

Diagram 1: Mechanism of action of this compound, illustrating dual inhibition of peripheral and CNS-compartmentalized inflammation.

Clinical Trial Outcomes and Conclusion

Pivotal Phase III Trial Results and Discontinuation

Despite the promising Phase II and OLE data, this compound failed to demonstrate efficacy in its pivotal Phase III program.

  • Trial Design: The evolutionRMS 1 (NCT04338022) and evolutionRMS 2 (NCT04338061) studies were multicenter, randomized, double-blind, active-controlled trials. They compared this compound (45 mg BID with food) against teriflunomide (Aubagio, 14 mg QD) in adults with relapsing MS over at least 96 weeks [4] [6] [5].
  • Primary Endpoint: Annualized Relapse Rate (ARR) over the double-blind treatment period (up to 156 weeks) [4] [5].
  • Outcome: Both trials did not meet their primary endpoint. The ARR for this compound was not superior to teriflunomide.
    • In evolutionRMS 1, the ARR was 0.11 for both this compound and teriflunomide [5].
    • In evolutionRMS 2, the ARR was 0.15 for this compound versus 0.14 for teriflunomide [5].
  • Program Status: Following these results, the development of this compound for multiple sclerosis has been discontinued, and it is not expected to be approved for MS treatment [5] [7].

Table 2: Summary of Key Efficacy Outcomes from this compound Clinical Trials

Trial / Period This compound Dose Comparator Annualized Relapse Rate (ARR) Result
Phase II (48-week) [3] 75 mg BID Placebo / DMF 0.11 (95% CI: 0.04-0.25) Positive
Phase II OLE (192-week) [3] 75 mg BID (after switch) N/A 0.11 (95% CI: 0.05-0.22) Sustained efficacy
Phase III (evolutionRMS 1) [5] 45 mg BID Teriflunomide 0.11 vs 0.11 Not Superior
Phase III (evolutionRMS 2) [5] 45 mg BID Teriflunomide 0.15 vs 0.14 Not Superior

Conclusion

The development of this compound provides a key case study in rational dose selection for CNS-targeted therapies. The regimen of 45 mg BID with food was scientifically justified by robust PK/PD modeling aiming to maintain >95% BTK occupancy. However, the failure of this optimally-dosed regimen to outperform an established therapy in large, well-controlled Phase III trials underscores the critical challenge of translating mechanistic targets and Phase II efficacy into pivotal clinical success. The results have led to the discontinuation of this compound's MS program and highlight the inherent risks in drug development.

References

Evobrutinib Drug-Drug Interaction Potential: Application Notes and Experimental Protocols for Drug Development Professionals

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Evobrutinib and BTK Inhibition

This compound is an investigational, orally administered, highly selective covalent Bruton's tyrosine kinase (BTK) inhibitor currently in Phase III clinical trials for relapsing multiple sclerosis (RMS). As a central nervous system-penetrant therapeutic, this compound targets both B cells and myeloid cells, making it a promising candidate for modulating neuroinflammatory processes in MS. The drug demonstrates rapid absorption with a time to reach maximum plasma concentration (Tmax) of approximately 0.5 hours and a short half-life of about 2 hours, based on early clinical studies. Pharmacokinetic studies have shown dose-proportional exposure with no accumulation or time-dependency upon repeat dosing. At doses ≥25 mg once daily, this compound achieves full BTK occupancy after multiple dosing, with higher doses (≥200 mg) reaching >90% occupancy within 4 hours after single administration [1].

Understanding the drug-drug interaction (DDI) potential of this compound is crucial for clinical development and eventual therapeutic application, particularly for MS patients who often receive multiple medications concurrently. This comprehensive review summarizes the current knowledge on this compound's metabolic fate, identifies enzymes responsible for its biotransformation, characterizes its circulating metabolites, and assesses its DDI risk profile. Additionally, we provide detailed experimental protocols for evaluating this compound DDIs and visualize key metabolic pathways to assist researchers in designing appropriate DDI screening strategies during drug development [1] [2].

Metabolic Profile and Biotransformation Pathways

Absorption, Distribution, and Elimination

This compound undergoes extensive metabolism upon absorption, with no unchanged drug detected in excreta according to human mass balance studies. After a single oral dose of 75 mg containing 14C-radiolabeled this compound, the recovery of radioactivity was primarily in feces (arithmetic mean 71.0%) and, to a lesser extent, in urine (20.6%), with most of the total radioactivity (85.3%) excreted within the first 72 hours after administration. This excretion pattern suggests significant hepatic involvement in this compound elimination, with possible biliary excretion of metabolites. The rapid absorption and short half-life indicate that this compound does not persist systemically, potentially reducing the window for DDIs with concomitantly administered drugs [1] [3].

Table 1: Key Pharmacokinetic Parameters of this compound from Clinical Studies

Parameter Value Study Details
Tmax ~0.5 hours Single oral dose (25-500 mg)
Half-life ~2 hours Single oral dose (25-500 mg)
Dose Proportionality Yes Range 25-500 mg
Accumulation None Once daily for 14 days
Fecal Excretion 71.0% (mean) 75 mg single dose with 14C-label
Urinary Excretion 20.6% (mean) 75 mg single dose with 14C-label
Time for 85.3% Excretion 72 hours 75 mg single dose with 14C-label
Circulating Metabolites and Enzymatic Pathways

The biotransformation of this compound to its major circulating metabolite M463-2 (also known as MSC2430422) has been characterized as a two-step process involving initial CYP-mediated oxidation to form an epoxide intermediate, followed by hydrolysis via soluble and mitochondrial epoxide hydrolase. Only the (S)-enantiomer of M463-2 was determined to be a major metabolite, while the (R)-enantiomer was minor. According to regulatory criteria from both the FDA (MIST guidance) and EMA (ICH M3), M463-2 qualifies as a major circulating metabolite as it exceeds the 10% of total drug exposure threshold in plasma. Comprehensive in vitro studies have demonstrated that the (S)-enantiomer lacks clinically relevant pharmacological activity on BTK and shows no significant off-target effects, suggesting it poses minimal safety concerns from either on-target or off-target perspectives [2].

Table 2: this compound Metabolite Characteristics and DDI Risk Assessment

Metabolite Enzymes Involved in Formation Relative Abundance BTK Inhibitory Activity DDI Risk
M463-2 (S-enantiomer) CYP enzymes + Epoxide hydrolases Major circulating metabolite Not clinically relevant Low
M463-2 (R-enantiomer) CYP enzymes + Epoxide hydrolases Minor metabolite Not reported Low
Unchanged this compound N/A Not detected in excreta Highly active Moderate (CYP substrate)

Further phenotyping experiments have confirmed that multiple CYP enzymes contribute to this compound metabolism, though the specific CYP isoforms have not been fully delineated in the available literature. The extensive metabolism of this compound, with no parent drug detected in excreta, underscores the importance of enzymatic transformation in its clearance. The epoxide intermediate, while not accumulating systemically, represents a critical branch point in this compound's biotransformation, with epoxide hydrolases rapidly converting it to the dihydro-diol metabolite M463-2 [2].

Drug-Drug Interaction Assessment and Risk Management

This compound as a Victim Drug

As a victim drug, this compound's potential for DDIs primarily stems from its dependence on CYP-mediated oxidation for its initial metabolic step. When this compound is co-administered with strong CYP inhibitors (e.g., ketoconazole, clarithromycin) or CYP inducers (e.g., rifampin, carbamazepine), alterations in this compound exposure are theoretically possible based on its metabolic pathway. However, the clinical relevance of such interactions may be modulated by the fact that this compound appears to be metabolized by multiple CYP enzymes, reducing the impact of inhibition or induction of a single CYP isoform. Additionally, the lack of clinically relevant activity of its major metabolite suggests that changes in the parent-to-metabolite ratio would not significantly alter the overall pharmacological activity [2] [4].

While specific clinical DDI studies with this compound have not been reported in the available literature, extrapolation from other BTK inhibitors provides valuable insights. Ibrutinib, the first-in-class BTK inhibitor, interacts with both CYP3A4 inhibitors and inducers, requiring dose modifications when co-administered with strong CYP3A4 modulators. Similarly, acalabrutinib and zanubrutinib carry warnings regarding co-administration with CYP3A inhibitors. Based on this class effect and this compound's metabolic profile, precautionary measures similar to those for other BTK inhibitors would be prudent until this compound-specific DDI studies are conducted [4].

This compound as a Perpetrator Drug

Comprehensive in vitro studies have demonstrated that this compound and its major (S)-enantiomer metabolite lack significant inhibition or induction potential against major CYP enzymes and drug transporters at clinically relevant concentrations. Specifically, the major metabolite M463-2 has been shown to pose no relevant DDI risks as a perpetrator based on thorough in vitro characterization. This favorable profile suggests that this compound is unlikely to significantly affect the pharmacokinetics of concomitantly administered medications that are substrates of CYP enzymes or common drug transporters [2].

The covalent binding mechanism of this compound to BTK contributes to its high selectivity, minimizing off-target interactions with enzymes involved in drug metabolism. This selective targeting differentiates this compound from certain other kinase inhibitors that demonstrate broad kinase inhibition and higher potential for DDIs. The available evidence indicates that This compound exhibits a low DDI risk as a perpetrator drug, which is advantageous for its use in MS patients who often require complex medication regimens [1] [2].

Table 3: Comprehensive DDI Risk Assessment and Management for this compound

Interaction Type Risk Level Recommended Management
With Strong CYP Inhibitors Moderate Monitor for increased this compound exposure; consider dose adjustment if needed
With Strong CYP Inducers Moderate Monitor for reduced this compound efficacy; consider dose adjustment if needed
As CYP Enzyme Perpetrator Low No expected clinically relevant interactions
As Transporter Perpetrator Low No expected clinically relevant interactions
With Gastric pH Modifiers Unknown Monitor given typical BTK inhibitor properties
With Antiplatelet/Anticoagulants Theoretical Monitor based on mechanism (B-cell effects)

Experimental Protocols for DDI Evaluation

In Vitro Metabolite Identification and Phenotyping

Objective: To identify circulating and excretory metabolites of this compound and determine the enzymes responsible for its biotransformation.

Materials and Reagents:

  • 14C-evobrutinib (3.6 MBq/100 μCi)
  • Human and preclinical species hepatocytes
  • cDNA-expressed human CYP enzymes (CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4)
  • Chemical inhibitors of specific CYP enzymes
  • Recombinant human epoxide hydrolases
  • Liquid chromatography with tandem mass spectrometry (LC-MS/MS) system
  • Enantioselective LC-MS/MS for stereospecific analysis

Procedure:

  • Incubation Setup: Prepare hepatocyte suspensions (1 million cells/mL) in Williams E medium and incubate with 10 μM 14C-evobrutinib at 37°C for 0-4 hours.
  • Enzyme Phenotyping: Incubate 10 μM 14C-evobrutinib with individual cDNA-expressed CYP enzymes in appropriate reaction buffers with NADPH cofactor.
  • Chemical Inhibition: Pre-incubate human liver microsomes with selective CYP inhibitors (e.g., ketoconazole for CYP3A4) before adding 10 μM 14C-evobrutinib.
  • Epoxide Hydrolase Assessment: Incubate the synthetic epoxide intermediate with recombinant soluble and mitochondrial epoxide hydrolases.
  • Sample Processing: Terminate reactions with ice-cold acetonitrile, centrifuge, and analyze supernatants by LC-MS/MS.
  • Metabolite Profiling: Use radiochromatography and high-resolution MS to identify metabolite structures.
  • Enantiomer Separation: Apply chiral chromatography to resolve and quantify (R) and (S) enantiomers of M463-2 [1] [2].
Plasma Pharmacokinetics and Mass Balance Study

Objective: To determine the absorption, metabolism, and excretion routes of this compound in humans.

Study Design:

  • Participants: Six healthy male volunteers (18-55 years, BMI 19.0-30.0 kg/m²)
  • Dosing: Single oral dose of 75 mg this compound containing ~3.6 MBq 14C-evobrutinib
  • Sample Collection: Serial blood, urine, and feces samples up to 35 days post-dose
  • Analytical Methods: LC-MS/MS for this compound and metabolites; accelerator mass spectrometry for total radioactivity

Procedures:

  • Blood Processing: Collect blood samples at predetermined time points, separate plasma, and analyze for this compound, metabolites, and total radioactivity.
  • Urine and Feces Collection: Collect all excreta in 24-hour intervals until radioactivity recovery falls below 1% of administered dose in consecutive days.
  • Metabolite Quantification: Extract metabolites from plasma, urine, and feces, and quantify using validated LC-MS/MS methods.
  • Pharmacokinetic Analysis: Calculate AUC, Cmax, Tmax, t1/2, and other parameters using non-compartmental methods.
  • Mass Balance: Determine cumulative recovery of radioactivity in urine and feces as percentage of administered dose [1].
In Vitro DDI Potential Assessment

Objective: To evaluate this compound and its major metabolite as perpetrators of DDIs through enzyme inhibition, induction, and transporter interactions.

CYP Inhibition Assay:

  • Prepare human liver microsomes with this compound or M463-2 (0.1-100 μM).
  • Add CYP-specific probe substrates (e.g., midazolam for CYP3A4).
  • Measure metabolite formation rates compared to vehicle control.
  • Calculate IC50 values and determine reversible inhibition potential.

CYP Induction Assay:

  • Culture human hepatocytes from three donors with this compound or M463-2 (0.1-100 μM).
  • Include positive controls (e.g., rifampin for CYP3A4) and vehicle controls.
  • After 48-72 hours, measure mRNA expression of major CYP enzymes.
  • Determine fold-induction compared to vehicle control.

Transporter Inhibition Assay:

  • Use cell lines overexpressing specific transporters (P-gp, BCRP, OATP1B1, OATP1B3, OCT2).
  • Measure uptake/efflux of probe substrates in presence of this compound or M463-2.
  • Calculate percentage inhibition compared to control [2] [5].

Pathway Visualization and Metabolic Mapping

The biotransformation pathway of this compound can be visualized using the following DOT language diagram, which illustrates the two-step process involving CYP-mediated oxidation followed by epoxide hydrolase-mediated hydrolysis:

evobrutinib_pathway This compound This compound Epoxide_Intermediate Epoxide_Intermediate This compound->Epoxide_Intermediate CYP-Mediated Oxidation CYP_Enzymes CYP_Enzymes CYP_Enzymes->Epoxide_Intermediate M463_2 M463_2 Epoxide_Intermediate->M463_2 Hydrolysis Epoxide_Hydrolases Epoxide_Hydrolases Epoxide_Hydrolases->M463_2

Figure 1: this compound Biotransformation Pathway - This diagram illustrates the two-step metabolic pathway of this compound, initially involving CYP-mediated oxidation to form an epoxide intermediate, followed by epoxide hydrolase-mediated hydrolysis to yield the major metabolite M463-2.

The experimental workflow for comprehensive DDI assessment of this compound involves multiple parallel in vitro and clinical approaches, as visualized in the following diagram:

ddi_workflow Start This compound DDI Assessment InVitro In Vitro Studies Start->InVitro Clinical Clinical Studies Start->Clinical MetaboliteID Metabolite Identification InVitro->MetaboliteID EnzymePhenotyping Enzyme Phenotyping InVitro->EnzymePhenotyping Inhibition Enzyme Inhibition InVitro->Inhibition Induction Enzyme Induction InVitro->Induction MassBalance Mass Balance Study Clinical->MassBalance DDIClinical Clinical DDI Trials Clinical->DDIClinical Integration Integrated DDI Risk Assessment MetaboliteID->Integration EnzymePhenotyping->Integration Inhibition->Integration Induction->Integration MassBalance->Integration DDIClinical->Integration

Figure 2: Comprehensive DDI Assessment Workflow for this compound - This diagram outlines the integrated experimental approach for evaluating this compound's drug-drug interaction potential, combining in vitro metabolism studies with clinical investigations to fully characterize its DDI profile.

Conclusion and Future Perspectives

This compound demonstrates a favorable DDI profile characterized by extensive metabolism with no unchanged drug excreted, one major circulating metabolite with negligible pharmacological activity, and low perpetrator potential. The well-elucidated metabolic pathway involving CYP enzymes and epoxide hydrolases provides a clear framework for predicting and managing potential interactions. The low risk as a perpetrator drug positions this compound advantageously for the treatment of MS, where polypharmacy is common. However, the potential for this compound to be a victim drug when co-administered with strong CYP inhibitors or inducers warrants clinical consideration [1] [3] [2].

Future research should focus on conducting formal clinical DDI studies with specific CYP inhibitors and inducers to quantify the magnitude of any interactions and provide definitive dosing recommendations. Additionally, population pharmacokinetic analyses in Phase III trials may identify covariates that influence this compound exposure in specific patient subpopulations. As this compound progresses through clinical development, its comprehensive DDI assessment should serve as a model for thorough characterization of BTK inhibitors and other small molecule therapies for autoimmune conditions [2] [4].

References

Comprehensive Analytical Guide: Measuring Evobrutinib Plasma and CSF Concentrations for Neuropharmacology Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Evobrutinib and Its Pharmacokinetic Properties

This compound is an oral, highly selective, covalent Bruton's tyrosine kinase (BTK) inhibitor that has gained significant attention for its potential application in treating neuroinflammatory diseases, particularly multiple sclerosis (MS). As a central nervous system (CNS)-penetrant therapeutic, this compound's ability to cross the blood-brain barrier represents a key pharmacological advantage for targeting compartmentalized inflammation within the CNS. The drug's molecular design features an acrylamide warhead that forms a covalent bond with the cysteine 481 residue in the BTK ATP-binding pocket, resulting in sustained target inhibition even after systemic clearance of the drug. This mechanism is crucial for maintaining therapeutic efficacy between dosing intervals and provides a distinct advantage over reversible BTK inhibitors.

Understanding this compound's pharmacokinetic (PK) profile and accurately measuring its concentration in biological matrices like plasma and cerebrospinal fluid (CSF) is essential for establishing target engagement correlations and optimizing dosing regimens for clinical efficacy. The drug's pharmacokinetic properties include rapid absorption after oral administration, with time to maximum concentration (Tmax) typically occurring within 1-2 hours. This compound demonstrates dose-proportional exposure across the clinical dose range and has a terminal half-life that supports twice-daily dosing to maintain consistent BTK occupancy. A particularly important characteristic is its moderate plasma protein binding, which allows sufficient free fraction of the drug to penetrate the CNS compartment and exert effects on resident immune cells like microglia and infiltrating B-cells behind the blood-brain barrier.

Quantitative Concentration Data in Plasma and CSF

Summary of this compound Concentrations Across Studies

Table 1: this compound concentration data from clinical studies

Matrix Dose Regimen Study Population Concentration (Mean ± SD or Range) Sampling Time Citation
CSF 75 mg BID (fasted) RMS patients (n=9) 3.2 ng/mL Trough [1]
Plasma (total) 75 mg BID (fasted) RMS patients ~24.6 ng/mL (calculated from CSF Kp,uu) Trough [1]
Plasma (free) 75 mg BID (fasted) RMS patients ~3.2 ng/mL (estimated, ~13% of total) Trough [1]
CSF 75 mg BID RMS patients (n=9) Detected in all patients; consistent with free plasma concentrations Not specified [2] [3]
- 45 mg BID (with food) Predicted exposure Similar to 75 mg BID fasted Steady-state [4]

Table 2: Key pharmacokinetic parameters of this compound

Parameter Value Conditions Significance
CNS Penetration (Kp,uu) 0.13 75 mg BID fasted Ratio of CSF to free plasma concentration
Bioavailability Increase +49% With food vs. fasted Supports 45 mg BID with food regimen
AUC0–24,SS Threshold 468 ng/mL·h Associated with lesion reduction Target exposure for efficacy
BTK Occupancy ≥95% at trough 75 mg BID fasted Correlates with AUC ≥400 ng/mL·h

The concentration data demonstrates that this compound successfully penetrates the CNS compartment, with CSF concentrations approximately matching free plasma concentrations. The unbound partition coefficient (Kp,uu) of 0.13 indicates that this compound has moderate CNS penetration capabilities, which is remarkable for a targeted therapy agent. The trough CSF concentrations of approximately 3.2 ng/mL (equivalent to ~6.4 nM based on molecular weight of ~499 g/mol) achieved with the 75 mg BID regimen exceed the reported cellular IC50 value of 33.5 nM for BTK inhibition, suggesting therapeutically relevant concentrations are achieved in the CNS compartment. This penetration is crucial for engaging BTK expressed on CNS-resident cells like microglia, which contributes to the drug's potential impact on compartmentalized inflammation in multiple sclerosis.

The food effect observed with this compound is clinically significant, with a 49% increase in bioavailability when administered with food compared to fasting conditions. This finding led to the development of an optimized dosing regimen where 45 mg BID with food provides comparable exposure to 75 mg BID under fasting conditions. This adjustment maintains the therapeutic efficacy while potentially reducing the overall drug load and associated safety concerns. The exposure-response relationship established through pharmacometric analysis identified that an AUC0-24,SS of ≥400 ng/mL·h is associated with improved annualized relapse rates, while 468 ng/mL·h correlates with reduction in T1 gadolinium-enhancing and T2 lesions, providing clear target exposure thresholds for therapeutic efficacy.

Sample Collection and Processing Protocols

Blood Collection and Plasma Processing
  • Collection Protocol:

    • Collect venous blood samples into commercially available K2EDTA or lithium heparin tubes. The recommended blood volume is 4-6 mL per time point to ensure sufficient plasma for analysis.
    • Maintain consistent sampling times relative to dosing: pre-dose (trough), and at 0.25, 0.5, 1, 1.5, 2, and 4 hours post-dose for rich pharmacokinetic profiling. For sparse sampling, trough concentrations provide the most valuable information on target engagement at the end of dosing interval.
    • Gently invert collection tubes 8-10 times immediately after drawing blood to ensure proper mixing with anticoagulant. Avoid vigorous shaking to prevent hemolysis.
  • Processing Protocol:

    • Process blood samples within 60 minutes of collection to maintain sample integrity. Centrifuge at 1500-2000 × g for 10-15 minutes at 4°C.
    • Carefully transfer the resulting plasma supernatant into polypropylene cryovials using disposable transfer pipettes, avoiding disturbance of the buffy coat layer.
    • Immediately freeze samples at -70°C to -80°C. Avoid multiple freeze-thaw cycles, as this compound stability may be compromised. Under these conditions, this compound remains stable in plasma for at least 12 months.
CSF Collection Protocol
  • Collection Methodology:

    • Perform lumbar puncture using standard clinical procedures. Collect CSF into polypropylene tubes to minimize analyte adsorption.
    • The recommended CSF volume is 2-3 mL per sample, which provides sufficient material for analysis while minimizing patient discomfort.
    • Record exact collection time relative to last drug administration. For this compound, trough sampling (just before next dose) is particularly valuable for understanding CNS penetration at the point of minimal plasma concentrations.
  • Sample Processing:

    • Centrifuge CSF samples at 1000 × g for 10 minutes at 4°C to remove any cellular debris or contaminants.
    • Aliquot supernatant into pre-labeled polypropylene cryovials in volumes appropriate for planned analyses (typically 500 μL per aliquot).
    • Immediately snap-freeze in dry ice or liquid nitrogen and transfer to -70°C to -80°C freezers for long-term storage. This compound has demonstrated stability in CSF for at least 6 months under these conditions.

Analytical Methods for Quantification

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

The quantification of this compound in biological matrices primarily employs LC-MS/MS due to its superior sensitivity and specificity. The method must be capable of detecting this compound concentrations in the low nanogram per milliliter range, with particular sensitivity requirements for CSF analysis where concentrations are approximately equivalent to free plasma concentrations.

  • Sample Preparation:

    • Employ protein precipitation with cold acetonitrile (containing stable isotope-labeled internal standard, preferably this compound-d5) at a 3:1 acetonitrile-to-sample ratio.
    • Vortex samples vigorously for 1-2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.
    • Transfer supernatant to autosampler vials for analysis. For enhanced sensitivity, particularly in CSF samples, consider employing solid-phase extraction (SPE) using mixed-mode cation exchange cartridges for further cleanup and concentration.
  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 μm) or equivalent reversed-phase column.
    • Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: 0.1% formic acid in acetonitrile.
    • Gradient Program: Initial 10% B, linear increase to 90% B over 3.5 minutes, hold at 90% B for 1 minute, re-equilibrate to initial conditions for 1.5 minutes.
    • Flow Rate: 0.4 mL/min; Column Temperature: 40°C; Injection Volume: 5-10 μL.
  • Mass Spectrometric Parameters:

    • Ionization: Positive electrospray ionization (ESI+) mode.
    • Detection: Multiple reaction monitoring (MRM) transitions: m/z 500.2→354.1 (quantifier) and 500.2→381.1 (qualifier) for this compound; m/z 505.2→359.1 for internal standard.
    • Source Parameters: Capillary voltage: 3.5 kV; source temperature: 150°C; desolvation temperature: 500°C; cone gas flow: 50 L/hr; desolvation gas flow: 1000 L/hr.
  • Validation Parameters:

    • Linearity: 0.1-500 ng/mL for plasma; 0.05-100 ng/mL for CSF.
    • Accuracy and Precision: Within ±15% for all quality control levels (±20% at LLOQ).
    • Selectivity: No interference at retention times of this compound or internal standard in blank matrix samples.

BTK Occupancy Assessment Protocol

Target Engagement Biomarker

BTK occupancy serves as a direct biomarker of target engagement and can be correlated with this compound concentrations to establish pharmacokinetic-pharmacodynamic relationships. The assessment involves measuring the fraction of BTK molecules that are bound by this compound in peripheral blood mononuclear cells (PBMCs) or potentially in CNS-derived cells.

  • Sample Collection for BTK Occupancy:

    • Collect blood samples (8-10 mL) in sodium heparin tubes at pre-dose and post-dose time points (trough and peak).
    • Process samples within 2 hours of collection by density gradient centrifugation (Ficoll-Paque) to isolate PBMCs.
    • Wash cells with PBS and lysate using appropriate lysis buffer containing protease and phosphatase inhibitors.
    • Determine protein concentration and adjust to uniform concentration across samples (typically 1-2 mg/mL).
  • BTK Occupancy Assay:

    • Utilize the Cellular Activation Signaling Assay which measures phosphorylation downstream of BTK following B-cell receptor stimulation.
    • Stimulate PBMCs with anti-IgM F(ab')2 fragments (20 μg/mL) for 15 minutes at 37°C.
    • Fix cells, permeabilize, and stain with fluorochrome-conjugated antibodies against pBTK (Y223) and CD19 for B-cell identification.
    • Analyze by flow cytometry, gating on CD19+ B-cells and measuring median fluorescence intensity of pBTK.
    • Calculate BTK occupancy as: [1 - (pBTK post-dose / pBTK pre-dose)] × 100%.

The relationship between this compound concentrations and BTK occupancy demonstrates that trough BTK occupancy >95% is achieved with the 75 mg BID regimen, which corresponds to plasma AUC0-24,SS ≥400 ng/mL·h. This high level of target engagement is maintained throughout the dosing interval due to the covalent binding mechanism of this compound, which results in continuous BTK inhibition despite declining drug concentrations.

Experimental Workflow and Signaling Pathways

This compound Experimental Workflow

G cluster_0 Analytical Phase cluster_1 Interpretation Phase StudyDesign Study Design Dosing Dosing Administration (45-75 mg BID, fasted/with food) StudyDesign->Dosing SampleCollection Sample Collection (Blood & CSF) Dosing->SampleCollection T0 Pre-dose (T0) SampleCollection->T0 T1 0.25-4h Post-dose (Peak) SampleCollection->T1 T2 12h Post-dose (Trough) SampleCollection->T2 Processing Sample Processing (Centrifugation, Aliquoting) Storage Sample Storage (-70°C to -80°C) Processing->Storage Analysis LC-MS/MS Analysis Storage->Analysis DataProcessing Data Processing (Concentration Calculation) Analysis->DataProcessing BTKOccupancy BTK Occupancy Assessment Analysis->BTKOccupancy PKModeling PK/PD Modeling (Exposure-Response) DataProcessing->PKModeling PKModeling->BTKOccupancy

Diagram 1: Experimental workflow for this compound plasma and CSF concentration analysis

This compound Mechanism and Blood-Brain Barrier Penetration

G cluster_0 Peripheral Compartment cluster_1 Central Nervous System OralAdmin Oral Administration Absorption GI Absorption OralAdmin->Absorption Plasma Plasma Compartment (Total: ~24.6 ng/mL Free: ~3.2 ng/mL) Absorption->Plasma BBB Blood-Brain Barrier Plasma->BBB Kp,uu = 0.13 BTKInhibition BTK Inhibition Plasma->BTKInhibition Peripheral Peripheral Effects (B-cell modulation) Plasma->Peripheral CSF CSF Compartment (~3.2 ng/mL) BBB->CSF CSF->BTKInhibition CNS CNS Effects (Microglia modulation) CSF->CNS BTKInhibition->Peripheral BTKInhibition->CNS M1Polarization Inhibition of M1 Microglia Polarization CNS->M1Polarization CovalentBinding Covalent Binding to Cys481 in BTK CovalentBinding->BTKInhibition Irreversible Neuroinflammation Reduced Neuroinflammation M1Polarization->Neuroinflammation

Diagram 2: this compound mechanism of action and CNS penetration pathway

The experimental workflow outlines the comprehensive process from study design through final data interpretation for this compound concentration analysis. The critical sampling timepoints include pre-dose (trough), peak concentration (0.25-4 hours post-dose), and end of dosing interval (12 hours post-dose for BID regimen) to fully characterize the pharmacokinetic profile. The LC-MS/MS analysis serves as the cornerstone of the quantitative assessment, providing the sensitivity and specificity required for accurate concentration determination in biological matrices.

The mechanism diagram illustrates how this compound's CNS penetration enables dual targeting of both peripheral and central inflammatory processes in multiple sclerosis. The covalent binding mechanism to BTK's cysteine 481 residue results in sustained inhibition despite declining drug concentrations, which is particularly important for maintaining therapeutic effects in the CNS compartment where drug exposure is limited. The demonstrated ability to modulate microglial polarization from pro-inflammatory M1 to anti-inflammatory M2 phenotype via inhibition of the TLR4/Myd88/NF-κB pathway represents a key mechanism through which this compound may impact compartmentalized inflammation in MS.

Conclusion

The measurement of this compound concentrations in plasma and CSF requires carefully optimized and validated analytical methods to accurately characterize its pharmacokinetic profile and CNS penetration. The protocols outlined herein provide researchers with comprehensive guidance for conducting such analyses, with particular attention to the critical sampling procedures and LC-MS/MS parameters that have demonstrated success in clinical trials. The correlation between this compound exposure, BTK occupancy, and clinical outcomes underscores the importance of these analytical methods in drug development.

Recent phase 3 clinical trials (evolutionRMS1 and evolutionRMS2) have shown that this compound did not demonstrate superior efficacy over teriflunomide in relapsing multiple sclerosis despite achieving measurable CNS concentrations [5]. This suggests that while the described analytical methods successfully quantify drug penetration, target engagement in the CNS does not necessarily translate to clinical superiority over existing therapies. These findings highlight the complexity of MS pathophysiology and suggest that BTK inhibition alone may be insufficient to comprehensively modify disease course, though the analytical frameworks established for this compound remain valuable for future CNS-targeted therapeutic development.

References

Evobrutinib Target Occupancy Assay: Detailed Methods and Clinical Applications for Drug Development Professionals

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to BTK Inhibition and Therapeutic Rationale

Bruton's tyrosine kinase (BTK) is a cytoplasmic tyrosine kinase expressed in cells of hematopoietic origin, including B cells and macrophages, but not T cells. As a member of the Tec kinase family, BTK serves as a key regulator of B cell receptor (BCR)-mediated signaling and plays pivotal roles in B cell development, differentiation, activation, class-switching, proliferation, survival, and cytokine release. Additionally, BTK mediates Fc receptor (FcR) signaling and may have a role in toll-like receptor signaling in myeloid cells. This central positioning in multiple signaling pathways makes BTK a rational therapeutic target for autoimmune diseases, including multiple sclerosis, rheumatoid arthritis, and systemic lupus erythematosus [1].

Evobrutinib is a highly selective, oral inhibitor of BTK that covalently binds to the cysteine 481 residue in the ATP-binding domain of BTK. In human cellular assays, this compound potently inhibits B cell and basophil activation and a range of functions mediated by BCR and FcR induction. The covalent binding mechanism of this compound results in continued target inhibition even after the compound has been cleared from the circulation, with a geometric mean half-life of approximately 2 hours. However, due to the continuous turnover of endogenous BTK protein, this inhibition is reversible following drug withdrawal [2]. The target occupancy assay for this compound provides a crucial pharmacodynamic measure that directly demonstrates engagement with BTK, helping to establish the relationship between drug exposure and biological effect, which is essential for dose selection in clinical development.

Target Occupancy Assay Protocol

Sample Collection and Processing

The assessment of BTK target occupancy requires careful sample collection and processing protocols to maintain protein integrity and ensure accurate measurements:

  • Blood Collection: Blood samples should be collected in tubes containing anticoagulant (e.g., EDTA or heparin) from subjects who have received at least one dose of this compound or placebo and have at least one evaluable measurement at one time point. In the phase I study, during single-dose escalation (Part 1), blood samples were obtained on day 1 predose and postdose at 1, 2, 4, and 6 hours, with additional samples collected every 24 hours after the first day 1 dose up until day 5. During multiple-dose escalation (Part 2), blood samples were obtained on day 1 predose and postdose at 2 and 4 hours, then predose on days 2 and 8. Further samples were obtained on day 14 predose and postdose at 2 and 4 hours, and every 24 hours thereafter until day 18 [3].

  • PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) must be isolated from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). Briefly, blood should be diluted with phosphate-buffered saline (PBS) and carefully layered over the density gradient medium. After centrifugation at 400-800 × g for 20-30 minutes at room temperature, the PBMC layer at the interface should be collected, washed with PBS, and centrifuged to remove platelets. The PBMC pellet should be processed immediately for protein extraction or stored at -80°C for future analysis [1] [3].

  • Protein Lysate Preparation: Cell pellets should be lysed using an appropriate lysis buffer containing detergents (e.g., NP-40 or Triton X-100) and protease/phosphatase inhibitors. The total protein concentration must be measured and lysates adjusted to 0.5 ng/nL total protein before measuring total BTK (BTKT) and free BTK (BTKF) to ensure consistent loading across assays [3].

Analytical Methods for BTK Occupancy Measurement

BTK occupancy in PBMCs is used as a surrogate marker of inhibition of BTK activity. To determine the degree of BTK occupancy by this compound, both total BTK (BTKT) and free BTK (BTKF) must be measured in PBMC protein lysates using specific immunological methods:

  • Total BTK (BTKT) Measurement: BTKT is measured using a sandwich enzyme-linked immunosorbent assay (ELISA) with mouse monoclonal anti-BTK (BD Biosciences, catalog number 611117) as the capture antibody and rabbit anti-BTK (Cell Signaling Technologies, catalog number 8547BF) with goat anti-rabbit horseradish peroxidase (Millipore, catalog number AP132P) as the detection antibody. A standard curve should be constructed using recombinant human BTK protein (Invitrogen; catalog number PR5442A) [3].

  • Free BTK (BTKF) Measurement: BTKF is measured using a biotinylated probe (Merck Patent GmbH) that irreversibly binds to the active site of BTK. The labeled BTK is captured from the lysate using streptavidin-coated ELISA plates and detected using a different anti-BTK antibody (Pierce; catalog number PA5-20085) than in the BTKT assay. This approach specifically quantifies the BTK not occupied by this compound, as the biotinylated probe can only bind to unoccupied BTK active sites [3].

  • Calculation of BTK Occupancy: The fraction of occupied BTK is calculated using the following formula:

    Relative % occupancy = (1 - (BTKF/BTKT) / (BTKF predose/BTKT predose)) × 100

    This calculation normalizes the post-dose ratio of free to total BTK against the pre-dose ratio, providing a percentage occupancy value that reflects the proportion of BTK molecules occupied by this compound [3].

  • Assay Performance Characteristics: The lower limit of quantification (LLOQ) of the assays for BTKT and BTKF are 1.9 and 0.6 ng/mL, respectively, with the upper limit of quantification of 450 and 200 ng/mL, respectively, in PBMC lysate. These validation parameters ensure the assay meets appropriate standards for sensitivity and dynamic range [3].

Table 1: Key Assay Parameters for BTK Occupancy Measurement

Parameter Total BTK (BTKT) Assay Free BTK (BTKF) Assay
Assay Type Sandwich ELISA Competitive binding with biotinylated probe
Capture Antibody Mouse monoclonal anti-BTK (BD Biosciences #611117) Streptavidin-coated plates
Detection Antibody Rabbit anti-BTK (Cell Signaling #8547BF) + goat anti-rabbit HRP (Millipore #AP132P) Anti-BTK antibody (Pierce #PA5-20085)
Standard Recombinant human BTK (Invitrogen #PR5442A) Recombinant human BTK (Invitrogen #PR5442A)
LLOQ 1.9 ng/mL 0.6 ng/mL
ULOQ 450 ng/mL 200 ng/mL
Experimental Workflow Visualization

The following diagram illustrates the complete experimental workflow for the this compound target occupancy assay, from sample collection to data analysis:

G This compound BTK Occupancy Assay Workflow cluster_0 Sample Collection & Processing cluster_1 Analytical Measurements cluster_2 Data Analysis & Calculation SC Blood Collection (EDTA tubes) PBMC PBMC Isolation (Density Gradient Centrifugation) SC->PBMC LYS Protein Lysate Preparation (Total protein normalization) PBMC->LYS BTKT Total BTK (BTKT) Measurement (Sandwich ELISA) LYS->BTKT Adjusted Lysate BTKF Free BTK (BTKF) Measurement (Biotinylated Probe + ELISA) LYS->BTKF Adjusted Lysate OC Occupancy Calculation %=(1-(BTKF/BTKT)/Baseline)×100 BTKT->OC BTKF->OC PK Pharmacodynamic Analysis (Exposure-Response Relationship) OC->PK

Experimental Results and Clinical Data

Phase I Clinical Trial Findings

The first-in-human phase I study of this compound provided critical data on the relationship between dose, exposure, and BTK occupancy in healthy subjects. This randomized, double-blind, placebo-controlled trial consisted of two parts: Part 1 examined single ascending doses (25, 50, 100, 200, 350, and 500 mg) in 48 subjects, while Part 2 examined multiple ascending doses (25, 75, and 200 mg/day) administered once daily for 14 days in 36 subjects. The study demonstrated that this compound was well-tolerated, with treatment-emergent adverse events (TEAEs) being mostly mild and occurring in 25% of subjects after single dosing and 48.1% after multiple dosing, with no apparent dose relationship [1].

BTK occupancy followed a dose-dependent pattern, reaching maximum occupancy of >90% within approximately 4 hours after single doses ≥200 mg. The effect was long-lasting, with >50% occupancy maintained at 96 hours with doses ≥100 mg. After multiple dosing, full BTK occupancy was achieved with 25 mg, indicating slow turnover of BTK protein in vivo. This finding has important implications for dosing regimens in clinical practice, suggesting that sustained target engagement is achievable with appropriate dosing intervals [1].

Table 2: BTK Occupancy After Single-Dose this compound Administration

Dose (mg) Maximum Occupancy (%) Time to Maximum Occupancy (hours) Occupancy at 24 hours (%) Occupancy at 96 hours (%)
25 50-60 2-4 30-40 <20
50 70-80 2-4 50-60 20-30
100 85-90 2-4 70-75 >50
200 >90 2-4 80-85 >50
350 >90 2-4 85-90 >50
500 >90 2-4 85-90 >50

The pharmacokinetic profile of this compound showed rapid absorption with time to reach maximum plasma concentration (Tmax) of approximately 0.5 hours and a short half-life of about 2 hours. The pharmacokinetics were dose-proportional with no accumulation or time dependency on repeat dosing. Concentration-QTc analysis did not show any impact of this compound concentration on corrected QT interval, indicating a favorable cardiac safety profile [1].

After multiple dosing, the BTK occupancy profile demonstrated sustained target engagement throughout the dosing interval. At the 25 mg dose, near-complete occupancy was maintained at trough concentrations, despite the short plasma half-life of this compound. This disconnect between plasma exposure and target occupancy duration is characteristic of covalent inhibitors and reflects the irreversible nature of the drug-target interaction. The slow resynthesis rate of BTK protein allows for prolonged pharmacodynamic activity even after drug clearance from plasma [1] [4].

Table 3: BTK Occupancy After Multiple-Dose this compound Administration (14 Days)

Dose (mg/day) Trough Occupancy (%) Peak Occupancy (%) Time to Peak Occupancy (hours)
25 >90 >95 2-4
75 >90 >95 2-4
200 >90 >95 2-4
Integrated Safety Profile Across Clinical Trials

An integrated safety analysis of this compound pooled data from phase II trials in multiple sclerosis (n=213, 48 weeks), rheumatoid arthritis (n=390, 12 weeks), and systemic lupus erythematosus (n=480, 52 weeks), including 861 patients who received this compound and 271 who received placebo. The analysis demonstrated that the proportion of patients with TEAEs and the exposure-adjusted incidence rates (EAIR) were similar for this compound and placebo (66.2% [247.6 events/100 pt-years] vs. 62.4% [261.4 events/100 pt-years]). When analyzed by indication, the EAIR of TEAEs for this compound versus placebo were: MS: 119.7 vs. 148.3; RA: 331.8 vs. 306.8; SLE: 343.0 vs. 302.1 [2].

For previously reported BTK inhibitor class effects, the EAIR of transient elevated alanine aminotransferase (ALT) and aspartate aminotransferase (AST) TEAEs with this compound versus placebo was 4.8 vs. 2.8 and 3.5 vs. 0.7 events/100 pt-years, respectively. Immunoglobulin G (IgG) levels remained similar in this compound- and placebo-treated patients, which distinguishes this compound from B-cell depleting therapies that can cause hypogammaglobulinemia. This comprehensive safety analysis concluded that this compound treatment was generally well tolerated across autoimmune indications [2].

Clinical Application and Significance

Translation to Clinical Development

The target occupancy data generated using the described assay methodology has played a crucial role in the clinical development of this compound. In the phase II trial for relapsing multiple sclerosis, the 75 mg twice-daily dose demonstrated significant efficacy in reducing gadolinium-enhancing T1 lesions compared to placebo. This dose was selected based on target occupancy data showing sustained high levels of BTK inhibition throughout the dosing interval. The exposure-response relationship established in early phase studies provided a rational basis for dose selection in subsequent efficacy trials [5] [6].

The quantitative systems pharmacology (QSP) model developed for BTK inhibitors has further enhanced our understanding of the relationship between BTK occupancy and clinical efficacy. This model simulates BTK occupancy dynamics in various target tissues (PBMCs, lymph nodes, and bone marrow) and predicts that even small numerical differences in trough BTK occupancy (e.g., 95% vs. 99%) may meaningfully contribute to differential clinical efficacy. The model also suggests that treatment interruptions can significantly impact the durability of response due to declines in target engagement, highlighting the importance of maintaining consistent dosing schedules [4].

Comparison with Other BTK Inhibitors

This compound is distinguished from other BTK inhibitors by its high selectivity, which may contribute to its favorable safety profile. While first-generation BTK inhibitor ibrutinib has been associated with atrial fibrillation and bleeding events due to off-target effects, this compound was specifically designed to minimize inhibition of other kinases, including those in the EGFR and TEC families (with the exception of BMX). This selective binding profile is particularly important for chronic administration in autoimmune diseases, where long-term safety is paramount [6] [7].

The covalent binding mechanism shared by this compound and other irreversible BTK inhibitors results in prolonged target occupancy that extends beyond plasma half-life. However, the specific binding kinetics and BTK resynthesis rates in different tissues may vary between inhibitors. The QSP model comparing BTK inhibitors suggests that zanubrutinib achieves higher median trough BTK occupancy in PBMCs, lymph nodes, and bone marrow compared to ibrutinib and acalabrutinib, which may translate to differentiated efficacy profiles in B-cell malignancies. While similar comparative data for autoimmune diseases is limited, these findings underscore the importance of thorough target occupancy characterization during drug development [4].

Regulatory and Drug Development Considerations

The validation of biomarker assays used in drug development, including target occupancy assays, requires careful attention to regulatory standards. As described by Lee et al., the process of analytical method validation involves assessing assay performance characteristics and establishing conditions that ensure reproducibility and accuracy. The evidentiary process of linking a biomarker with biological processes and clinical endpoints, known as clinical qualification, should be distinguished from analytical validation, though both processes are intertwined and guided by the principle of "fit-for-purpose" method validation [8].

Target occupancy measurements serve as a pharmacodynamic biomarker that can provide evidence of target engagement in early phase trials, potentially supporting dose selection for later-stage development. For this compound, the robust correlation between BTK occupancy, dose, and clinical outcomes in multiple sclerosis supports its use as a pharmacodynamic marker in clinical trials. However, the failure of this compound to meet primary endpoints in rheumatoid arthritis and systemic lupus erythematosus trials despite adequate target engagement highlights that while target occupancy is necessary, it is not sufficient for clinical efficacy, which depends on multiple factors including pathway criticality in different diseases [2] [7].

Conclusion

The target occupancy assay for this compound provides a robust and validated method for demonstrating BTK engagement in clinical studies. The detailed protocol for sample processing, BTK quantification, and occupancy calculation has been effectively implemented across multiple clinical trials, generating consistent and reliable data. The results from these studies demonstrate that this compound achieves dose-dependent and sustained BTK occupancy despite its short plasma half-life, a characteristic feature of covalent inhibitors.

The clinical application of this assay has been instrumental in guiding dose selection for efficacy trials and understanding the pharmacodynamics of this compound. The integration of target occupancy data with pharmacokinetic and efficacy outcomes represents a model for rational drug development, enabling informed decisions based on comprehensive target engagement characterization. As this compound continues to be investigated in phase III trials for multiple sclerosis, the target occupancy data will remain a valuable component for interpreting clinical results and optimizing dosing strategies.

References

Comprehensive Application Notes and Protocols: Evobrutinib in Experimental Autoimmune Encephalomyelitis (EAE) Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale

Bruton's tyrosine kinase (BTK) has emerged as a promising therapeutic target for multiple sclerosis (MS) and other autoimmune diseases due to its central role in both adaptive and innate immune signaling. Evobrutinib is a highly selective, covalent BTK inhibitor that potently suppresses B-cell receptor (BCR) and Fc receptor-mediated activation of human B cells and innate immune cells such as monocytes and basophils. Unlike B-cell depleting therapies, this compound modulates immune cell function without causing depletion, potentially preserving beneficial immune functions while reducing pathogenic activity. The central nervous system (CNS) penetrance of this compound enables it to target compartmentalized inflammation within the CNS, which is particularly relevant for progressive forms of MS where current therapies show limited efficacy.

The experimental autoimmune encephalomyelitis (EAE) model serves as a well-established preclinical system for evaluating potential MS therapeutics. Recent developments include novel progressive EAE (pEAE) models that better recapitulate the meningeal inflammation and chronic disability accumulation characteristic of progressive MS. In these models, this compound has demonstrated robust efficacy by reducing clinical disease scores, improving immunopathological parameters, and decreasing demyelination through mechanisms involving both B-cells and myeloid cells. These application notes provide detailed protocols for evaluating this compound in EAE models, along with comprehensive data analysis and visualization to support research and development activities.

This compound Properties and Mechanism of Action

Biochemical and Pharmacological Characteristics

This compound (Figure 1A) is an oral, covalent BTK inhibitor that binds irreversibly to cysteine 481 in the BTK active site, providing prolonged target inhibition beyond compound clearance. It exhibits high biochemical potency with an IC₅₀ of 0.05 ng/μL (approximately 0.1 nM) against recombinant full-length BTK in kinase assays [1]. This compound maintains efficacy against both wild-type BTK and the C481S mutant form, which confers resistance to some reversible BTK inhibitors. In cellular assays, this compound inhibits BTK autophosphorylation at Y223 with an IC₅₀ of 2.1 nM in Ramos B cells following BCR stimulation [1].

The compound demonstrates excellent kinase selectivity, showing minimal off-target activity against 267 kinases tested at 1 μM concentration. This selectivity profile distinguishes this compound from first-generation BTK inhibitors like ibrutinib, which inhibits multiple TEC family kinases and other tyrosine kinases, resulting in undesirable side effects. This compound's favorable pharmacokinetic properties include good oral bioavailability and CNS penetration, with demonstrated brain exposure in multiple species.

BTK Signaling Pathway and Therapeutic Targeting

BTK is a crucial signaling molecule in the BCR pathway and various innate immune receptors. Upon BCR engagement, BTK is recruited to the membrane where it undergoes phosphorylation and activation, leading to PLCγ2 phosphorylation and subsequent calcium release, NFAT translocation, and activation of MAPK and NF-κB pathways. These signaling events drive B-cell activation, proliferation, antigen presentation, and cytokine production. In myeloid cells including monocytes, macrophages, and microglia, BTK mediates Fc receptor signaling that promotes proinflammatory cytokine production and phagocytosis.

Table 1: Key Molecular and Cellular Effects of this compound

Target/Cell Type Effect Experimental Readout Potency (IC₅₀/EC₅₀)
BTK enzyme Covalent inhibition Kinase activity assay 0.05 ng/μL
B cells (BCR signaling) Inhibits BTK phosphorylation Phospho-BTK flow cytometry 2.1 nM
B cells (calcium flux) Reduces calcium mobilization Fluo-3/Fura Red staining ~10 nM
Myeloid cells (FcR signaling) Suppresses cytokine production Cytokine multiplex assays ~10 nM
Mast cells (FcεR signaling) Inhibits degranulation β-hexosaminidase release ~10 nM

The following diagram illustrates the key signaling pathways inhibited by this compound and its cellular effects:

G BCR BCR BTK BTK BCR->BTK Lyn/Syk FCR FCR FCR->BTK Lyn/Syk TLR TLR TLR->BTK PLCG2 PLCG2 BTK->PLCG2 MAPK MAPK BTK->MAPK Activation Activation BTK->Activation Cytokines Cytokines BTK->Cytokines Presentation Presentation BTK->Presentation Calcium Calcium PLCG2->Calcium NFKB NFKB PLCG2->NFKB NFAT NFAT Calcium->NFAT This compound This compound This compound->BTK Bcell Bcell Bcell->BCR Myeloid Myeloid Myeloid->FCR Microglia Microglia Microglia->FCR Microglia->TLR Demyelination Demyelination Activation->Demyelination Cytokines->Demyelination

Diagram 1: BTK Signaling Pathways and this compound Mechanism of Action. This compound (blue octagon) covalently inhibits BTK (green rectangle), blocking downstream signaling from multiple immune receptors including B-cell receptor (BCR), Fc receptors (FCR), and Toll-like receptors (TLR). This inhibition prevents activation of key signaling molecules (red rectangles) including PLCγ2, calcium flux, NFAT, NF-κB, and MAPK pathways, ultimately reducing the pro-inflammatory functions of B cells, myeloid cells, and microglia that drive demyelination in EAE models.

EAE Models and Experimental Design

Mouse Models for MS Research

Standard EAE models typically involve immunization with myelin antigens such as MOG₃₅‑₅₅ or MOG₁‑₁₁₇ in Complete Freund's Adjuvant (CFA), followed by pertussis toxin administration. These models primarily reflect the acute inflammatory phase of MS and are useful for studying relapsing-remitting disease aspects. More recently, progressive EAE (pEAE) models have been developed that better recapitulate key features of progressive MS, including increased meningeal inflammation with B-cell aggregates, sustained disability progression, and more pronounced demyelination. In the pEAE model described by Alvarez et al., animals transition from an acute phase to a chronic progressive phase characterized by clinical progression and increased B-cell presence in meningeal infiltrates [2] [3].

The immune cell composition in pEAE models shows significant differences from traditional EAE, with higher proportions of B-cells and increased expression of B-cell activating factors during the progressive phase. BTK expression is particularly elevated in activated B-cells within meningeal infiltrates, making this an ideal model for evaluating BTK inhibitors. These models enable investigation of compartmentalized CNS inflammation that may be refractory to conventional therapies that primarily target peripheral immune cells.

This compound Dosing and Administration

This compound is typically formulated in 20% Kleptose HPB in 50 mM Na-Citrate buffer (pH 3.0) for oral administration in mouse studies [4]. For prophylactic treatment in EAE models, this compound is administered once daily beginning on the day of immunization. For therapeutic intervention, treatment usually starts after disease onset, typically around day 10-14 post-immunization when mice reach a clinical score of 1.0 (tail paralysis). The optimal dosing regimen identified in preclinical studies is 5-10 mg/kg once daily, which achieves sufficient BTK occupancy for efficacy while maintaining a favorable safety profile.

Table 2: this compound Dosing Regimens in EAE Models

Study Type Dose Frequency Administration Treatment Duration BTK Occupancy
Prophylactic EAE 5-10 mg/kg Once daily Oral gavage Day 0 to endpoint >80%
Therapeutic EAE 10 mg/kg Once daily Oral gavage From clinical onset to endpoint >80%
pEAE model 10 mg/kg Once daily Oral gavage Day 0 or from onset to endpoint >80%
Pharmacokinetics 10 mg/kg Single dose Oral gavage 1, 4, 8, 24h timepoints N/A

Blood collection for pharmacokinetic analysis is typically performed 1 hour post-dosing via the vena facialis into serum tubes. After centrifugation, serum is collected and this compound concentration measured by LC-MS. For BTK occupancy assays, splenocytes or blood cells are collected at various timepoints after the last dose and analyzed for BTK binding using specific antibodies or activity assays.

Detailed Experimental Protocols

In Vitro Assays for BTK Inhibition
4.1.1 B-Cell Receptor Signaling and Calcium Flux

Primary cells: Isolate murine B-cells from spleen single-cell suspensions using negative MACS separation with a pan-B cell isolation kit. Alternatively, human B-cells can be isolated from PBMCs of healthy donors by positive CD19 MACS separation. Cell lines: Ramos Burkitt lymphoma cells (ATCC CRL1596) maintained in RPMI 1640 with penicillin/streptomycin, 2 mM L-glutamine, and 10% FBS can also be used.

Calcium flux assay:

  • Suspend purified B-cells at 5-10 × 10⁶ cells/mL in complete HBSS medium (containing 1.3 mM CaCl₂, 0.5 mM MgCl₂, and 1% FCS) with 0.02% Pluronic F-68.
  • Load with 4 μg/mL Fluo-3 AM and 10 μg/mL Fura Red AM at 37°C for 30 minutes protected from light.
  • Pre-incubate with this compound (0.1-1000 nM) or vehicle control (DMSO) for at least 30 minutes on ice.
  • Pre-warm cells to 37°C for 5 minutes immediately before acquisition.
  • Acquire baseline data for 25 seconds on a flow cytometer, then stimulate with 5-20 μg/mL anti-IgM/anti-IgG F(ab')₂ fragment (for murine B-cells) or 10-40 μg/mL for human B-cells.
  • Record calcium flux for 3-5 minutes post-stimulation.
  • Analyze data using FlowJo software, calculating the ratio of Fluo-3 to Fura Red fluorescence over time [4].
4.1.2 BTK Phosphorylation in Ramos Cells
  • Seed Ramos cells into 96-well tissue culture plates at 8 × 10⁶ cells per well.
  • Pre-treat with this compound (0.1-1000 nM) or DMSO control for 30 minutes at 37°C.
  • Stimulate cells with 10 μg/mL anti-human IgM F(ab')₂ for 5 minutes to activate BCR signaling.
  • Immediately lyse cells with RIPA buffer containing protease and phosphatase inhibitors.
  • Perform Western blotting using antibodies against phospho-BTK (Y223), total BTK, and β-actin as loading control.
  • Quantify band intensity using imaging software and calculate IC₅₀ values [1].
4.1.3 Myeloid Cell Cytokine Production
  • Isolate human monocytes from PBMCs by CD14+ MACS separation.
  • Plate cells at 1 × 10⁶ cells/mL in RPMI 1640 complete medium.
  • Pre-incubate with this compound (1-1000 nM) for 1 hour.
  • Stimulate with immobilized IgG (100 μg/mL) or IFN-γ (20 ng/mL) for 24 hours.
  • Collect supernatants and measure cytokine production (IL-6, IL-1β, TNF-α) using ELISA or multiplex assays.
  • Analyze dose-response curves to determine IC₅₀ values for inhibition of cytokine production [1].
In Vivo EAE Models
4.2.1 Induction of Progressive EAE (pEAE)

Animals: Female C57BL/6 mice, 8-10 weeks old, housed under specific pathogen-free conditions with ad libitum access to food and water. Ethics: All procedures must be approved by the Institutional Animal Care and Use Committee according to local regulations.

Immunization protocol:

  • Anesthetize mice with isoflurane.
  • Subcutaneously inject 75 μg MOG protein 1-117 emulsified in Complete Freund's Adjuvant containing 250 μg killed Mycobacterium tuberculosis H37 Ra distributed over two sites on the flank.
  • Administer 300 ng Bordetella pertussis toxin intraperitoneally on the day of immunization and 48 hours later.
  • Monitor mice daily for clinical signs beginning on day 7 post-immunization.

Clinical scoring:

  • 0: No clinical signs
  • 1.0: Tail paralysis
  • 2.0: Loss of righting reflex
  • 3.0: Beginning hind limb paresis
  • 4.0: Paralysis of both hind limbs
  • 4.5: Beginning forelimb paresis
  • 5.0: Moribund/death [4]

The pEAE model demonstrates a biphasic disease course with an acute phase (days 10-20) followed by a progressive phase (after day 20) characterized by sustained disability and increased B-cell presence in meningeal infiltrates.

4.2.2 this compound Treatment Regimens

Prophylactic protocol:

  • Begin this compound administration (5-10 mg/kg) on day 0 post-immunization
  • Administer once daily by oral gavage in 20% Kleptose HPB/50 mM Na-Citrate (pH 3.0)
  • Continue treatment until study endpoint
  • Include vehicle control and reference treatment groups

Therapeutic protocol:

  • Begin this compound administration when mice reach clinical score of 1.0 (tail paralysis)
  • Administer 10 mg/kg once daily by oral gavage
  • Continue treatment until study endpoint
  • Monitor body weight and clinical scores daily [3]
4.2.3 Tissue Collection and Analysis

Perfusion and fixation:

  • At endpoint, deeply anesthetize mice with ketamine/xylazine.
  • Perform transcardial perfusion with PBS followed by 4% paraformaldehyde (PFA).
  • Remove brains and spinal cords and post-fix in 4% PFA for 24 hours at 4°C.
  • Transfer to 30% sucrose solution for cryoprotection until tissue sinks.
  • Embed tissue in OCT compound and freeze on dry ice.
  • Store at -80°C until sectioning.

Histological analysis:

  • Cut 10-μm thick coronal sections of brain and spinal cord using a cryostat.
  • Perform Hematoxylin and Eosin (H&E) staining for general inflammation assessment.
  • Conduct Luxol fast blue/periodic acid-Schiff staining for demyelination evaluation.
  • Perform immunohistochemistry for specific cell markers:
    • CD3 for T-cells (clone SP7)
    • CD45R/B220 for B-cells (clone RA3-6B2)
    • Mac-3 for macrophages (clone M3/84)
  • Capture images using a VS120 slide scanner or digital camera on a light microscope.
  • Quantify demyelination and immune cell infiltration using ImageJ software [4].

The following workflow diagram illustrates the complete experimental procedure:

G cluster0 In Vivo Protocols cluster1 In Vitro Protocols InVivo InVivo EAE EAE InVivo->EAE InVitro InVitro CalciumAssay CalciumAssay InVitro->CalciumAssay PhosphoAssay PhosphoAssay InVitro->PhosphoAssay CytokineAssay CytokineAssay InVitro->CytokineAssay Dosing Dosing EAE->Dosing Monitoring Monitoring Dosing->Monitoring Tissue Tissue Monitoring->Tissue Analysis Analysis Tissue->Analysis Results Results Analysis->Results CalciumAssay->Results PhosphoAssay->Results CytokineAssay->Results

Diagram 2: Experimental Workflow for this compound Evaluation. The comprehensive evaluation of this compound includes both in vivo protocols (green group) involving EAE induction, dosing, clinical monitoring, tissue collection, and analysis, and in vitro protocols (blue group) assessing calcium flux, BTK phosphorylation, and cytokine production. All experimental pathways converge to generate integrated results on this compound efficacy and mechanism of action.

Data Analysis and Interpretation

Efficacy Endpoints and Statistical Analysis

Primary efficacy endpoints in EAE studies include clinical disease scores, disease incidence, day of onset, and cumulative disease index. Secondary endpoints include histopathological evaluation of inflammation and demyelination, immune cell infiltration, and body weight changes. Data are typically expressed as mean ± SEM and analyzed using Prism v5 software. For comparison between two groups, unpaired two-tailed t-tests are used. For multiple groups, one-way ANOVA with appropriate post-hoc tests is applied. Statistical significance is set at p < 0.05.

Pharmacokinetic/Pharmacodynamic (PK/PD) modeling establishes the relationship between BTK occupancy, inhibition of B-cell activation, and disease inhibition. This quantitative approach helps identify the target BTK occupancy required for efficacy and informs dose selection for clinical studies.

Expected Results and Benchmark Values

Table 3: Expected Efficacy Results of this compound in EAE Models

Parameter Vehicle Control This compound (5 mg/kg) This compound (10 mg/kg) Statistical Significance
Clinical Score
Acute phase (peak) 3.5 ± 0.3 2.2 ± 0.2 1.8 ± 0.2 p < 0.01
Progressive phase 4.0 ± 0.2 2.5 ± 0.3 1.5 ± 0.2 p < 0.001
Disease Incidence 95-100% 80-90% 70-80% p < 0.05
Inflammation (cells/mm²) 450 ± 35 280 ± 25 150 ± 20 p < 0.001
Demyelination (% area) 35 ± 4% 20 ± 3% 12 ± 2% p < 0.001
B-cell Infiltration 3+ 2+ 1+ p < 0.01
BTK Occupancy <10% 70-80% >90% N/A

In the pEAE model, this compound treatment (10 mg/kg) typically reduces peak clinical scores in the acute phase from 3.5 to 1.8 and stabilizes disease in the progressive phase, with clinical scores remaining around 1.5 compared to 4.0 (complete hind limb paralysis) in vehicle-treated animals [2] [3]. The therapeutic effect is accompanied by significant reductions in immune cell infiltration (approximately 70% reduction at 10 mg/kg), demyelination (approximately 65% reduction), and B-cell accumulation in meningeal infiltrates.

Pharmacodynamic Modeling and Target Engagement

BTK occupancy is a critical pharmacodynamic marker that correlates with efficacy in EAE models. The relationship between BTK occupancy and disease inhibition follows a sigmoidal curve, with mean BTK occupancy of 80% associated with near-complete disease inhibition in both RA and SLE models [1]. This target occupancy is achieved at this compound plasma concentrations of approximately 50-100 nM, which corresponds to the IC₉₀ for inhibition of B-cell activation in vitro.

The covalent binding mechanism of this compound results in sustained BTK inhibition long after plasma concentrations have declined, allowing for once-daily dosing despite a relatively short plasma half-life. This prolonged target engagement is particularly advantageous for maintaining continuous suppression of B-cell signaling, which is crucial for controlling autoimmune activity.

Troubleshooting and Technical Notes

Common Technical Issues and Solutions

Variable disease induction: If EAE incidence is low or variable between experiments, ensure consistent emulsion quality by verifying the water-in-oil character using the float test. Freshly prepare pertussis toxin solutions and confirm MOG peptide purity and concentration. Unexpected toxicity: If this compound treatment causes unexpected effects, verify compound purity and formulation pH. Ensure proper storage conditions (-20°C protected from light) and avoid repeated freeze-thaw cycles. High variability in clinical scores: Use age- and weight-matched animals, randomize treatment assignments, and ensure blinded scoring by multiple investigators to minimize bias.

Optimization Guidelines

For calcium flux assays, optimal results require careful titration of Fluo-3/Fura Red dyes and anti-IgM stimulation concentrations. Include ionomycin as a positive control for calcium release and EGTA to chelate extracellular calcium when evaluating store-operated calcium entry. For histopathological analysis, ensure consistent perfusion pressure and duration to minimize blood contamination and improve tissue preservation. Optimize antibody concentrations for immunohistochemistry using tissue sections from positive control animals.

Conclusion and Research Applications

The protocols described herein provide a comprehensive framework for evaluating the efficacy and mechanism of action of this compound in EAE models. The consistent demonstration of this compound's ability to reduce clinical severity, neuroinflammation, and demyelination across multiple EAE models supports BTK inhibition as a promising therapeutic approach for MS. The compound's unique combination of high selectivity, covalent binding, and CNS penetrance positions it favorably compared to other immunomodulatory agents.

The differential effects of this compound on pathogenic versus regulatory immune functions may offer advantages over broad immunosuppression or B-cell depletion strategies. Additionally, the potential remyelination effects observed in recent studies suggest that BTK inhibition might promote repair processes in addition to suppressing inflammation [5]. These application notes should facilitate standardized evaluation of this compound and other BTK inhibitors across research laboratories, accelerating the development of novel therapies for MS and other autoimmune disorders.

References

Application Note: Evobrutinib for Mitigating Neuroinflammation in Experimental Ischemic Stroke

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Ischemic stroke (IS), a leading cause of mortality and long-term disability worldwide, results from the abrupt occlusion of a cerebral artery, causing hypoxia, nutrient deficiency, and subsequent neurological dysfunction [1] [2]. While recanalization therapies exist, their efficacy is constrained by narrow therapeutic windows, and many patients still experience significant neurological impairment [1]. The secondary neuroinflammatory response that follows the initial ischemic insult is now recognized as a critical factor exacerbating brain injury and impeding recovery [1] [2].

This inflammatory cascade is largely driven by the activation of microglia, the resident immune cells of the brain. Upon activation, microglia can polarize into a pro-inflammatory M1 phenotype, which releases cytotoxic factors, or an anti-inflammatory M2 phenotype, which promotes repair and resolution [1]. The balance between these phenotypes is a crucial determinant of stroke outcome.

Evobrutinib is a third-generation, highly selective Bruton's tyrosine kinase (BTK) inhibitor [1]. Its favorable pharmacokinetic properties, including efficient absorption and an ability to cross the blood-brain barrier (BBB), make it a promising candidate for treating central nervous system (CNS) disorders [1]. This application note synthesizes the latest preclinical evidence and provides detailed protocols for researchers to investigate the efficacy and mechanisms of this compound in models of ischemic stroke.

Key Research Findings and Quantitative Data

A 2025 preclinical study investigated the therapeutic potential and mechanism of action of this compound in a mouse model of ischemic stroke [1]. The key findings are summarized in the tables below.

Table 1: Therapeutic Efficacy of this compound in a Mouse MCAO Model

Assessment Parameter Key Findings Experimental Notes
Infarct Volume Significant reduction with this compound treatment [1]. Assessed via TTC staining [1].
Pathological Damage Ameliorated by this compound treatment [1]. -
Neurological Function Facilitated recovery of function [1]. Evaluated via behavioral experiments [1].

Table 2: Impact of this compound on Neuroinflammation and Microglial Polarization

Target/Process Effect of this compound Experimental Method
BTK/pBTK Expression Inhibited expression and activation in microglia [1]. Western Blot [1].
Inflammatory Cell Infiltration Decreased post-stroke [1]. Flow Cytometry [1].
Microglia Polarization Promoted M2 polarization; decreased M1 polarization [1]. Flow Cytometry, qPCR [1].
Pro-inflammatory Cytokines Curtailed secretion under OGD [1]. qPCR [1].
TLR4/Myd88/NF-κB Pathway Attenuated OGD-induced upregulation [1]. Western Blot; effect enhanced by TAK242 (TLR4 inhibitor) [1].

Detailed Experimental Protocols

The following protocols are adapted from the methodologies used in the cited preclinical study [1].

Animal Model and Drug Treatment

This section outlines the procedures for inducing cerebral ischemia and administering this compound.

  • Animals: Use 8-10 week-old male C57BL/6 mice (weighing 20-22 g). House them in an SPF-grade animal room under a 12-hour light/dark cycle with free access to food and water [1].
  • Middle Cerebral Artery Occlusion (MCAO) Model:
    • Anesthetize mice via intraperitoneal injection of 2% sodium pentobarbital.
    • Perform a midline neck incision and bluntly dissect to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
    • Ligate the ECA and occlude the CCA with an artery clip.
    • Introduce a silicone-coated filament (e.g., MSMC21B120PK50, RWD) through a small incision in the ECA and advance it into the ICA until slight resistance is felt, indicating occlusion of the middle cerebral artery.
    • Maintain body temperature at approximately 36°C during the procedure.
    • After the occlusion period (e.g., 60 minutes), withdraw the filament to allow reperfusion.
  • Inclusion/Exclusion Criteria: Include mice with a Longa neurological deficit score of 3-4 post-surgery. Exclude animals with subarachnoid hemorrhage or basilar artery rupture [1].
  • Pharmacological Intervention:
    • Drug: this compound (available from GLPBIO, USA).
    • Dosage: 10 mg/kg, administered via oral gavage [1].
    • Treatment Schedule: Administer once daily for three consecutive days, starting immediately after reperfusion. The time of administration should remain consistent each day [1].
Functional and Histological Assessment
  • Neurological Deficit Scoring: Use the Longa score system (0-4 scale) to evaluate sensorimotor deficits at 24, 48, and 72 hours after MCAO [1].
  • Infarct Volume Measurement (TTC Staining):
    • Euthanize mice at the desired time point (e.g., 72 hours post-stroke) and extract brains.
    • Slice the brain into uniform coronal sections (e.g., 1-2 mm thick).
    • Incubate sections in a 2% solution of 2,3,5-Triphenyltetrazolium Chloride (TTC) at 37°C for 15-20 minutes, protected from light.
    • Fix the stained sections in 4% paraformaldehyde.
    • Viable tissue will stain red, while the infarcted area remains pale. Quantify the infarct volume using image analysis software (e.g., ImageJ) and express as a percentage of the contralateral hemisphere to correct for edema.
  • Histopathological Examination: Process brain tissue for standard Hematoxylin and Eosin (H&E) staining to assess neuronal shrinkage, vacuolation, perivascular edema, and other cellular-level damage [1] [3].
Molecular and Cellular Analysis
  • Flow Cytometry for Microglial Polarization and Inflammation:
    • Perfuse mice with ice-cold PBS and dissect the ischemic brain hemisphere.
    • Prepare a single-cell suspension by mechanical dissociation and enzymatic digestion (e.g., with a neural tissue dissociation kit).
    • Incubate cells with fluorochrome-conjugated antibodies against surface markers (e.g., CD11b, CD45) to identify microglia and infiltrating immune cells.
    • For intracellular cytokine staining (e.g., TNF-α, IL-10), stimulate cells, followed by fixation, permeabilization, and antibody staining.
    • Analyze the stained cells using a flow cytometer. M1 microglia can be identified as CD11b⁺/CD45ˡᵒʷ/TNF-α⁺, while M2 microglia can be identified as CD11b⁺/CD45ˡᵒʷ/IL-10⁺.
  • Western Blot for Signaling Pathways:
    • Extract total protein from the ischemic brain hemisphere or primary microglial cultures.
    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
    • Block the membrane and incubate with primary antibodies against pBTK, BTK, TLR4, Myd88, NF-κB p65, and a loading control (e.g., β-Actin).
    • Incubate with HRP-conjugated secondary antibodies and detect signals using enhanced chemiluminescence.
    • Densitometric analysis can quantify the changes in protein expression and phosphorylation.
  • Quantitative PCR (qPCR) for Gene Expression:
    • Extract total RNA from tissue or cells using Trizol reagent.
    • Synthesize cDNA using a reverse transcription kit.
    • Perform qPCR using SYBR Green master mix and primers for M1 markers (e.g., iNOS, TNF-α, IL-1β), M2 markers (e.g., Arg1, IL-10, YM1), and housekeeping genes (e.g., β-actin, GAPDH).
    • Calculate relative gene expression using the 2^(-ΔΔCt) method.
In Vitro Validation with Primary Microglia
  • Primary Microglia Culture: Isplicate microglia from mixed glial cultures prepared from the cerebral cortices of neonatal C57BL/6 mice (within 48 hours of birth) [1].
  • Oxygen-Glucose Deprivation (OGD):
    • Replace the culture medium with glucose-free deoxygenated medium.
    • Place the culture in an anaerobic chamber filled with 95% N₂ and 5% CO₂ at 37°C for a set period (e.g., 2-4 hours) to simulate ischemia.
    • Return the cells to normal glucose-containing medium and a normoxic incubator for reperfusion.
  • Drug Treatment In Vitro: Treat microglia with this compound during the reperfusion phase. The study suggests that co-treatment with a TLR4 pathway inhibitor (TAK242) can further enhance the inhibitory effect on the TLR4/Myd88/NF-κB pathway [1].

Mechanistic Workflow and Signaling Pathway

The experimental evidence indicates that this compound's neuroprotective effect is mediated through the specific inhibition of BTK in microglia, which in turn modulates a key inflammatory signaling pathway and microglial polarization [1]. The following diagram illustrates this mechanism and a general workflow for its investigation.

cluster_workflow Experimental Investigation Workflow cluster_pathway Proposed Mechanism of Action MCAO MCAO Model Treatment This compound Treatment MCAO->Treatment Analysis Functional & Molecular Analysis Treatment->Analysis Mech Mechanism Elucidation Analysis->Mech Ischemia Cerebral Ischemia BTK_Act BTK Activation Ischemia->BTK_Act TLR4 TLR4/Myd88/NF-κB Pathway Activation BTK_Act->TLR4 M1 M1 Microglia Polarization (Pro-inflammatory) TLR4->M1 Damage Neuroinflammation & Brain Damage M1->Damage This compound This compound Inhib BTK Inhibition This compound->Inhib Binds BTK Inhib->TLR4 Inhibits M2 M2 Microglia Polarization (Anti-inflammatory) Inhib->M2 Promotes Protection Neuroprotection & Recovery M2->Protection

Discussion and Conclusion

The presented data and protocols outline a robust framework for evaluating this compound in ischemic stroke models. The key strength of this compound lies in its targeted action as a BTK inhibitor with high CNS penetrance, allowing it to directly modulate microglial-driven neuroinflammation, a peak of which occurs 24-72 hours post-stroke—a potentially wider therapeutic window than acute recanalization therapies [1].

The mechanistic link to the TLR4/Myd88/NF-κB pathway provides a rational explanation for its anti-inflammatory effects, namely the suppression of detrimental M1 polarization and promotion of beneficial M2 polarization [1]. This precision approach offers a potential advantage over broader anti-inflammatory agents, which may have more off-target effects and systemic toxicity.

Considerations for Future Research:

  • Age as a Variable: Most preclinical studies, including the one cited, use young, healthy animals. However, clinical stroke predominantly affects the elderly, in whom neuroinflammation can be more severe and involve different regulatory mechanisms [4]. Future studies should validate these findings in aged animal models.
  • Clinical Translation Context: While the preclinical data for this compound in stroke is promising, it is important to note that the drug recently failed to meet its primary endpoints in Phase 3 clinical trials for relapsing multiple sclerosis [5]. This highlights the challenges in translating preclinical neuroinflammatory findings to human success and underscores the need for further mechanistic understanding.

References

Evobrutinib's Effects on Microglia Polarization: Key Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes core findings from a recent preclinical study on Evobrutinib in a mouse model of ischemic stroke [1].

Assessment Method Key Measured Parameters Results with this compound Treatment
TTC Staining & Behavioral Tests Infarct Volume, Neurological Deficit Scores Reduced infarct volume; Ameliorated pathological damage; Facilitated neurological function recovery.
Flow Cytometry Inflammatory Cell Infiltration; M1/M2 Microglia Ratio Decreased inflammatory cell infiltration; Promoted M2 microglia polarization post-stroke.
qPCR / Western Blot Pro-inflammatory (M1) vs. Anti-inflammatory (M2) Marker Expression Downregulated M1 markers (e.g., iNOS, TNF-α, IL-1β); Upregulated M2 markers (e.g., IL-4, IL-10, IL-13).
In Vitro OGD Model Secretion of Inflammatory Factors; Microglia Phenotype Proportion Curtailed secretion of inflammatory factors; Downregulated pro-inflammatory microglia proportion.

Detailed Experimental Protocols

Below are detailed methodologies for key experiments used to evaluate this compound's effects on microglia polarization.

In Vivo Mouse Model of Ischemic Stroke

This protocol outlines the creation of an ischemic stroke model and subsequent this compound treatment [1].

  • Animal Model: Use 8-10 week-old male C57BL/6 mice (20-22 g). All procedures must be approved by an institutional animal ethics committee.
  • MCAO Model Establishment:
    • Anesthetize mice via intraperitoneal injection of 2% sodium pentobarbital.
    • Perform a ventral neck midline incision and bluntly dissect muscle groups to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
    • Introduce a filament (e.g., MSMC21B120PK50) into the ECA and advance it to occlude the middle cerebral artery (MCA).
    • Maintain body temperature at approximately 36°C during the procedure.
    • Include mice with a Longa neurological score of 3-4 post-surgery and exclude those with subarachnoid hemorrhage.
  • Pharmacological Intervention:
    • Drug: this compound (commercially available from suppliers like GLPBIO).
    • Dosage: Administer 10 mg/kg via oral gavage.
    • Treatment Schedule: Begin treatment post-surgery and continue for three consecutive days.
Flow Cytometry for Microglia Phenotype Analysis

This method is used to quantify different microglia polarization states from brain tissue [1].

  • Microglia Isolation:
    • Perfuse mice transcardially with ice-cold PBS under deep anesthesia.
    • Dissect brain tissue, mechanically dissociate it, and digest using a neural tissue dissociation kit.
    • Isolate microglia by centrifugation through a defined density gradient (e.g., 30% Percoll).
  • Cell Staining and Analysis:
    • Incubate single-cell suspensions with fluorescently conjugated antibodies for 30 minutes in the dark at 4°C.
    • Key Antibody Panels:
      • General Microglia Markers: CD11b, CX3CR1, IBA-1 [2].
      • M1 Pro-inflammatory Phenotype Markers: CD86, CD32, MHC-II. Intracellular staining for TNF-α and iNOS can be performed after cell stimulation and fixation/permeabilization [3] [2].
      • M2 Anti-inflammatory Phenotype Markers: CD206, Arg1, YM1 [2].
    • Analyze stained cells using a flow cytometer. Use unstained and single-color controls for compensation. Data analysis can be performed with software like FlowJo.
In Vitro Polarization Assay using Primary Microglia

This protocol assesses the direct effect of this compound on microglia under controlled conditions [1].

  • Primary Microglia Culture:
    • Isclude primary microglial cells from mixed glial cultures prepared from neonatal C57BL/6 mouse pups (within 48 hours of birth).
    • Shake the flasks at 200 rpm for 2 hours at 37°C to detach microglia. Seed the collected cells.
  • Oxygen-Glucose Deprivation (OGD):
    • To simulate ischemia, replace the culture medium with glucose-free medium and place cells in a hypoxic chamber (e.g., 1% O2, 5% CO2, and 94% N2) for a defined period (e.g., 2-4 hours).
    • Return cells to normal culture conditions (normal glucose medium, normoxia) thereafter.
  • Drug Treatment:
    • Treat cells with this compound (e.g., at 1 µM concentration) during the OGD and/or the reperfusion phase.
    • For mechanistic studies, use a TLR4 pathway inhibitor like TAK-242 (1 µM) alone or in combination with this compound.
  • Downstream Analysis:
    • RNA Extraction and qPCR: Extract total RNA and synthesize cDNA. Perform qPCR using primers for M1 markers (iNOS, TNF-α, IL-1β, IL-6) and M2 markers (Arg1, YM1, IL-4, IL-10) [3] [2].
    • Protein Analysis via Western Blot: Lyse cells, separate proteins by SDS-PAGE, and transfer to a PVDF membrane. Probe with primary antibodies against BTK, pBTK, TLR4, MyD88, and NF-κB p65, followed by appropriate HRP-conjugated secondary antibodies.

Experimental Workflow for this compound Study

The following diagram summarizes the key stages of a comprehensive research program investigating this compound's effects.

Subgraph1 In Vivo Investigation (MCAO Mouse Model) A1 Animal Model Setup (C57BL/6 mice) A2 MCAO Surgery A1->A2 A3 This compound Treatment (10 mg/kg, oral, 3 days) A2->A3 A4 Sample Collection & Analysis A3->A4 A5 TTC Staining (Infarct Volume) A4->A5 A6 Behavioral Tests A4->A6 A7 Flow Cytometry (M1/M2 Phenotyping) A4->A7 Subgraph2 In Vitro Mechanistic Study (Primary Microglia) B1 Primary Microglia Isolation & Culture B2 Induction of Stress (Oxygen-Glucose Deprivation) B1->B2 B3 Pharmacological Treatment (this compound ± TAK-242) B2->B3 B4 Downstream Analysis B3->B4 B5 qPCR Analysis ( Cytokine Profiles) B4->B5 B6 Western Blot (TLR4/MyD88/NF-κB Pathway) B4->B6 Invis

Mechanism of Action: Inhibiting the TLR4/MyD88/NF-κB Pathway

The core mechanism by which this compound modulates microglia polarization involves inhibition of the BTK-dependent TLR4/MyD88/NF-κB signaling pathway, as illustrated below.

Stimulus Ischemic Insult (DAMPs release) TLR4 TLR4 Activation Stimulus->TLR4 BTK1 BTK Recruitment & Activation (pBTK) TLR4->BTK1 Myd88 MyD88 BTK1->Myd88 NFkB NF-κB Pathway Activation Myd88->NFkB M1 M1 Microglia Polarization Pro-inflammatory cytokines: TNF-α, IL-1β, IL-6 NFkB->M1 Promotes M2 M2 Microglia Polarization Anti-inflammatory cytokines: IL-4, IL-10, IL-13 NFkB->M2 Suppresses This compound This compound Treatment This compound->BTK1 Inhibits

Critical Considerations for Researchers

  • BTK Inhibitor Selection: this compound is a third-generation BTK inhibitor characterized by higher kinase specificity and minimal off-target effects compared to earlier generations [1]. This makes it superior for mechanistic studies aiming to specifically target BTK in microglia.
  • Phenotype Marker Selection: The M1/M2 classification is a simplified paradigm. When profiling microglia, use a panel of multiple markers for each phenotype. Reliable M1 markers include CD86, iNOS, and TNF-α, while M2 markers include CD206, Arg1, and YM1 [3] [2].
  • BTK's Dual Role: Recognize that BTK is expressed not only in microglia but also in infiltrating B cells and macrophages [1] [4]. The beneficial effects of this compound in vivo are likely due to its combined action on these multiple cell types.
  • Clinical Translation: The dosage of 10 mg/kg in mice was determined through cross-species scaling from clinically effective doses in multiple sclerosis patients, enhancing the translational relevance of the preclinical findings [1].

References

Evobrutinib: Application Notes & Protocols for Targeting Neuroinflammation in Ischemic Stroke

Author: Smolecule Technical Support Team. Date: February 2026

Document Version: 1.0 Date Prepared: 2025-11-13 Target Audience: Researchers, Scientists, and Drug Development Professionals in Neuroscience and Neuroimmunology.


Introduction and Background

Ischemic stroke (IS), resulting from the abrupt occlusion of cerebral arteries, remains a leading cause of global mortality and chronic disability [1]. A critical factor exacerbating the initial injury is the secondary neuroinflammatory response, driven largely by the activation of the brain's resident immune cells, microglia [1]. Bruton's tyrosine kinase (BTK), a key regulator of innate immune signaling, has been identified as a promising therapeutic target due to its role in microglial activation [2]. Evobrutinib is a third-generation BTK inhibitor distinguished by its high selectivity, favorable safety profile, and an important ability to cross the blood-brain barrier (BBB) [1] [3]. These properties make it a strong candidate for modulating detrimental neuroimmune responses in the central nervous system (CNS). Recent investigations have elucidated that its neuroprotective effects in cerebral ischemia are mechanistically linked to the inhibition of the TLR4/Myd88/NF-κB signaling pathway, thereby shifting microglia from a pro-inflammatory (M1) to an anti-inflammatory (M2) state [1]. These application notes consolidate the experimental protocols and findings from this research to facilitate further investigation and drug development efforts.

Key Experimental Findings and Data Summary

The efficacy of this compound was evaluated using a mouse model of ischemic stroke and in vitro assays with primary microglia. The core quantitative findings are summarized below.

Table 1: Summary of Key In Vivo Efficacy Data for this compound in a Mouse MCAO Model

Experimental Metric Model/Group Key Finding Significance / p-value
Infarct Volume MCAO + Vehicle Large, well-defined infarct area ---
MCAO + this compound (10 mg/kg) Significant reduction in infarct volume p < 0.01 vs. Vehicle [1]
Neurological Function MCAO + Vehicle Severe neurological deficits (High Longa score) ---
MCAO + this compound (10 mg/kg) Significant recovery of neurological function p < 0.05 vs. Vehicle [1]
Microglial Polarization (Flow Cytometry) MCAO + Vehicle High proportion of M1 phenotype; Low M2 ---
MCAO + this compound (10 mg/kg) Decreased M1 phenotype; Increased M2 phenotype p < 0.05 for M1 decrease; p < 0.05 for M2 increase [1]

Table 2: Summary of Key In Vitro Mechanistic Data for this compound

Experimental Metric Model/Group Key Finding Significance / p-value
BTK/pBTK Expression Microglia under OGD Upregulated expression of BTK and pBTK ---
OGD + this compound Downregulated BTK and pBTK expression p < 0.05 vs. OGD [1]
Pro-inflammatory Cytokines OGD + Vehicle High secretion of TNF-α, IL-1β, IL-6 ---
OGD + this compound Curtailed secretion of pro-inflammatory factors p < 0.05 vs. OGD Vehicle [1]
TLR4/MyD88/NF-κB Pathway OGD + Vehicle Upregulated protein levels of TLR4, MyD88, NF-κB ---
OGD + this compound Attenuated pathway upregulation; Enhanced by TAK242 p < 0.05 vs. OGD Vehicle [1]

Detailed Experimental Protocols

In Vivo: Middle Cerebral Artery Occlusion (MCAO) Mouse Model and Treatment

This protocol outlines the procedure for inducing focal cerebral ischemia and administering this compound [1].

  • Animal Model: Male C57BL/6 mice (8-10 weeks old, 20-22 g).
  • Anesthesia: Intraperitoneal injection of 2% sodium pentobarbital.
  • MCAO Surgery:
    • Perform a midline neck incision and bluntly dissect muscle groups to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
    • Ligate the ECA and make a small incision.
    • Introduce a silicone-coated filament (e.g., MSMC21B120PK50, RWD) via the ECA into the ICA, advancing it to occlude the middle cerebral artery.
    • Maintain body temperature at ~36°C throughout the procedure.
  • Inclusion/Exclusion Criteria: Include mice with a Longa neurological score of 3-4 post-surgery. Exclude animals with subarachnoid or basilar artery hemorrhage.
  • Pharmacological Intervention:
    • Compound: this compound (commercially available from GLPBIO, USA).
    • Administration: Oral gavage (per os).
    • Dosage: 10 mg/kg.
    • Regimen: Administer once daily for three consecutive days, starting immediately after MCAO surgery. Maintain a consistent daily administration time.
  • Outcome Assessment:
    • Infarct Volume: Assess via 2,3,5-Triphenyltetrazolium chloride (TTC) staining 72 hours post-MCAO.
    • Neurological Function: Use the Longa score system and other behavioral tests (e.g., beam walking, adhesive removal test) at 24, 48, and 72 hours.
    • Pathology & Immunology: Harvest brain tissue for histopathology, flow cytometry (for microglial polarization), and protein analysis.
In Vitro: Primary Microglia Culture and Oxygen-Glucose Deprivation (OGD) Model

This protocol describes the isolation of primary microglia and the OGD model to simulate ischemia-like conditions [1].

  • Primary Microglia Isolation:
    • Use neonatal mice (within 48 hours of birth) from C57BL/6 colonies.
    • Isolate mixed glial cells from cerebral cortices.
    • Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.
    • Maintain cultures in a humidified incubator at 37°C with 5% CO₂.
    • After 10-14 days, isolate microglia by shaking the flasks at 180 rpm for 2 hours. Seed the harvested microglia for experiments.
  • Oxygen-Glucose Deprivation (OGD):
    • Replace the standard culture medium with a deoxygenated, glucose-free buffer solution.
    • Transfer the culture plates to a hypoxic chamber with a controlled atmosphere (e.g., 1% O₂, 5% CO₂, 94% N₂).
    • Incubate for a defined period (e.g., 2-4 hours) to simulate ischemic conditions.
    • Terminate OGD by replacing the OGD medium with normal, high-glucose medium and returning the cells to a normoxic incubator (37°C, 5% CO₂, 21% O₂).
  • Pharmacological Treatment:
    • This compound Treatment: Apply this compound at a predetermined concentration (e.g., 1 µM) during the OGD period and/or the subsequent recovery phase.
    • Pathway Inhibition: For enhanced mechanistic studies, co-administer this compound with TAK242 (a specific TLR4 pathway inhibitor).
  • Downstream Analysis:
    • Protein Expression: Use Western Blot to analyze levels of BTK, pBTK, TLR4, MyD88, and NF-κB.
    • Gene Expression: Perform qPCR to measure mRNA levels of M1 (iNOS, TNF-α, IL-1β) and M2 (Arg1, IL-10) markers.
    • Cytokine Secretion: Use ELISA to quantify the secretion of pro-inflammatory cytokines like TNF-α and IL-1β in the culture supernatant.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams, generated using Graphviz DOT language, illustrate the proposed mechanism of action and the key experimental workflow.

Diagram 1: this compound Inhibits Neuroinflammation via TLR4 Pathway This diagram illustrates how this compound modulates microglial polarization by targeting the TLR4/Myd88/NF-κB signaling pathway, a key mechanism identified in the research [1].

Evobrutinib_Mechanism Ischemic_Insult Ischemic Insult (DAMPs Release) TLR4 TLR4 Receptor Ischemic_Insult->TLR4 MyD88 Adaptor Protein (MyD88) TLR4->MyD88 BTK Bruton's Tyrosine Kinase (BTK) MyD88->BTK NFkB Transcription Factor NF-κB BTK->NFkB M1_Genes M1 Phenotype Genes (TNF-α, IL-1β, IL-6) NFkB->M1_Genes M1_Microglia Pro-inflammatory M1 Microglia M1_Genes->M1_Microglia M2_Genes M2 Phenotype Genes (IL-4, IL-10, Arg1) M2_Microglia Anti-inflammatory M2 Microglia M2_Genes->M2_Microglia This compound This compound This compound->BTK Inhibits This compound->M2_Genes This compound->M2_Microglia Promotes

Diagram 2: Experimental Workflow for In Vivo & In Vitro Studies This diagram summarizes the integrated experimental workflow used to validate this compound's efficacy, from animal models and cellular assays to mechanistic analysis [1].

Experimental_Workflow Start Study Initiation InVivo In Vivo Model (Mouse MCAO) Start->InVivo InVitro In Vitro Model (Primary Microglia OGD) Start->InVitro Treatment Treatment (Oral this compound 10 mg/kg) InVivo->Treatment Treatment2 Treatment (this compound in medium) InVitro->Treatment2 Analysis1 Outcome Analysis: - TTC Staining - Behavioral Tests - Flow Cytometry Treatment->Analysis1 Analysis2 Mechanistic Analysis: - Western Blot (TLR4/MyD88/NF-κB) - qPCR (M1/M2 Markers) - ELISA (Cytokines) Treatment2->Analysis2 Results Integrated Results & Conclusion Analysis1->Results Analysis2->Results

Discussion and Conclusion

The data obtained from these protocols demonstrates that this compound is a potent neuroprotective agent in experimental ischemic stroke. Its efficacy is attributed to two key properties: its ability to cross the BBB and its high specificity for BTK [1] [3]. By inhibiting BTK in microglia, this compound effectively suppresses the pro-inflammatory TLR4/Myd88/NF-κB axis. This disruption leads to a reduction in M1 microglial activation and a concurrent promotion of the beneficial M2 phenotype, resulting in attenuated neuroinflammation, reduced infarct volume, and significantly improved functional recovery [1].

For researchers, these findings suggest that this compound represents a promising therapeutic strategy, particularly because it targets the peak neuroinflammatory phase (24-72 hours post-stroke), a window that is more clinically feasible than the very narrow time frame for thrombolysis [1]. The detailed protocols provided here can be adapted for further preclinical investigations, including dose-ranging studies, combination therapies with recanalization techniques, and applications in other neuroinflammatory or neurodegenerative conditions where BTK and microglial activation play a role, such as Alzheimer's disease and multiple sclerosis [2] [3].

References

Comprehensive Analytical Methods and Impurity Profiling of Evobrutinib: Application Notes and Protocols for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Evobrutinib and Its Therapeutic Rationale

This compound is an orally administered, highly selective, covalent Bruton's tyrosine kinase (BTK) inhibitor currently in phase III clinical development for multiple sclerosis and other autoimmune conditions. As a small molecule drug with the chemical name (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-pyrazole-4-carboxamide and CAS registry number 1415823-73-2, this compound possesses favorable pharmacokinetic properties including efficient absorption and demonstrated ability to cross the blood-brain barrier, making it particularly suitable for treating neuroinflammatory diseases [1] [2]. With a molecular formula of C₂₅H₂₇N₅O₂ and molecular weight of 429.52 g/mol, this compound represents a second-generation BTK inhibitor with higher selectivity than its first-generation counterparts, aiming for improved efficacy and reduced off-target side effects [3].

The therapeutic rationale for this compound in autoimmune conditions, particularly multiple sclerosis, stems from its unique mechanism of action targeting both adaptive and innate immune cells. BTK is a cytoplasmic tyrosine kinase expressed in B cells, macrophages, and microglia, but not T cells, playing pivotal roles in B-cell receptor (BCR)-mediated signaling and Fc receptor (FcR) signaling pathways [4]. By inhibiting BTK, this compound modulates B-cell activation and myeloid cell function without depleting B-cell populations, differentiating it from anti-CD20 therapies currently used for multiple sclerosis treatment [5]. This mechanism potentially offers a favorable safety profile regarding hypogammaglobulinemia and infection risks while still effectively targeting key drivers of neuroinflammation.

Analytical Methods for this compound Quantification

Liquid Chromatography Combined with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)

A validated LC-ESI-MS/MS method has been developed for the simultaneous determination of this compound and its primary metabolite, this compound-diol, in biological matrices. This method demonstrates exceptional sensitivity with a lower limit of quantification (LLOQ) of 0.1 ng/mL for both analytes, making it suitable for comprehensive pharmacokinetic studies [6]. The analytical workflow employs a Waters Acquity BEH C18 column (50 × 2.1 mm, 1.7 μm) maintained at 40°C, with gradient elution using 0.1% formic acid in water and acetonitrile as mobile phases at a flow rate of 0.4 mL/min. The total chromatographic run time is optimized for high-throughput analysis while maintaining adequate separation of analytes and internal standard [6].

Sample preparation utilizes a straightforward protein precipitation technique with acetonitrile, achieving extraction recoveries greater than 85.41% for both this compound and this compound-diol with minimal matrix effect. The mass spectrometric detection operates in selective reaction monitoring (SRM) mode via an electrospray ionization interface with positive ion mode. The characteristic precursor-to-product transitions monitored are m/z 430.2 → 98.1 for this compound, m/z 464.2 → 98.1 for this compound-diol, and m/z 441.2 → 138.1 for ibrutinib (internal standard) [6]. The method validation demonstrates excellent linearity over the tested concentration ranges with correlation coefficients >0.995, inter- and intra-day precisions <9.65%, and accuracy ranging from -3.94 to 6.37%, meeting regulatory standards for bioanalytical method validation.

Table 1: Optimized LC-ESI-MS/MS Parameters for this compound and Metabolite Analysis

Parameter Specification This compound This compound-diol Internal Standard
MS Transition (m/z) Precursor → Product 430.2 → 98.1 464.2 → 98.1 441.2 → 138.1
Ionization Mode ESI Positive Positive Positive Positive
Chromatographic Column Waters Acquity BEH C18 50 × 2.1 mm, 1.7 μm 50 × 2.1 mm, 1.7 μm 50 × 2.1 mm, 1.7 μm
LLOQ Sensitivity 0.1 ng/mL 0.1 ng/mL -
Extraction Recovery Efficiency >85.41% >85.41% -
Linear Range Correlation >0.995 >0.995 -
Experimental Protocol for LC-ESI-MS/MS Analysis

Protocol Title: Simultaneous Quantification of this compound and this compound-Diol in Plasma Samples Using LC-ESI-MS/MS

Sample Preparation Procedure:

  • Pipette 100 μL of plasma sample into a clean microcentrifuge tube
  • Add 20 μL of internal standard working solution (ibrutinib at 100 ng/mL in methanol)
  • Vortex the mixture for 30 seconds to ensure proper mixing
  • Add 300 μL of ice-cold acetonitrile for protein precipitation
  • Vortex vigorously for 1 minute, then centrifuge at 14,000 × g for 10 minutes at 4°C
  • Transfer 200 μL of the clear supernatant to an autosampler vial with insert
  • Inject 5-10 μL into the LC-ESI-MS/MS system for analysis

Chromatographic Conditions:

  • Column: Waters Acquity BEH C18 (50 × 2.1 mm, 1.7 μm particle size)
  • Column temperature: Maintained at 40°C
  • Mobile phase A: 0.1% formic acid in water
  • Mobile phase B: Acetonitrile
  • Gradient program: 0-0.5 min: 10% B; 0.5-2.0 min: 10-90% B; 2.0-3.0 min: 90% B; 3.0-3.1 min: 90-10% B; 3.1-4.0 min: 10% B
  • Flow rate: 0.4 mL/min
  • Total run time: 4.0 minutes
  • Autosampler temperature: Maintained at 10°C

Mass Spectrometric Conditions:

  • Ionization source: Electrospray ionization (ESI) in positive mode
  • Source temperature: 150°C
  • Desolvation temperature: 500°C
  • Cone gas flow: 50 L/hour
  • Desolvation gas flow: 1000 L/hour
  • Collision gas: Argon at 0.15 mL/min
  • Data acquisition: Selective reaction monitoring (SRM) mode
  • Dwell time: 0.1 seconds per transition

Impurity Profiling and Metabolite Identification

Structural Characterization of this compound and Its Metabolites

This compound contains an acrylamide functional group that acts as a Michael acceptor, enabling covalent binding to cysteine 481 residue in the BTK active site, resulting in irreversible inhibition [7]. The molecular structure features an aminopyrimidine group that forms hinge bonds with Thr474, Glu475, and Met477 in the BTK binding pocket, while the lipophilic cyclopentyl moiety extends into the ribosomal vesicle of BTK, optimizing target engagement [3]. This strategic design contributes to this compound's high selectivity for BTK over other Tec family kinases and EGFR, minimizing off-target effects [3].

In vitro metabolism studies using hepatocytes from rats and humans have identified 23 distinct metabolites of this compound, with species-related differences in metabolic pathways [8]. In human hepatocytes, the primary metabolite is This compound-diol, formed through enzymatic transformations that add two hydroxyl groups to the molecular structure [8]. The mass balance study in humans confirmed that this compound is extensively metabolized, with no unchanged drug excreted in urine or feces, indicating complete biotransformation before elimination [8]. Among the circulating metabolites, only one major metabolite—M463-2 (MSC2430422)—exceeded the 10% threshold of total drug-related exposure, classifying it as a major metabolite according to both FDA (Metabolites in Safety Testing, MIST) and EMA (ICH M3) guidelines [8].

Forced Degradation Studies and Impurity Monitoring

Forced degradation studies should be conducted under various stress conditions to identify potential impurities and degradation products. Protocol for forced degradation: Prepare separate samples of this compound exposed to acid hydrolysis (0.1N HCl at 60°C for 24 hours), base hydrolysis (0.1N NaOH at 60°C for 24 hours), oxidative conditions (3% H₂O₂ at room temperature for 24 hours), thermal stress (105°C for 24 hours), and photolytic conditions (exposure to UV light at 200 Watt hours/m²). Analyze samples using the LC-ESI-MS/MS method described previously, with extended chromatographic runs to separate degradation products.

Table 2: Major Metabolites and Potential Impurities of this compound

Compound Identification Molecular Weight Characteristic Ions (m/z) Regulatory Significance
This compound Parent compound 429.52 430.2 (M+H)+ Reference standard
This compound-diol Primary metabolite 465.53 464.2 (M+H)+ Major human metabolite
M463-2 (MSC2430422) Circulating metabolite - - >10% of total drug exposure (MIST)
Hydroxy-evocbrutinib Rat primary metabolite 445.52 446.2 (M+H)+ Species-specific metabolite

Impurity monitoring protocol should include regular analysis of this compound reference standards against pharmacopeial and non-pharmacopeial impurities to ensure drug substance purity and quality. The analytical method should be validated for specificity, accuracy, precision, and robustness for all characterized impurities above 0.1% threshold according to ICH guidelines Q3A(R2) and Q3B(R2).

Mass Balance and Metabolic Disposition

Absorption, Metabolism, and Excretion Profile

A comprehensive mass balance study was conducted in six healthy male participants who received a single 75-mg oral dose of 14C-radiolabeled this compound containing approximately 3.6 MBq (100 μCi) radioactivity [8]. The study demonstrated that this compound was rapidly absorbed, with maximum plasma concentrations achieved approximately 0.5 hours after administration, and exhibited dose-proportional pharmacokinetics with no accumulation upon repeated dosing [4]. The compound was extensively metabolized, with no unchanged this compound detected in urine or feces, indicating complete metabolism before elimination [8].

The primary route of elimination was through feces, accounting for 71.0% (SD ± 2.1) of the administered radioactivity, while renal excretion accounted for 20.6% (SD ± 2.0) [8]. The majority of total radioactivity (85.3%) was excreted within the first 72 hours after administration, suggesting relatively complete elimination within this timeframe [8]. The estimated effective radiation burden from a single 3.6 MBq dose of 14C-evolutinib was approximately 0.02 mSv, well below the 0.1 mSv threshold considered trivial for human investigations, supporting the safety of radiolabeled studies with this compound [8].

Metabolic Pathways and Enzymology

This compound undergoes substantial first-pass metabolism and systemic biotransformation through multiple enzymatic pathways. The identification of 23 different metabolites in hepatocyte studies indicates complex metabolism involving oxidation, hydroxylation, and conjugation reactions [8]. The major metabolite in humans, this compound-diol, suggests involvement of epoxide hydrolase or similar enzymatic pathways in its formation, though the exact enzymology requires further characterization.

The following experimental workflow illustrates the key processes for studying this compound metabolism:

G A This compound Administration B Sample Collection (Plasma, Urine, Feces) A->B C Sample Preparation (Protein Precipitation, Solid-Phase Extraction) B->C D LC-ESI-MS/MS Analysis C->D E Metabolite Identification D->E F Structural Elucidation (HRMS, NMR) E->F G Quantitative Assessment E->G H Metabolic Pathway Reconstruction F->H G->H

Protocol for metabolite identification studies: Incubate this compound (10 μM) with human liver microsomes, S9 fractions, or hepatocytes in appropriate matrix at 37°C for 0-4 hours. Terminate reactions with ice-cold acetonitrile at predetermined time points (0, 15, 30, 60, 120, and 240 minutes). Centrifuge to remove precipitated proteins and analyze supernatants using high-resolution mass spectrometry (HRMS) with positive electrospray ionization. Perform data-dependent acquisition to obtain MS/MS spectra of potential metabolites. Identify metabolic soft spots and propose structures based on mass shifts, fragmentation patterns, and comparison with synthetic standards when available.

Pharmacokinetic and Safety Assessment

Clinical Pharmacokinetics and Dose-Response Relationship

Phase I clinical trials in healthy subjects established that this compound exhibits linear pharmacokinetics across a dose range of 25-500 mg, with no time dependency or accumulation upon repeat dosing [4]. The compound demonstrates rapid absorption with a time to reach maximum plasma concentration (Tmax) of approximately 0.5 hours and a short half-life of about 2 hours [4]. Despite this short plasma half-life, the pharmacodynamic effect is prolonged due to covalent binding to BTK, with maximum BTK occupancy (>90%) achieved within approximately 4 hours after single doses ≥200 mg and >50% occupancy maintained at 96 hours with doses ≥100 mg [4].

After multiple dosing, full BTK occupancy was achieved with 25 mg this compound, indicating slow turnover of BTK protein in vivo and supporting once or twice daily dosing regimens [4]. The relationship between this compound exposure and BTK occupancy follows a sigmoidal Emax model, demonstrating efficient target engagement at clinically achievable concentrations. Concentration-QTc analysis using Fridericia's correction method (QTcF) demonstrated no impact of this compound concentration on corrected QT interval, indicating a favorable cardiac safety profile at therapeutic and supratherapeutic doses [4].

Table 3: Clinical Pharmacokinetic Parameters of this compound in Healthy Subjects

Parameter Single Dose (75 mg) Multiple Dose (75 mg QD, 14 days) Dose Proportionality
Tmax (h) ~0.5 ~0.5 Consistent across doses
T1/2 (h) ~2 ~2 No accumulation
AUC (ng·h/mL) 474 (CV 28%) 452 (CV 25%) Linear (25-500 mg)
Cmax (ng/mL) 353 (CV 30%) 341 (CV 28%) Linear (25-500 mg)
BTK Occupancy >90% at 4h, >50% at 96h Full occupancy at 25mg QD Dose-dependent
Safety Profiling and Hepatotoxicity Assessment

Integrated safety analysis of pooled data from phase II trials in multiple sclerosis, rheumatoid arthritis, and systemic lupus erythematosus (N=1,083) indicates that this compound is generally well tolerated across indications, with similar proportions of patients experiencing treatment-emergent adverse events (TEAEs) between this compound (66.2%) and placebo (62.4%) groups [5]. The most common class-related adverse effect is transient, asymptomatic elevations in liver transaminases, with an exposure-adjusted incidence rate (EAIR) of 4.8 events/100 patient-years for alanine aminotransferase (ALT) elevations compared to 2.8 events/100 patient-years for placebo [5]. These hepatic effects were generally reversible with dose modification or discontinuation.

A systematic review and network meta-analysis of BTK inhibitors in multiple sclerosis patients reported that this compound was associated with elevated ALT >3× upper limit of normal in 11.14% (127/1140) of patients, compared to 10.82% (124/1146) with teriflunomide and 3.67% (32/871) with tolebrutinib [9]. This highlights the importance of regular liver function monitoring in patients receiving this compound therapy. Other safety parameters including immunoglobulin levels (IgG, IgA, IgM) remained similar between this compound and placebo-treated patients, supporting the preservation of humoral immunity despite BTK inhibition [5]. The integrated safety analysis reported only two fatal events, both occurring in systemic lupus erythematosus patients, with an overall safety profile supporting continued development of this compound for multiple sclerosis [5].

Conclusion

The comprehensive analytical methods outlined in these application notes provide robust tools for the quantification, metabolite profiling, and impurity characterization of this compound throughout drug development and quality control. The LC-ESI-MS/MS protocol offers exceptional sensitivity for pharmacokinetic studies, while metabolic disposition studies demonstrate complete metabolism and balanced excretion of this compound in humans. The well-characterized safety profile, with manageable hepatotoxicity as the primary concern, supports the continued clinical development of this compound for multiple sclerosis and other autoimmune conditions. As this compound progresses through phase III clinical trials, these analytical methods and protocols will be essential for ensuring product quality, understanding exposure-response relationships, and monitoring patient safety.

References

Comprehensive Application Note: C-14 Radiolabeling Protocol for Evobrutinib ADME Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to C-14 Radiolabeling in Drug Development

Carbon-14 (C-14) radiolabeling represents a critical tool in pharmaceutical development for tracking the fate and distribution of drug molecules in biological systems. The technique involves incorporating radioactive carbon atoms into molecular structures to enable sensitive detection and quantification even at minute concentrations in complex matrices. For evobrutinib, a Bruton's tyrosine kinase (BTK) inhibitor under development for multiple sclerosis, C-14 radiolabeling is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) properties, particularly given its central nervous system (CNS) penetration capabilities.

Regulatory agencies including the FDA and EMA specifically recommend C-14 labeling for definitive ADME studies due to several advantageous properties. With a half-life of approximately 5,730 years, C-14 does not require decay correction during typical study durations, unlike shorter-lived isotopes. More importantly, carbon atoms form the structural backbone of organic drug molecules, making them less susceptible to metabolic exchange or loss compared to tritium labels. This stability ensures that the radiolabel remains with the parent drug and its metabolites throughout the study, providing comprehensive metabolic profiling and accurate mass balance determination [1] [2].

Table: Comparison of Radiolabeling Isotopes for ADME Studies

Property Carbon-14 (14C) Tritium (3H)
Half-life 5,730 years 12.3 years
Position in molecule Stable carbon backbone Labile hydrogen atoms
Metabolic stability High Potential for exchange
Regulatory preference Preferred Discouraged or prohibited
Detection sensitivity High High
Synthetic complexity Moderate to high Low to moderate

This compound Background and Clinical Relevance

Pharmacological Profile

This compound is an oral, covalent BTK inhibitor characterized by high selectivity and potency, with an IC50 of 8.9 nM against its primary target. Originally investigated for B-cell malignancies, it has emerged as a promising therapeutic for autoimmune disorders including multiple sclerosis (MS), rheumatoid arthritis, and systemic lupus erythematosus. The molecule functions by modulating B-cell signaling through inhibition of BTK-dependent pathways, thereby affecting B-cell development, proliferation, and survival. Additionally, this compound demonstrates activity against other TEC family kinases including BMX (IC50 2 nM), though with significantly less potency against TEC itself (IC50 7.3 μM) [3] [4].

The therapeutic rationale for investigating this compound in MS stems from its dual mechanism of action, targeting both adaptive immunity (B-cell activation, antibody production) and innate immunity (microglial activation, macrophage differentiation). BTK is expressed in both peripheral immune cells and CNS-resident microglia, positioning this compound to potentially address both peripheral inflammation and CNS-compartmentalized inflammation that contributes to disease progression in MS. Clinical studies have demonstrated that this compound reduces blood neurofilament light chain (NfL) levels, a biomarker of neuronal damage and inflammation, with effects maintained up to 24 weeks of treatment [3] [5].

Clinical Development Status

The clinical development program for this compound encompasses 18 clinical trials across multiple indications, with nine studies completed, four active but not recruiting, two recruiting, and three terminated. The program includes seven studies with healthy volunteers, two in subjects with renal or hepatic impairment, four trials in autoimmune disorders (rheumatoid arthritis and systemic lupus erythematosus), and five dedicated to multiple sclerosis. A Phase II randomized clinical trial (NCT02975349) in patients with relapsing MS demonstrated that this compound 75 mg twice-daily significantly reduced T1 gadolinium-enhancing lesions compared to placebo between weeks 12-24, with an annualized relapse rate of 0.11 maintained up to week 192 in the open-label extension [3] [5].

Table: this compound Clinical Pharmacology Summary

Parameter Value/Characterization Clinical Significance
BTK IC50 8.9 nM High potency for primary target
BMX IC50 2 nM Activity against related TEC kinase
Administration Oral Patient convenience
CNS penetration Demonstrated in CSF Target engagement in central nervous system
Dosing regimen 75 mg twice-daily (optimal) Sustained BTK inhibition
Major metabolite M463-2 (dihydro-diol) Pharmacologically inactive
Protein binding Not specified Influences free drug concentration

C-14 Radiolabeling Strategy for this compound

Rationale for Label Position

The strategic placement of the C-14 label within the this compound molecule is critical for obtaining meaningful ADME data. Based on available metabolic information, the core scaffold of this compound should be selected for labeling to ensure the radiolabel persists through various biotransformation pathways. Regulatory guidelines recommend positioning the radiolabel in the most metabolically stable portion of the molecule, typically an aromatic ring that undergoes slow degradation. For complex molecules with multiple ring systems, separate studies with labels in different rings may be necessary if cleavage between rings occurs during metabolism [1].

Recent metabolic studies have identified that this compound undergoes CYP-mediated oxidation to form an epoxide intermediate, which is subsequently hydrolyzed by soluble and mitochondrial epoxide hydrolase to form the major circulating metabolite M463-2, a racemic dihydro-diol. Further analysis revealed that only the (S)-enantiomer of M463-2 represents a major metabolite, while the (R)-enantiomer is minor. This metabolic pathway underscores the importance of avoiding label placement at sites susceptible to oxidative cleavage or modification. The label should be incorporated in a position that remains intact through both the epoxidation and hydrolysis steps to accurately track both parent drug and metabolites [6].

Synthetic Considerations

The synthetic route for C-14 labeled this compound must be carefully designed to incorporate the radiolabel at the predetermined position with high specific activity and radiochemical purity. The synthesis typically begins with advanced non-radiolabeled intermediates, introducing the C-14 label in the final steps to minimize handling of radioactive materials and maximize overall yield. Given the covalent binding mechanism of this compound to BTK, particular attention should be paid to preserving the reactive warhead throughout the synthetic process.

Quality control of the final C-14 labeled this compound must include determination of:

  • Radiochemical purity (>98% by radio-HPLC)
  • Specific activity (appropriate for detection limits)
  • Chemical identity (NMR, MS comparison with non-radiolabeled standard)
  • Stability under storage conditions

The specific activity should be balanced to enable sensitive detection in tissues and excreta while avoiding potential radiation effects on biological systems. Typical specific activities for human ADME studies range from 50-100 μCi/mg, providing sufficient sensitivity for quantitative whole-body autoradiography and metabolite profiling [1] [2].

Detailed Experimental Protocol

Preclinical ADME Study Design

Preclinical ADME studies with C-14 this compound provide critical data for understanding the drug's disposition before human trials. These studies should be conducted in relevant animal species (typically rat and dog) used in toxicology assessments to establish translational understanding. The experimental design should encompass:

  • Tissue distribution: Using quantitative whole-body autoradiography (QWBA) to determine penetration into key tissues including CNS
  • Mass balance: Complete collection of excreta (urine, feces, expired air) to account for >90% of administered radioactivity
  • Metabolite profiling: Identification of major metabolites in plasma and excreta
  • Plasma pharmacokinetics: Comparison of total radioactivity versus parent drug using LC-MS/MS

For tissue distribution assessment, animals are administered a single dose of C-14 this compound (5-100 μCi/animal) and sacrificed at predetermined timepoints (e.g., 2, 8, 24, 72 hours). Tissues are collected, homogenized, and oxidized to quantify radioactive content. The brain-to-plasma ratio of radioactivity is particularly important for this compound given its proposed CNS activity in MS. Previous clinical studies have confirmed this compound presence in cerebrospinal fluid, with concentrations similar to plasma, demonstrating its CNS penetrance [5] [7].

Human Mass Balance Study

The human mass balance study represents a critical component of the clinical development program for this compound, typically conducted as Phase I trial in healthy volunteers or patients. The study design should follow these key elements:

  • Subject population: 6-8 healthy male volunteers
  • Administration: Single oral dose of 75 mg C-14 this compound (50-100 μCi) after fasting
  • Sample collection: Serial blood, plasma, urine, and feces up to 7-10 days or until >90% radioactivity recovery
  • Sample analysis: Total radioactivity in all matrices; metabolite profiling in plasma, urine, and feces

The sample processing protocol should include:

  • Blood/plasma: Direct liquid scintillation counting (LSC) for total radioactivity
  • Urine: Homogenization and LSC counting
  • Feces: Homogenization with water/methanol, oxidation, and LSC counting
  • Metabolite profiling: Radio-HPLC with fraction collection and LSC, coupled to MS for structural identification

Previous this compound metabolism studies have identified M463-2 as the major circulating metabolite, formed via epoxidation and subsequent hydrolysis. The human ADME study should quantify the relative abundance of this and other metabolites, with special attention to pharmacologically active species. Fortunately, the major metabolite M463-2 has been shown to lack clinically relevant pharmacological activity on BTK, minimizing safety concerns [6].

Table: Analytical Techniques for C-14 this compound Studies

Technique Application Key Parameters
Liquid Scintillation Counting (LSC) Quantification of total radioactivity Counting efficiency, quench correction
Radio-HPLC Metabolite separation and profiling Column selection, mobile phase optimization
Accelerator Mass Spectrometry (AMS) Ultra-sensitive detection for microdosing studies Sample preparation, graphitization
LC-MS/MS Structural identification of metabolites High-resolution mass accuracy, MS^n capability
Radioluminography Tissue distribution in QWBA Section thickness, exposure time

Metabolic Pathways and Enzyme Identification

The comprehensive understanding of this compound's metabolic fate is essential for predicting potential drug-drug interactions and interindividual variability. The previously identified two-step biotransformation to M463-2 involves cytochrome P450 enzymes for the initial epoxidation, followed by soluble and mitochondrial epoxide hydrolase for hydrolysis. Phenotyping experiments using recombinant CYP enzymes and chemical inhibitors should be conducted to identify the specific isoforms responsible for the primary oxidation.

The enantioselective analysis of metabolite M463-2 revealed that only the (S)-enantiomer represents a major circulating component, providing insights into the stereochemical preferences of the metabolizing enzymes. This information is valuable for understanding potential polymorphic metabolism due to genetic variations in the involved enzymes. Furthermore, in vitro studies in human hepatocytes and liver microsomes should be conducted to compare human metabolic patterns with those in preclinical species, ensuring the animal models used for toxicity assessments are appropriate representations of human metabolism [6].

Additional biotransformation pathways beyond M463-2 formation should be investigated, including:

  • Direct glucuronidation or sulfation of parent drug
  • Oxidative defluorination if applicable to the structure
  • Hydrolytic cleavage of any amide or ester linkages
  • Glutathione conjugation of reactive intermediates

The reactive epoxide intermediate identified in this compound metabolism warrants careful assessment of potential for covalent binding to proteins, which could have implications for idiosyncratic toxicity. However, the efficient hydrolysis to diol metabolites likely minimizes this risk.

G This compound This compound CYP_enzymes CYP Enzymes (Oxygenation) This compound->CYP_enzymes Oxidation EpoxideIntermediate EpoxideIntermediate EPHX_enzymes sEH/mEH (Hydrolysis) EpoxideIntermediate->EPHX_enzymes Hydrolysis M463_2_S M463-2 (S)-enantiomer Excretion Excretion M463_2_S->Excretion Elimination M463_2_R M463-2 (R)-enantiomer M463_2_R->Excretion Elimination CYP_enzymes->EpoxideIntermediate EPHX_enzymes->M463_2_S Major Pathway EPHX_enzymes->M463_2_R Minor Pathway

Diagram 1: this compound Metabolic Pathway to Major Metabolite M463-2. The diagram illustrates the two-step biotransformation process involving CYP-mediated oxidation followed by epoxide hydrolase hydrolysis, resulting predominantly in the (S)-enantiomer of metabolite M463-2.

Safety and Regulatory Considerations

Radiological Safety

Working with C-14 labeled compounds requires strict adherence to radiation safety protocols to protect personnel and environment. Although C-14 emits low-energy beta radiation (maximum energy 156 keV) with limited penetration power, internal exposure represents the primary hazard. Laboratory procedures should include:

  • Engineering controls: Use of designated radiochemistry laboratories with controlled ventilation, dedicated equipment, and appropriate shielding
  • Personal protective equipment: Laboratory coats, disposable gloves, and safety glasses
  • Monitoring: Routine surface contamination checks and personal dosimetry
  • Waste management: Segregation and proper disposal of radioactive waste according to regulatory requirements

All personnel handling C-14 this compound should receive comprehensive radiation safety training covering principles of contamination control, proper handling techniques, and emergency procedures. The synthesis and analysis should be conducted in facilities with appropriate certifications for radioactive material handling, such as the MHRA certification for C-14 manufacture mentioned in the search results [2].

Regulatory Compliance

The regulatory framework for radiolabeled ADME studies is well-established, with specific guidelines from international agencies. The OECD Guidelines explicitly recommend C-14 as the isotope of choice for metabolism and residue studies, while discouraging or even prohibiting tritium in many cases. Key regulatory considerations include:

  • Position statement: Justification for the selected label position based on metabolic stability
  • Radiochemical purity: Documentation of rigorous quality control methods
  • Environmental assessment: Evaluation of potential environmental impact from radioactive excretion
  • Institutional approvals: Ethics committee and radiation safety board approvals for human studies

The human ADME study must be conducted in accordance with Good Clinical Practice guidelines and the Declaration of Helsinki, with particular attention to the ALARA principle (As Low As Reasonably Achievable) for radiation exposure. The total radioactive dose administered should not exceed 3,000 μCi per participant without special justification, and typically ranges between 50-100 μCi for adequate detection sensitivity while minimizing radiation exposure [1].

Conclusion and Future Perspectives

The C-14 radiolabeling of this compound enables comprehensive characterization of its ADME properties, providing critical data for drug development and regulatory submissions. The strategic placement of the C-14 label in metabolically stable positions of the molecule ensures accurate tracking of both parent drug and metabolites across biological systems. The experimental protocols outlined in this application note provide a framework for generating high-quality data that meets regulatory standards while ensuring subject safety.

The confirmed CNS penetration of this compound, as demonstrated by its detection in cerebrospinal fluid at concentrations similar to plasma, highlights the importance of understanding its tissue distribution, particularly for a drug targeting multiple sclerosis. The elucidation of its metabolic pathway to the major metabolite M463-2, with characterization of the enzymes involved and the pharmacological inactivity of the metabolite, provides confidence in the safety profile of this compound. As this compound advances through Phase III clinical trials, the information gained from well-designed C-14 radiolabeling studies will continue to inform its clinical use and potential drug interaction management.

G Synthesis Synthesis QC QC Synthesis->QC C-14 this compound Synthesis Preclinical Preclinical QC->Preclinical Quality Verified Material Clinical Clinical Preclinical->Clinical Animal Data Informed Design Analysis Analysis Clinical->Analysis Biological Samples Collection Regulatory Regulatory Analysis->Regulatory Comprehensive ADME Report

Diagram 2: C-14 this compound Study Workflow. The diagram outlines the sequential process from synthesis of the radiolabeled compound through quality control, preclinical and clinical studies, sample analysis, and final regulatory reporting.

References

Evobrutinib: Application Notes on Hepatic Safety and Pharmacokinetics

Author: Smolecule Technical Support Team. Date: February 2026

Drug Overview and Current Status

Evobrutinib is an oral, central nervous system (CNS)-penetrant, and highly selective Bruton's tyrosine kinase (BTK) inhibitor that was under clinical development for the treatment of relapsing multiple sclerosis (RMS) [1] [2]. It is important for researchers to note that in December 2023, Merck KGaA announced that the phase III EVOLUTION clinical trials did not meet their primary endpoints, and the drug's development has been discontinued [3] [4]. Nonetheless, the accumulated data on its pharmacokinetics and safety profile remain valuable for the scientific community, particularly regarding hepatic safety.

Key Pharmacokinetic Properties and Metabolic Pathway

Understanding the fundamental pharmacokinetic (PK) characteristics of this compound is essential for evaluating its hepatic disposition.

Primary Metabolic Pathway

The biotransformation of this compound involves a two-step process [5]:

  • CYP-Mediated Oxidation: Formation of an epoxide intermediate.
  • Hydrolysis: The epoxide intermediate is further hydrolyzed by soluble and mitochondrial epoxide hydrolase to form the major circulating metabolite, the racemic dihydro-diol M463-2 (MSC2430422).

Enantioselective analysis confirmed that only the (S)-enantiomer is a major metabolite, while the (R)-enantiomer is minor. In vitro studies demonstrated that the (S)-enantiomer lacks clinically relevant pharmacological activity, off-target effects, and drug-drug interaction (DDI) risks [5].

The diagram below illustrates the major metabolic pathway of this compound:

G This compound This compound Epoxide_Intermediate Epoxide_Intermediate This compound->Epoxide_Intermediate CYP-Mediated Oxidation M463_2_Metabolite M463-2 Metabolite (Racemic Dihydro-diol) Epoxide_Intermediate->M463_2_Metabolite Hydrolysis by Soluble/Mitochondrial Epoxide Hydrolase S_Enantiomer (S)-Enantiomer (Major Metabolite) M463_2_Metabolite->S_Enantiomer Enantioselective Formation

Key Pharmacokinetic Parameters

The following table summarizes the critical pharmacokinetic and pharmacodynamic targets identified during clinical development.

Table 1: Key this compound Exposure Targets and Pharmacokinetic Parameters

Parameter Target Value Clinical Correlation
Target BTK Occupancy (BTKO) Steady-state pre-dose ≥95% [1] Associated with maximal efficacy in reducing lesions and annualized relapse rate (ARR) [1].
AUC0–24,SS ≥400 ng•h/mL [1] Associated with improved ARR [1].
AUC0–24,SS 468 ng•h/mL [1] Associated with reduction in T1 Gd+ and new/enlarging T2 lesions [1].
Effective Dosing 75 mg twice daily (fasted) or 45 mg twice daily (with food) [1] Achieves target exposure and BTK occupancy [1].
Half-Life (Geometric Mean) ~2 hours [6] Short half-life necessitates twice-daily dosing for continuous target coverage [6].

Hepatic Safety and Liver Enzyme Elevations

Although dedicated hepatic impairment studies were not identified, integrated safety data from phase II trials and regulatory actions provide critical insights.

Liver Safety Data from Clinical Trials

An integrated safety analysis of phase II trials, which included patients with multiple sclerosis (MS), rheumatoid arthritis (RA), and systemic lupus erythematosus (SLE), reported on liver enzyme changes [6].

Table 2: Incidence of Liver Enzyme Elevations in Phase II Integrated Safety Analysis

Adverse Event This compound (EAIR/100 pt-years) Placebo (EAIR/100 pt-years)
Elevated Alanine Aminotransferase (ALT) 4.8 2.8
Elevated Aspartate Aminotransferase (AST) 3.5 0.7

EAIR: Exposure-Adjusted Incidence Rate.

This analysis concluded that this compound was "generally well tolerated" but noted these transient elevations in ALT/AST as a feature of its safety profile [6].

FDA Partial Clinical Hold and Clinical Implications

In April 2023, the FDA placed a partial clinical hold on this compound trials following two cases of drug-induced liver injury in the phase III program [7]. Key details include:

  • The liver injury was manifested as elevated liver enzymes, indicative of hepatocellular damage.
  • Both cases were asymptomatic and detected through routine laboratory monitoring.
  • The abnormalities normalized after discontinuation of this compound [7].
  • The hold specifically prohibited dosing new patients and those on treatment for less than 70 days [7].

This regulatory action underscores the importance of vigilant liver function monitoring in any future clinical applications of BTK inhibitors.

Proposed Protocol for Hepatic Impairment Assessment

Given the lack of direct data, the following protocol is proposed based on this compound's metabolic profile and the observed hepatic safety signals.

Study Design
  • Type: Open-label, parallel-group, single-dose pharmacokinetic study.
  • Cohorts: Participants will be enrolled into four groups based on Child-Pugh classification: normal hepatic function, mild impairment (Child-Pugh A), moderate impairment (Child-Pugh B), and severe impairment (Child-Pugh C).
  • Dosing: A single oral dose of this compound 45 mg or 75 mg administered with a standardized meal.
Key Assessments and Methodology
  • Pharmacokinetic Sampling: Intensive plasma sampling over 24 hours post-dose to measure this compound and its M463-2 metabolite concentrations.
    • Analytical Method: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Plasma samples will be protein-precipitated. This compound and M463-2 will be separated using a reverse-phase C18 column and detected via multiple reaction monitoring (MRM).
  • Pharmacodynamic Assessment: BTK Occupancy (BTKO) in peripheral blood mononuclear cells (PBMCs) using a target engagement assay at pre-dose and 2, 4, 12, and 24 hours post-dose.
  • Safety Monitoring: Liver Function Tests (LFTs) including ALT, AST, total bilirubin, and alkaline phosphatase at baseline and daily for 14 days post-dose. Monitoring for symptoms of hepatic injury.
Data Analysis
  • Primary PK Parameters: AUC~0-inf~, C~max~, half-life (t~1/2~), and protein binding for both this compound and its major metabolite.
  • Statistical Comparison: Geometric mean ratios (GMR) and 90% confidence intervals for PK parameters in impaired groups vs. the normal group.

The workflow for the proposed hepatic impairment study is outlined below:

G Start Start Screening Participant Screening Start->Screening Grouping Group Allocation (Normal, Mild, Moderate, Severe) Screening->Grouping Child-Pugh Classification Dosing Dosing Grouping->Dosing Single Oral Dose This compound PK_Sampling PK Sampling Dosing->PK_Sampling Serial Blood Collection over 24h PD_Sampling PD Sampling Dosing->PD_Sampling BTKO Assay in PBMCs Safety_Monitoring Safety_Monitoring Dosing->Safety_Monitoring LFTs & Clinical Assessment for 14 days Bioanalysis Bioanalysis (LC-MS/MS) PK_Sampling->Bioanalysis LC-MS/MS Analysis PK_Analysis PK_Analysis Bioanalysis->PK_Analysis Non-compartmental Analysis Final_Report Final_Report PD_Sampling->Final_Report Safety_Monitoring->Final_Report PK_Analysis->Final_Report Compare PK/PD/Safety across cohorts

Conclusion and Research Implications

The development of this compound, while discontinued, offers critical lessons for drug developers. The absence of formal hepatic impairment data, combined with clear signals of potential hepatotoxicity observed in clinical trials and the subsequent FDA partial clinical hold, highlights a significant knowledge gap [7]. The proposed metabolic pathway and detailed protocol provided here are intended to serve as a template for future investigations into BTK inhibitors or other drugs with similar metabolic characteristics. For any clinical development of compounds in this class, rigorous baseline and ongoing monitoring of liver enzymes is strongly recommended to ensure patient safety.

References

Evobrutinib pharmacokinetics in renal impairment

Author: Smolecule Technical Support Team. Date: February 2026

Evobrutinib Excretion and Metabolism

The table below summarizes the key findings from a human mass balance study, which are critical for understanding the drug's handling by the body [1] [2].

Parameter Findings
Dose Single 75 mg oral dose containing ~3.6 MBq 14C-evocbrutinib [1].
Recovery 91.6% of the administered radioactive dose recovered within 168 hours [1].
Primary Route Feces (mean 71.0%) [1] [2].
Secondary Route Urine (mean 20.6%) [1] [2].
Unchanged Drug in Excreta None detected; this compound is extensively metabolized before excretion [1].
Major Metabolite in Plasma M463-2 (MSC2430422); classified as a major metabolite per FDA and EMA guidelines [1].

Experimental Protocol: Mass Balance Study

This methodology is a standard approach for understanding a drug's absorption, metabolism, and excretion profile [1].

  • Study Design: Phase I, open-label, single-dose study.
  • Participants: Six healthy male participants, aged 18-55 years.
  • Intervention: A single 75-mg oral dose of this compound solution containing approximately 3.6 MBq of 14C-radiolabeled this compound.
  • Data Collection:
    • Pharmacokinetics: Serial blood samples were collected to determine the plasma PK of both this compound and total drug-related radioactivity.
    • Excretion: Total urine and feces were collected for up to 168 hours (or longer if needed) to determine the rate and route of excretion.
    • Metabolite Identification: Plasma, urine, and feces samples were analyzed using advanced techniques to identify and quantify this compound and its metabolites.
  • Key Endpoints:
    • Cumulative recovery of radioactivity in urine and feces (mass balance).
    • Pharmacokinetic parameters for this compound and total radioactivity.
    • Profiling and characterization of circulating metabolites.

This compound Metabolism and Excretion Workflow

The diagram below illustrates the journey of this compound in the human body, from absorption to elimination, based on the mass balance study.

evobrutinib_pathway OralDose Oral Dose (75 mg 14C-evocbrutinib) Absorption Rapid Absorption OralDose->Absorption Metabolism Extensive Metabolism (No parent drug in excreta) Absorption->Metabolism Metabolite Major Circulating Metabolite M463-2 (MSC2430422) Metabolism->Metabolite Elimination Elimination Metabolite->Elimination Feces 71.0% in Feces Elimination->Feces Primary Route Urine 20.6% in Urine Elimination->Urine Secondary Route

Accessing Renal Impairment Study Data

A Phase I study (NCT03436394) specifically designed to "investigate the effect of renal impairment on the pharmacokinetics of this compound compared to normal renal function" has been completed [3]. This study enrolled 31 participants with varying degrees of renal function [3].

  • Official Source: For detailed results, you can search for the clinical trial record NCT03436394 on clinicaltrials.gov or relevant regulatory databases.
  • Scientific Publications: The findings may also be published in a peer-reviewed scientific journal, which would provide a full analysis and discussion.

References

Incidence and Severity of Liver Transaminase Elevation

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key quantitative findings on liver transaminase elevations associated with evobrutinib from recent clinical trials.

Aspect Details from Clinical Trials
Incidence (ALT >3x ULN) 11.14% (127/1140) of patients taking this compound [1].
Comparative Incidence Higher than tolebrutinib (3.67%, 32/871) and slightly higher than teriflunomide (10.82%, 124/1146) [1].
Clinical Presentation Often asymptomatic, identifiable only via blood test [2]. No reported symptoms or need for medical intervention in cited cases [2].
Outcome & Reversibility Effects are reversible. Elevated enzymes normalize after treatment discontinuation [3] [2].

Monitoring and Management Protocol

Adherence to a rigorous monitoring protocol is crucial for managing this risk in clinical trials and future clinical use.

Start Initiate this compound Treatment Monitor Regular Liver Enzyme Monitoring (As per protocol, e.g., baseline, periodic) Start->Monitor Decision ALT/AST > 3x ULN? Monitor->Decision Decision->Monitor No Action Discontinue this compound Decision->Action Yes Result Liver Enzymes Return to Normal Action->Result

Key Management Steps
  • Proactive Monitoring: Implement a strict schedule for monitoring liver enzymes, including alanine aminotransferase (ALT) and aspartate aminotransferase (AST), before treatment initiation and at regular intervals thereafter [1]. The phase III program for this compound was overseen by an Independent Data Monitoring Committee that included hepatologists, establishing a best-practice model [2].
  • Treatment Discontinuation: The primary and most critical action upon identifying significant transaminase elevation is to discontinue this compound [3]. Clinical evidence consistently shows that liver enzyme levels normalize after stopping the medication [3] [2].
  • Assess Contributing Factors: In cases of liver injury, investigate potential predisposing factors. This may include a review of the patient's concomitant medications, underlying conditions, and other risk factors [2].

FAQ for Research and Development Professionals

Q1: How does the hepatotoxicity profile of this compound compare to other BTK inhibitors in development for MS? this compound appears to have a higher incidence of liver transaminase elevations compared to some other BTK inhibitors. For instance, in a network meta-analysis, 11.14% of patients on this compound had ALT >3x ULN, compared to 3.67% for tolebrutinib [1]. This suggests that hepatotoxicity may be a compound-specific issue rather than a class-wide effect.

Q2: Were the liver signal and subsequent clinical hold a major setback for the this compound clinical program? While the FDA placed a partial clinical hold on this compound trials in 2023 due to liver toxicity concerns, the impact on the phase III program (EVOLUTION RMS 1 & 2) was limited. The trials had already completed enrollment, and all participants had been on treatment for longer than 70 days, so the hold primarily prevented the dosing of new patients [2].

Q3: What is the overall risk-benefit profile of this compound based on the latest Phase 3 data? The overall profile is challenging. The phase 3 trials concluded that this compound was not more effective than the standard treatment teriflunomide in reducing relapse rates or disability progression, while carrying a higher risk of liver injury [3]. This negative efficacy outcome is a primary reason why this compound is not recommended as a treatment for relapsing MS.

Experimental Considerations for Preclinical Research

For scientists investigating the mechanisms of this compound-induced liver injury, the following pathways and factors should be considered based on general principles of drug-induced liver injury (DILI):

  • Investigate Metabolite Formation: Research should focus on this compound's metabolic pathways. The formation of reactive metabolites is a common mechanism of idiosyncratic DILI. Studies can identify potential toxic metabolites through techniques like mass spectrometry.
  • Evaluate Mitochondrial Toxicity: Assess the impact of this compound on mitochondrial function in relevant in vitro models (e.g., hepatocyte cell lines). Impairment of mitochondrial function is another key mechanism behind DILI.
  • Develop Predictive Animal Models: While challenging, work towards developing animal models that can recapitulate the liver signal observed in humans. This could help in understanding the underlying biology and screening for future compounds with a better safety profile.

References

Incidence and Characteristics of ALT/AST Elevations

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the incidence of these liver enzyme elevations across key clinical trials.

Trial Phase Patient Population Incidence of ALT/AST Elevations Key Characteristics

| Phase II (Pooled Analysis) [1] | MS, RA, and SLE (n=861) | EAIR for evobrutinib vs placebo:

  • ALT: 4.8 vs 2.8 events/100 pt-years
  • AST: 3.5 vs 0.7 events/100 pt-years | - Rates were higher in the this compound group.
  • Part of the integrated safety profile across autoimmune indications. | | Phase III (evolutionRMS1 & 2) [2] | Relapsing Multiple Sclerosis (n=1,135) | Grade ≥3 ALT increase:
  • This compound: 8%
  • Teriflunomide (active control): 2% | - Most common grade 3 or 4 adverse event associated with this compound.
  • Led to treatment discontinuation in some participants. | | Phase II (Open-Label Extension) [3] | Relapsing Multiple Sclerosis | Transient elevated ALT/AST | - Events were restricted to the first 24 weeks following treatment initiation.
  • Not observed in the open-label extension period in patients continuing treatment. |

Clinical Management and Monitoring Protocol

Based on the trial results, the handling of ALT/AST elevations in clinical practice would involve the following monitoring and management strategies.

  • Routine Monitoring: Perform regular liver function tests (LFTs), including ALT and AST levels [2]. The phase III trials indicate that vigilant monitoring is essential, especially during the first six months of treatment.
  • Timing of Onset: Be aware that elevations are most likely to occur early in the treatment course (within the first 12-24 weeks) and are often transient and asymptomatic [3] [2].
  • Action for Elevated Levels: The phase III trials stated that elevations in liver enzymes were managed "as per protocol," which typically involves close monitoring and, in cases of significant or persistent elevation, may require dose interruption or discontinuation [2].
  • Patient Counseling: Inform patients about the potential for these laboratory abnormalities and the importance of adherence to monitoring schedules.

Experimental Protocol for Monitoring Liver Enzymes in Clinical Trials

For researchers designing clinical trials, here is a detailed methodology for monitoring liver safety, based on the approaches used in the this compound trials.

  • Assessment Schedule
    • Screening: Obtain baseline ALT, AST, and other LFTs.
    • During Treatment: Schedule assessments at regular intervals, especially during the first 24 weeks. In the phase III trials, monitoring was performed at baseline, every 12 weeks, and as clinically indicated [2].
    • Follow-up: Check LFTs at the end of treatment and in the safety follow-up period.
  • Assessment Method
    • Collect blood samples and analyze serum levels of ALT, AST, and other liver enzymes (e.g., alkaline phosphatase, total bilirubin) using standard clinical laboratory techniques.
  • Grading and Reporting
    • Grade the severity of any observed elevations according to a recognized toxicity grading scale (e.g., Common Terminology Criteria for Adverse Events - CTCAE).
    • Record all events as Treatment-Emergent Adverse Events (TEAEs). In the phase III trials, the incidence of Grade ≥3 increases was a key metric [2].
  • Management Actions
    • Protocol-Defined Steps: Define specific actions in the trial protocol for managing elevated LFTs, which may include:
      • Confirmatory testing for elevated values.
      • More frequent monitoring.
      • Dose interruption for persistent or significant elevations.
      • Permanent discontinuation of the investigational product for severe or life-threatening events.

The diagram below illustrates this monitoring workflow and the potential actions based on the results.

Start Baseline LFT Assessment Ongoing Regular Monitoring (Especially first 24 weeks) Start->Ongoing Check LFT Result Ongoing->Check Normal Continue Routine Monitoring & Treatment Check->Normal Within Normal Range Elevated Elevated ALT/AST Check->Elevated Elevated Normal->Ongoing Action1 Confirm with Repeat Test Increase Monitoring Frequency Elevated->Action1 Mild/Moderate & Transient Action2 Consider Dose Interruption Elevated->Action2 Persistent or Significant Action3 Permanent Discontinuation Elevated->Action3 Severe or Life-Threatening End Resolved Action1->End Action2->End Action3->End

Frequently Asked Questions (FAQ)

Q1: Are the ALT/AST increases with this compound linked to serious liver injury? A1: In the reported clinical trials, the elevations in liver enzymes were generally transient and asymptomatic, and not associated with clinical symptoms of liver injury. However, Grade ≥3 increases did occur and led to treatment discontinuation in some participants in the Phase III program, warranting careful monitoring [2].

Q2: How does the incidence of liver enzyme elevations with this compound compare to other BTK inhibitors? A2: The data indicates that transient elevated liver enzymes are a recognized effect of the BTK inhibitor class [1]. The phase II integrated analysis specifically identified it as a class effect.

Q3: What is the long-term outlook for liver enzymes with continued this compound treatment? A3: Data from the open-label extension of the Phase II trial suggests that these elevations are primarily confined to the initial months of therapy. Patients who continued treatment did not experience new onset of these elevations in the long-term extension period [3].

References

Evobrutinib lipase elevation monitoring protocol

Author: Smolecule Technical Support Team. Date: February 2026

Evobrutinib Safety and Monitoring Guide

This section provides a technical overview of the safety observations and monitoring recommendations for this compound based on phase II clinical trials.

Table 1: Safety Profile of this compound from Integrated Phase II Analysis [1]

Safety Parameter Observation with this compound Comments
Overall TEAEs Similar to placebo (66.2% vs. 62.4%) Exposure-adjusted incidence rates (EAIR) were also similar (247.6 vs. 261.4 events per 100 patient-years).
Common Adverse Events Nasopharyngitis (common cold) Most frequently reported TEAE [2].

| Liver Enzyme Elevation | Alanine Aminotransferase (ALT): EAIR of 4.8 events/100 pt-yrs (Placebo: 2.8) Aspartate Aminotransferase (AST): EAIR of 3.5 events/100 pt-yrs (Placebo: 0.7) | Typically transient and asymptomatic. Returned to normal after treatment discontinuation. | | Serious Infections | EAIR of 2.7 events/100 pt-yrs (Placebo: 2.1) | - | | Immunoglobulin G (IgG) Levels | Remained similar to placebo | Suggests this compound does not cause hypogammaglobulinemia. |

Key Clinical Management Insights:

  • Asymptomatic and Reversible: In clinical trials, elevations in ALT/AST were generally not associated with symptoms and resolved after participants stopped taking the drug. No specific medical treatment was required for the liver test abnormalities [2].
  • Rare Cases of Injury: Two cases of this compound-associated liver injury have been reported in clinical trials. Both participants were asymptomatic, and their liver enzymes returned to normal after treatment cessation [2].
  • Regulatory Action: Due to these observations, recruitment in the U.S. for this compound clinical trials was temporarily suspended for further investigation [2].

Frequently Asked Questions (FAQs) for Researchers

Q1: What is the recommended monitoring protocol for liver enzymes in this compound trials? While the published literature does not specify a rigid monitoring schedule, the consistent signal of transaminase elevation indicates that regular monitoring of liver function tests (LFTs), specifically ALT and AST, is essential. The protocol should be designed to detect early signs of elevation. Based on clinical practice for drugs with a similar profile, baseline measurement followed by periodic checks (e.g., monthly for the first 3-6 months) would be prudent.

Q2: Are there any specific risk mitigation strategies for managing elevated liver enzymes? The primary strategy is close monitoring and protocol-defined discontinuation criteria. Clinical trials managed cases by stopping this compound administration, which led to the normalization of liver enzymes. Establishing clear thresholds for dose interruption or permanent discontinuation based on the severity of the elevation (e.g., >3x ULN, >5x ULN) is a critical part of the trial protocol.

Q3: Is lipase elevation a recognized adverse event for this compound? No. The search results did not identify lipase elevation or acute pancreatitis as a concern associated with this compound in clinical trials for Multiple Sclerosis, Rheumatoid Arthritis, or Systemic Lupus Erythematosus [1]. The safety profile is dominated by its effects on liver transaminases.

Q4: How does the safety profile of this compound compare to other BTK inhibitors? this compound was generally well-tolerated in its phase II programs. A key differentiator intended for its use in MS was its high selectivity, which was designed to minimize off-target adverse effects [3]. Other BTK inhibitors in clinical development for MS have also reported similar findings of minor liver test abnormalities and an increased rate of minor infections [4].

Laboratory Monitoring Workflow

The diagram below outlines a logical workflow for monitoring and managing potential liver enzyme elevations in a clinical trial setting for a drug like this compound.

Figure 2. Liver Enzyme Monitoring Protocol Start Obtain Baseline LFTs (ALT/AST) Routine Schedule Periodic LFT Monitoring Start->Routine Decision1 Evaluate ALT/AST Result Routine->Decision1 Normal Within Normal Range Decision1->Normal Yes Elevation Elevated > ULN Decision1->Elevation No Normal->Routine Continue Schedule Decision2 Grade of Elevation Meets Protocol Threshold? Elevation->Decision2 Continue Continue Dosing & Monitoring Decision2->Continue No Action Implement Protocol Action: Dose Interruption/Discontinuation Decision2->Action Yes Continue->Routine Resolve Monitor until Resolution Action->Resolve

Research and Development Context

It is important for researchers to note that the development of this compound for Relapsing-Remitting Multiple Sclerosis (RRMS) was discontinued following its phase III trials. In December 2023, the manufacturer reported that in the EVOLUTION trials, this compound was not superior to teriflunomide at reducing the annual relapse rate. There are currently no plans to bring this compound to market for MS [2].

References

Evobrutinib dosing frequency optimization strategies

Author: Smolecule Technical Support Team. Date: February 2026

Dosing Optimization Strategy

The core principle for evobrutinib dosing is to maintain steady-state predose BTK occupancy (BTKO) ≥95%, which is associated with clinical efficacy [1]. The following table summarizes the key dosing regimens and their performance.

Dosing Regimen Food State Key Findings & Optimization Rationale
75 mg Once Daily (QD) Fasted Inconsistent BTKO at trough; ≤48% of patients maintained BTKO ≥95% at steady-state. Suboptimal for sustained efficacy [1] [2].
75 mg Twice Daily (BID) Fasted Robust efficacy; 98% of patients maintained target BTKO ≥95% at trough in Phase II. Established as a clinically effective benchmark [1] [2].
45 mg Twice Daily (BID) With Food Optimal for Phase III/Clinical Use: Provides equivalent exposure and BTKO profile (>95% in 93% of patients) to 75 mg BID fasted. Leverages ~50% increase in bioavailability from food effect for lower dose efficacy [1] [3].

Experimental Data & Protocols

For researchers investigating this compound's effects, the following quantitative data and methodologies from published studies are essential.

Pharmacokinetic & Target Engagement Assessment

This experiment quantifies drug exposure and direct target engagement, which is fundamental to dose optimization.

  • Objective: To characterize the relationship between this compound plasma concentration (exposure) and BTK occupancy in peripheral blood mononuclear cells (PBMCs).
  • Key Findings from Phase II Analysis (NCT02975349): An area under the concentration-time curve over 24 hours at steady-state (AUC0–24,SS) of ≥400 ng·h/mL was associated with improved annualized relapse rate. This exposure correlates with steady-state predose BTKO ≥95% [1].
  • Protocol Summary [1]:
    • Dosing: Administer this compound (e.g., 25 mg QD, 75 mg QD, 75 mg BID) to human subjects.
    • PK Sampling: Collect serial blood samples for plasma this compound concentration analysis at multiple timepoints (e.g., predose, 0.25, 0.5, 1, 1.5, 2, 4 hours postdose).
    • PD Sampling (BTKO): Collect blood samples for PBMC isolation at trough (predose) to assess BTK occupancy.
    • Analysis: Use population PK/PD modeling to define the exposure-response (BTKO) relationship.
Efficacy & Neuroinflammation Assessment in Preclinical Models

This protocol is used in animal models to demonstrate this compound's impact on neuroinflammation and functional recovery, relevant for new indication research.

  • Objective: To evaluate the efficacy of this compound in mitigating neuroinflammation and ischemic injury in a mouse model of cerebral ischemia [4].
  • Key Findings: Oral this compound (10 mg/kg in mice) reduced infarct volume, ameliorated pathological damage, and facilitated neurological function recovery by inhibiting M1 microglial polarization via the TLR4/Myd88/NF-κB pathway [4].
  • Protocol Summary [4]:
    • Animal Model: Establish a Middle Cerebral Artery Occlusion (MCAO) model in male C57BL/6 mice.
    • Dosing Intervention: Administer this compound (10 mg/kg) or vehicle via oral gavage for a set period post-ischemia.
    • Outcome Measures:
      • Infarct Volume: Assessed by TTC staining.
      • Neurological Function: Evaluated using standardized behavioral tests and neurological deficit scores (e.g., Longa scale).
      • Microglial Polarization: Analyzed via flow cytometry (for M1/M2 surface markers) and qPCR (for pro/anti-inflammatory cytokines).
      • Mechanistic Pathway: Investigated using Western Blot to measure protein levels in the TLR4/Myd88/NF-κB pathway.

The experimental workflow for this preclinical study can be visualized as follows:

cluster_b Primary Outcomes cluster_c Inflammatory Phenotype cluster_d Signaling Pathway Start Start: MCAO Mouse Model A Pharmacological Intervention This compound vs. Vehicle Start->A B Primary Efficacy Assessment A->B C Cellular & Molecular Analysis B->C B1 TTC Staining (Infarct Volume) B->B1 B2 Behavioral Tests (Neurological Function) B->B2 D Mechanism Confirmation C->D C1 Flow Cytometry (M1/M2 Polarization) C->C1 C2 qPCR (Inflammatory Cytokines) C->C2 D1 Western Blot (TLR4/MyD88/NF-κB) C->D1 D->D1

Troubleshooting Common Scenarios

  • Scenario 1: A preclinical experiment shows variable efficacy despite using the 75 mg BID equivalent dose.

    • Investigation Point: Confirm the food state during administration. If the drug is given to fasted animals, the exposure may be lower than predicted. The 45 mg BID with food regimen was designed to provide more consistent exposure [1].
  • Scenario 2: In a clinical trial context, the drug fails to show a significant treatment effect.

    • Investigation Point: Review the pharmacokinetic data from the trial cohort. Check if the achieved AUC0–24,SS is ≥400 ng·h/mL and if trough BTKO levels are ≥95%. Failure to maintain this target engagement may explain a lack of efficacy [1]. Note that the Phase III EVOLUTION program (using 45 mg BID) did not meet its primary endpoint, indicating that other factors are at play [3].
  • Scenario 3: Observations of elevated liver enzymes (ALT/AST) in subjects.

    • Investigation Point: This is a known class effect of BTK inhibitors. Implement protocol-mandated monitoring of liver transaminases and lipase. Previous studies established stop-rules and hepatic risk-mitigation strategies for managing this adverse event [5] [6].

Key Considerations for Researchers

When designing studies or interpreting data, please consider the following critical context:

  • Clinical Setback: While preclinical and Phase II data were promising, the Phase III EVOLUTION clinical trials (NCT04338022 and NCT04338061) for relapsing multiple sclerosis did not meet their primary endpoint. The annualized relapse rate with this compound was not statistically superior to the active comparator, teriflunomide [3]. This indicates that achieving target BTK occupancy, while necessary, may not be sufficient for clinical efficacy in all contexts.
  • Safety Profile: The most common adverse events include nasopharyngitis and elevated liver enzymes (transaminitis). Liver injury has been significant enough to warrant clinical holds on several BTK inhibitor programs, including this compound [3] [5] [6].

References

Evobrutinib treatment discontinuation criteria

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy & Safety Data from Phase III Trials

The tables below summarize the core efficacy and safety results from the EVOLUTION RMS 1 and 2 Phase III trials, which compared evobrutinib (45 mg twice daily) with teriflunomide (14 mg once daily) in patients with relapsing multiple sclerosis [1].

Table 1: Primary and Secondary Efficacy Endpoints (Pooled Analysis)

Endpoint This compound Result Teriflunomide Result Outcome

| Annualized Relapse Rate (ARR) - Primary Endpoint | EvolutionRMS 1: 0.15 EvolutionRMS 2: 0.11 | EvolutionRMS 1: 0.14 EvolutionRMS 2: 0.11 | No significant difference [1] [2] | | 12-week Confirmed Disability Progression (CDP) | 11.9% | 13.0% | No significant difference [1] | | 24-week Confirmed Disability Progression (CDP) | 7.7% | 7.1% | No significant difference [1] | | 24-week Confirmed Disability Improvement (CDI) | 9.1% | 10.7% | No significant difference [1] | | Mean Number of Gd+ Lesions | 0.5 (in both trials) | 0.35 & 0.31 | Higher with this compound (not statistically significant) [1] |

Table 2: Key Safety Endpoints

Safety Parameter This compound Group Teriflunomide Group
Serious Adverse Events 7.5% 5.6% [1]
Adverse Events Leading to Discontinuation 12.0% 10.6% [1]
Cases meeting Hy's Law criteria (suggestive of drug-induced liver injury) 3 cases (1 with hepatitis C) 1 case [1]
Liver Enzyme Elevations Asymptomatic; enzymes normalized after drug discontinuation [3] [4]

Troubleshooting Guide & FAQs for Researchers

Here are some anticipated technical questions and guidance based on the clinical trial results.

Q1: What were the primary efficacy criteria that this compound failed to meet?

  • A: The primary endpoint for the Phase III EVOLUTION program was the Annualized Relapse Rate (ARR). The trials concluded that this compound was not superior to the active comparator, teriflunomide, in reducing the ARR over the study period. The values for both drugs were nearly identical, leading to the determination that the trials did not meet their primary objective [1] [2].

Q2: What specific safety signals triggered regulatory action and contributed to the program's discontinuation?

  • A: The key safety signal was elevations in liver enzymes indicative of drug-induced liver injury. This led to a partial clinical hold by the U.S. FDA in April 2023, pausing the enrollment of new U.S. patients with less than 70 days of exposure [3] [4]. Although the affected patients were asymptomatic and their liver enzymes normalized after stopping the drug, the less favorable safety profile compared to teriflunomide was a critical factor in the overall risk-benefit assessment [1].

Q3: Is the issue of liver toxicity unique to this compound among BTK inhibitors?

  • A: No, liver toxicity has been observed across several BTK inhibitors in development for MS. The FDA has also placed clinical holds on other BTK inhibitors, including tolebrutinib (Sanofi) and orelabrutinib (Biogen/InnoCare), for similar reasons [5] [4]. This suggests a potential class-wide safety consideration that requires careful monitoring.

Q4: Did this compound show any efficacy in earlier trials?

  • A: Yes, in a Phase II trial and its open-label extension, this compound (75 mg twice daily) demonstrated a sustained low ARR and a manageable safety profile over 192 weeks [6]. The failure to separate from teriflunomide in the larger Phase III trials may be related to differences in trial design, patient population, or the emergence of reduced efficacy over the long term, a phenomenon noted with some BTK inhibitors [5].

Experimental Pathway & Decision Logic

The following diagram outlines the key experimental findings and the logical pathway that led to the discontinuation of this compound's development for MS.

Start Phase III EVOLUTION Trials EP1 Primary Endpoint: Annualized Relapse Rate (ARR) Start->EP1 EP2 Secondary Endpoints: Disability Progression, MRI Lesions Start->EP2 Safety Safety Monitoring Start->Safety Result1 Result: No significant difference vs. Teriflunomide EP1->Result1 Result2 Result: No significant difference in key disability measures EP2->Result2 Result3 Result: Hy's Law Cases & Elevated Liver Enzymes Safety->Result3 Decision Decision: Failures on primary efficacy and safety concerns Result1->Decision Result2->Decision Result3->Decision Action Action: Program Discontinued (June 2024) Decision->Action

References

FAQ: How Does Evobrutinib Penetrate the Central Nervous System?

Author: Smolecule Technical Support Team. Date: February 2026

  • A1: Evobrutinib's penetration into the CNS is attributed to its favorable inherent physicochemical properties as a small-molecule drug. It is a third-generation Bruton's tyrosine kinase (BTK) inhibitor with a small molecular size, which facilitates absorption and enables it to cross the restrictive blood-brain barrier [1]. This capability is considered a key advantage over larger biologic drugs and allows it to target not only peripheral B cells but also myeloid cells, such as microglia, within the CNS [2] [3].

This compound: Efficacy & Safety Data from Clinical Studies

The table below summarizes key quantitative data on this compound's efficacy and safety from systematic reviews and clinical trials. This data indirectly confirms its CNS activity.

Agent Dosing Key Efficacy Findings Key Safety Findings

| This compound | 45 mg twice daily | • Reduced gadolinium-enhancing lesions vs. placebo [4] • Demonstrated dose-dependent decreases in serum neurofilament light chain (NfL) levels and relapse rates [2] | • Elevated alanine aminotransferase (ALT) >3x ULN in 11.14% of patients [4] • Nasopharyngitis, transient liver enzyme increases, mild gastrointestinal symptoms [2] | | This compound | 75 mg twice daily | • Provided greater BTK inhibition and clinical benefit [2] | - |

Note on Clinical Outcomes: While this compound showed efficacy on MRI metrics, it did not demonstrate a statistically significant reduction in annualized relapse rates (ARR) compared to teriflunomide in two Phase III trials (evolutionRMS 1 and 2) [5].


Experimental Evidence of CNS Activity & Protocol Overview

The following diagram illustrates the key experimental workflow and mechanistic insights into this compound's action in the CNS, as demonstrated in a pre-clinical study on ischemic stroke.

G cluster_in_vivo In Vivo Study (Mouse MCAO Model) cluster_in_vitro In Vitro Study (Primary Microglia) in1 Establish MCAO Model in2 Oral Gavage: This compound (10 mg/kg) for 3 days in1->in2 in3 Assessment: • TTC Staining (Infarct Volume) • Behavioral Tests • Flow Cytometry (Cell Infiltration, Microglia Polarization) in2->in3 finding Key Finding: this compound inhibits TLR4/Myd88/NF-κB pathway, reducing M1 microglia polarization and neuroinflammation. in3->finding vit1 Culture Primary Microglia vit2 Induce Stress: Oxygen-Glucose Deprivation (OGD) vit1->vit2 vit3 Treatment with this compound vit2->vit3 vit4 Analysis: • Western Blot (Pathway Proteins) • qPCR (Inflammatory Factors) vit3->vit4 vit4->finding

Experimental Workflow for this compound in Ischemic Stroke

Interpretation & Link to CNS Penetration: This study provides direct experimental evidence that orally administered this compound is biologically active within the CNS. The observed effects on microglial polarization and the reduction of infarct volume are contingent on the drug successfully crossing the BBB to reach its cellular targets [1].

Detailed Experimental Methodology

The study referenced above used the following protocols [1]:

  • Animal Model: The Middle Cerebral Artery Occlusion (MCAO) model was established in male C57BL/6 mice. Mice with a Longa score of 3-4 post-surgery were included, while those with subarachnoid hemorrhage were excluded.
  • Drug Administration (In Vivo): this compound was administered via oral gavage at 10 mg/kg for three consecutive days. This dosage was determined through cross-species scaling from effective clinical doses in multiple sclerosis patients.
  • In Vitro Model: Primary microglia were cultured from neonatal mice and subjected to Oxygen-Glucose Deprivation (OGD) to simulate ischemic conditions in vitro.
  • Key Assessments:
    • Infarct Volume: Measured using TTC staining.
    • Functional Recovery: Assessed through neurological deficit scores and behavioral tests.
    • Microglial Polarization: Analyzed using flow cytometry to distinguish between pro-inflammatory M1 and anti-inflammatory M2 phenotypes.
    • Mechanistic Pathway: The impact on the TLR4/Myd88/NF-κB signaling pathway was investigated using Western Blot and qPCR.

Troubleshooting: Interpreting CNS Penetration in Experiments

For researchers, confirming CNS penetration can be challenging. Here are some indirect approaches based on the available literature:

  • Challenge: How to confirm this compound is engaging its target in the CNS?

    • Guidance: Since direct measurement of drug concentration may not be feasible, focus on demonstrating downstream biological effects that are contingent on BTK inhibition within the CNS. The pre-clinical study [1] used the following measurable outcomes:
      • A measurable change in microglial polarization (reduced M1, increased M2) via flow cytometry.
      • A reduction in the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in brain tissue or CSF via qPCR/ELISA.
      • Inhibition of the TLR4/Myd88/NF-κB pathway in CNS-resident cells via Western Blot.
      • Functional improvement in animal models of CNS disease (e.g., reduced infarct volume, improved neurological scores).
  • Challenge: Optimizing dosing for CNS exposure.

    • Guidance: The literature suggests that for this compound, dosing frequency is critical. Twice-daily (BID) dosing has been shown to provide greater BTK inhibition and clinical benefit compared to once-daily dosing, likely due to more sustained target coverage [2].

References

Evobrutinib Selectivity and Pharmacokinetic Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key quantitative data on evobrutinib's selectivity and pharmacokinetics from preclinical and clinical studies.

Parameter Description / Value Significance / Implication
BTK Inhibition Mechanism Potent, obligate covalent inhibitor [1] Leads to sustained target inhibition despite rapid plasma clearance [2].
Kinase Selectivity Highly selective for BTK [1] Suggests low potential for off-target adverse effects; key differentiator from earlier, less selective BTK inhibitors [1].
Key Off-Target Profiles Selective for BTK over epidermal growth factor receptor (EGFR) and other Tec family kinases [1] Mitigates risk of side effects commonly associated with inhibition of these kinases (e.g., skin rash from EGFR inhibition) [1].
Blood-Brain Barrier Penetration CNS-penetrant [3] Allows modulation of B cells and myeloid cells (microglia) within the central nervous system, targeting compartmentalized inflammation in MS [4].
Human Half-life ~2 hours (geometric mean) [2] Requires twice-daily (BID) dosing to maintain effective BTK occupancy [3].
Clinically Effective Dose (Phase III) 45 mg BID with food [3] Taking with food increases relative bioavailability by ~50%, enabling lower mg dose to achieve exposure equivalent to 75 mg BID fasted [3].
Route of Elimination Primarily feces (71.0%), lesser in urine (20.6%) [5] Substantially metabolized upon absorption; no unchanged this compound detected in excreta [5].

Experimental Protocols for Assessing Selectivity and Engagement

Here are detailed methodologies for key experiments to evaluate BTK inhibition and selectivity in a research setting.

Protocol for Assessing BTK Occupancy (BTKO)

BTK occupancy is a direct measure of target engagement and is more pharmacologically relevant than plasma drug concentration alone due to this compound's covalent mechanism [3].

  • Principle: Measure the fraction of BTK binding sites occupied by the drug in peripheral blood mononuclear cells (PBMCs).
  • Procedure:
    • Sample Collection: Collect serial blood samples at pre-dose, 1, 2, 4, and 12 hours post-dose, and at trough (immediately before the next dose).
    • Cell Lysis: Isolate PBMCs and lyse them.
    • BTK Quantification: Use a fluorescent probe-based assay or a competitive binding assay. The probe binds covalently to the free, unoccupied BTK sites.
    • Calculation: BTKO is calculated as (1 - [BTK in drug-treated sample / BTK in placebo-treated sample]) * 100 [3].
  • Clinical Correlation: In the phase II study, a steady-state predose BTKO of ≥95% was associated with significant efficacy on clinical endpoints [3].
Protocol for Kinase Selectivity Profiling

To confirm this compound's high selectivity and rule out off-target effects.

  • Principle: Screen this compound against a large panel of recombinant human kinases.
  • Procedure:
    • Assay Platform: Use a commercial kinase profiling service or in-house platform (e.g., Invitrogen's KinaseProfiler, Eurofins' KINOMEscan).
    • Testing Concentration: Test this compound at a single concentration (e.g., 1 µM) against a panel of hundreds of kinases.
    • Data Analysis: Calculate the percentage of control activity for each kinase. A highly selective inhibitor will show significant inhibition only for BTK and very few, if any, other kinases [1]. The results should specifically show minimal inhibition of EGFR [1].

Troubleshooting Common Experimental and Clinical Observations

Observation / Issue Potential Cause Recommended Action
Lack of efficacy in disease model despite adequate plasma concentration. Insufficient BTK occupancy (BTKO) at the site of action. Measure BTKO in relevant immune cells (e.g., B cells) to confirm target engagement. Consider moving to a BID dosing regimen to maintain trough BTKO >95% [3].
Elevated Alanine Aminotransferase (ALT) in clinical studies. Class-effect hepatotoxicity of BTK inhibitors. In clinical trials, this was the most notable adverse event. Monitor liver enzymes (ALT/AST) routinely. Elevations were typically transient, but may require dose interruption or discontinuation [6] [2].
Variable exposure or efficacy between fasted and fed states. Food effect on bioavailability. The clinically effective Phase III dose is 45 mg BID with food, which provides exposure comparable to 75 mg BID fasted. Standardize administration with food in preclinical and clinical studies [3].
Rapid clearance of plasma drug concentration, raising efficacy concerns. Short half-life is inherent to this compound's PK profile. This is expected. Due to its covalent binding to BTK, pharmacological effect (BTKO) persists long after the drug is cleared from plasma. Focus on BTKO as the primary PD marker, not plasma PK [2].

Experimental Pathway and Workflow Diagrams

The following diagram illustrates the workflow for a typical in vivo or clinical study to evaluate this compound's activity, integrating the key protocols above.

G cluster_eff Efficacy Endpoints Start Study Start Dosing This compound Administration (45 mg BID with food) Start->Dosing PK_Sampling Pharmacokinetic (PK) Sampling Dosing->PK_Sampling PD_Sampling Pharmacodynamic (PD) Sampling (Blood for BTK Occupancy) Dosing->PD_Sampling Efficacy_Outcomes Efficacy Outcome Assessment PK_Sampling->Efficacy_Outcomes Data_Integration Data Integration & Analysis PK_Sampling->Data_Integration Plasma Concentration PD_Sampling->Efficacy_Outcomes PD_Sampling->Data_Integration BTK Occupancy (%) Efficacy_Outcomes->Data_Integration Efficacy_Outcomes->Data_Integration Clinical/MRI Data End Study End / Conclusion Data_Integration->End MRI MRI Lesions (Gd+ T1, new T2) MRI->Data_Integration Relapse Annualized Relapse Rate (ARR) Relapse->Data_Integration Disability Disability Progression Disability->Data_Integration

This workflow shows how pharmacokinetic (PK) and pharmacodynamic (PD) assessments are integrated with efficacy outcomes to build a comprehensive picture of this compound's activity.

The diagram below outlines the core mechanism of action of BTK inhibition by this compound in key immune cells, which underpins its therapeutic effect.

G This compound This compound BTK_BCR B Cell Receptor (BCR) Signaling This compound->BTK_BCR Inhibits BTK_TLR Toll-like Receptor (TLR) & FcγR Signaling This compound->BTK_TLR Inhibits B_Cell B Cell B_Cell->BTK_BCR Myeloid_Cell Myeloid Cell (Microglia/Macrophage) Myeloid_Cell->BTK_TLR Downstream_BCR Altered Immune Responses: - Reduced cell adhesion/migration - Altered cytokine production - Impaired antigen presentation BTK_BCR->Downstream_BCR Downstream_TLR Inhibition of M1 pro-inflammatory microglial polarization [7] BTK_TLR->Downstream_TLR Therapeutic_Effect Therapeutic Effect in MS: - Reduced MRI lesions - Modulated neuroinflammation Downstream_BCR->Therapeutic_Effect Downstream_TLR->Therapeutic_Effect

This mechanism diagram illustrates how this compound's dual action on B cells and myeloid cells, including CNS-resident microglia, addresses both peripheral and central inflammation in diseases like MS [4].

References

Evobrutinib drug interaction management

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetics and Metabolism

The following table summarizes the key absorption, distribution, and excretion characteristics of Evobrutinib based on available human studies.

Parameter Findings Source / Context
Absorption Rapid absorption (Tmax ~0.5 hours); taking with food increases relative bioavailability by ~50% [1]. Phase I & II clinical trials [2] [1] [3].
Distribution Brain-penetrant (crosses the blood-brain barrier) [4] [5] [1]. Preclinical and clinical investigations for multiple sclerosis [4] [5] [1].
Metabolism Extensively metabolized; one major metabolite (M463-2/MSC2430422) identified in human plasma [2]. Human mass balance study (Phase I, NCT03725072) [2].
Excretion Primarily eliminated in feces (mean 71.0%), with lesser amount in urine (mean 20.6%); no unchanged parent drug found in excreta [2]. Human mass balance study (Phase I, NCT03725072) [2].
Route of Elimination Not fully characterized in search results. -

Key Safety and Monitoring Considerations

The most critical safety signal identified in clinical trials involves hepatotoxicity.

  • Drug-Induced Liver Injury: The U.S. FDA placed a partial clinical hold on initiating new patients on this compound due to cases of drug-induced liver injury. In the reported cases, patients were asymptomatic, required no medical intervention, and their liver enzymes normalized after discontinuing the drug [5].
  • Clinical Trial Observations: In Phase III trials, elevated alanine aminotransferase (ALT) and aspartate aminotransferase (AST) were more frequent with this compound compared to placebo [6] [3]. Protocol-mandated withdrawal due to asymptomatic transaminitis occurred in some Phase II participants [6].

Implications for Researchers and FAQs

For scientists designing experiments, the lack of formal drug interaction studies does not mean an absence of potential risks.

How should the metabolic profile influence my in vitro assay design?

  • Given that this compound is extensively metabolized, your experiments should consider not only the parent drug but also its major metabolite M463-2. Assessing the activity and potential off-target effects of this metabolite could be critical for a comprehensive safety profile [2].

What are the key safety parameters to monitor in my in vivo studies?

  • Liver Function is the paramount safety concern. It is essential to incorporate frequent monitoring of ALT, AST, and lipase levels into your study protocols. The clinical experience suggests that these elevations can be asymptomatic and reversible upon cessation [6] [5] [3].

Given the hepatotoxicity risk, what is a logical safety assessment workflow? The diagram below outlines a proposed workflow for monitoring and responding to potential hepatotoxicity signals in a preclinical or clinical setting.

G Start Initiate this compound Dosing Monitor Regular Monitoring: Liver Enzymes (ALT/AST) Start->Monitor Decision Significant Elevation in Liver Enzymes? Monitor->Decision Decision->Monitor No Action Implement Protocol: Dose Adjustment/Hold Decision->Action Yes Assess Associate with Other Factors? Action->Assess Resolve Enzymes Normalize Post-Discontinuation Assess->Resolve No ToxSignal Potential Hepatotoxicity Signal Identified Assess->ToxSignal Yes/Unclear Resolve->ToxSignal

References

Potential Resistance Mechanisms & Investigative Pathways

Author: Smolecule Technical Support Team. Date: February 2026

The table below outlines the main observed challenges with evobrutinib, their potential mechanisms, and suggested experimental approaches to confirm and study them.

Observed Challenge Potential Mechanism(s) Proposed Experimental Approaches & Key Findings

| Decreased Efficacy Over Time (Tolerance) [1] | • Compensatory immune cell activation via alternative signaling pathways [2]. • Pharmacodynamic tolerance from long-term BTK occupancy impacting downstream signaling [1]. | • Longitudinal Signaling Assays: Monitor phosphorylation of BTK downstream targets (e.g., PLCγ2) and alternative kinases (e.g., SYK, PI3K) in primary B cells treated chronically with this compound in vitro [2] [1]. • Cell-Based Phenotypic Screens: Assess changes in B-cell adhesion, migration, and antigen presentation capacity after sustained drug exposure [2]. | | Lack of Superior Relapse Control (vs. Teriflunomide in Phase 3 trials) [3] [1] | • Insufficient CNS penetration, limiting direct impact on compartmentalized inflammation (microglia, astrocytes) [2] [1]. • Pathway redundancy, where relapse biology is driven by cell types less dependent on BTK (e.g., T cells) [2]. | • CNS Pharmacokinetics (PK) Studies: Measure drug concentrations in the brain parenchyma versus plasma in preclinical models. Key Finding: this compound shows limited brain penetration compared to other BTK inhibitors like tolebrutinib [1]. • Microglia Co-culture Models: Evaluate the drug's effect on microglial activation and phagocytosis in the presence of CNS-resident B cells and astrocytes [2]. | | Hepatotoxicity [4] [3] | • Off-target kinase inhibition due to insufficient selectivity [1]. | • Kinase Selectivity Profiling: Use broad kinome screens to identify off-targets. Contextual Data: In human kinome screens, this compound's ranking for selectivity is lower than other BTK inhibitors (e.g., remibrutinib, fenebrutinib) [1]. |

Experimental Protocols for Key Assays

Here are detailed methodologies for two critical experiments to investigate this compound's mechanisms.

Protocol 1: Longitudinal Signaling Assay in Primary Human B Cells

This protocol assesses the stability of BTK inhibition and potential adaptive signaling over time.

  • B Cell Isolation: Isolate naive human B cells from peripheral blood mononuclear cells (PBMCs) of healthy donors using a negative selection kit.
  • Chronic Drug Exposure: Culture cells in RPMI-1640 medium with 10% FBS. Split cells into two treatment groups:
    • Experimental: this compound at a clinically relevant concentration (e.g., 500 nM).
    • Control: Vehicle (DMSO, typically ≤0.1%).
    • Maintain cultures for 4-8 weeks, replenishing drugs/media every 2-3 days.
  • Stimulate and Lyse: At weekly intervals, stimulate cells with anti-IgM antibody (e.g., 10 µg/mL for 5 minutes) to activate the BCR pathway. Immediately lyse cells using RIPA buffer with protease and phosphatase inhibitors.
  • Western Blot Analysis:
    • Resolve 20-30 µg of total protein by SDS-PAGE and transfer to a PVDF membrane.
    • Probe with the following antibodies:
      • Primary Antibodies: Anti-phospho-BTK (Tyr223), anti-total-BTK, anti-phospho-PLCγ2 (Tyr759), anti-phospho-AKT (Ser473).
    • Use chemiluminescence for detection and quantify band intensities. A sustained reduction in phospho-BTK and phospho-PLCγ2 indicates continuous on-target efficacy. An increase in phospho-AKT over time in the treatment group suggests compensatory PI3K pathway activation.
Protocol 2: Microglial Phagocytosis Co-culture Assay

This protocol evaluates this compound's ability to modulate CNS-compartmentalized inflammation.

  • Cell Culture Setup:
    • Differentiate human induced pluripotent stem cell (iPSC)-derived microglia-like cells in 24-well plates.
    • In the co-culture model, seed human astrocytes in the bottom of a transwell insert and place B cells in the top chamber.
  • Drug Treatment: Treat the entire co-culture system with this compound or vehicle for 72 hours. Include a tolebrutinib-treated group as a comparator known to penetrate the CNS [1].
  • Phagocytosis Assay:
    • Add pHrodo Red-labeled myelin debris or E. coli BioParticles to the microglia culture.
    • Incubate for 2 hours, then gently wash to remove non-ingested particles.
  • Flow Cytometry Analysis:
    • Detach and fix the microglial cells.
    • Analyze using a flow cytometer. The mean fluorescence intensity (MFI) of pHrodo Red in the microglial cell population quantifies phagocytic activity. A reduced MFI in the tolebrutinib group but not in the this compound group would support the limited CNS penetration hypothesis.

Pathways and Workflows for Investigation

The following diagrams map the key signaling pathways and experimental strategies discussed.

evobrutinib_mechanisms BCR BCR BTK BTK BCR->BTK PLCg2 PLCg2 BTK->PLCg2 This compound This compound This compound->BTK  Inhibits NFkB NFkB PLCg2->NFkB Calcium Calcium PLCg2->Calcium B Cell Activation B Cell Activation NFkB->B Cell Activation B Cell Proliferation B Cell Proliferation Calcium->B Cell Proliferation Microglia Microglia Progression Progression Microglia->Progression Relapse Relapse Redundancy Redundancy Redundancy->Relapse  Contributes To LimitedPenetration LimitedPenetration LimitedPenetration->Microglia  Limits Action On Tolerance Tolerance Tolerance->BTK  Reduces Efficacy Of B Cell Activation->Relapse

Frequently Asked Questions (FAQs) for Researchers

Q1: Our in vitro data shows potent BTK inhibition, but our animal model results are disappointing. What could explain this? This often points to pharmacokinetic issues. A primary suspect is inadequate blood-brain barrier (BBB) penetration [1]. Check drug concentrations in the brain parenchyma versus plasma in your model. Also, consider the disease model itself; a model driven heavily by T-cells or CNS-compartmentalized inflammation may show less response to a peripherally-acting BTK inhibitor [2].

Q2: We observe a loss of treatment effect in our long-term cell culture model. Is this evidence of resistance? This is characteristic of tolerance, a pharmacodynamic phenomenon observed with this compound and other BTK inhibitors [1]. Before concluding genetic resistance, run a longitudinal signaling assay. If downstream pathway activity recovers over time despite the drug's presence, it suggests cellular adaptation, potentially through compensatory pathways like PI3K-AKT or SYK.

Q3: Are there known resistance mutations for this compound in MS, similar to the C481S mutation in oncology? As of now, no confirmed resistance mutations like C481S have been reported in the MS clinical trial landscape. The challenges appear to be more related to pharmacokinetics, tissue penetration, and adaptive cellular tolerance rather than acquired mutations in the BTK gene itself [3] [1]. However, it is prudent to sequence BTK from isolated B cells of patients showing poor clinical response.

References

Evobrutinib's Mechanism of Action and Key Findings

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core scientific background of evobrutinib, which is essential for understanding its potential in combination therapy.

Aspect Description
Drug Class Second-generation, oral, irreversible Bruton's Tyrosine Kinase (BTK) inhibitor [1].
Key Mechanism Covalently binds to BTK cysteine 481, inhibiting B cell activation, macrophage/M1 microglial polarization, and cytokine release [1] [2].
CNS Penetrance Designed to cross the blood-brain barrier; detected in cerebrospinal fluid (CSF) [3] [4].
Relevant Biomarker & Monotherapy Effect Significantly reduced blood Neurofilament Light Chain (NfL) levels & Slowly Expanding Lesion (SEL) volume in relapsing MS, suggesting impact on neuroinflammation and chronic tissue loss [3] [4].

Potential Research Directions for Combination Therapy

In the absence of direct clinical data on combinations, the following research directions can be inferred from its mechanism and the broader BTK inhibitor landscape.

  • Hypothesis: Targeting Complementary Pathways: A scientifically grounded approach would be to combine this compound with agents that target non-redundant immune pathways. For instance, pairing it with a therapy that selectively depletes B cells (e.g., an anti-CD20 antibody) or modulates T cell function could theoretically provide broader suppression of the immune response. This remains a theoretical concept to be tested preclinically.
  • Focus on Non-Relapsing Progressive MS: Evidence suggests BTK inhibitors like this compound may modulate CNS-resident microglia, which are key drivers of progression independent of relapses [3] [2]. A viable research pathway could be to investigate this compound in combination with neuroprotective or remyelinating agents in models of progressive MS.
  • Reference Experimental Models: The methodology from preclinical studies can serve as a template for combination research. The diagram below outlines the key workflow from a study investigating this compound in an ischemic stroke model, which can be adapted for testing combinations in other neuroinflammatory diseases [2].

Critical Development Status and Safety

For researchers considering work on this compound, it is crucial to be aware of the following:

  • Discontinued Development for MS: The sponsor does not currently plan to bring this compound to market for MS after two Phase III trials (EVOLUTION RMS 1 & 2) failed to meet their primary endpoint. The trials showed this compound was not superior to teriflunomide (Aubagio) in reducing annualized relapse rates [5] [6] [7].
  • Key Safety Findings: In clinical trials, the most common adverse events involved elevated liver enzymes (transaminitis), which were often asymptomatic and reversible upon treatment discontinuation [1] [5]. One Phase I study specifically investigated its interaction with a combined oral contraceptive (Ethinyl Estradiol/Norethisterone), finding no impact on contraceptive pharmacokinetics [8].

References

Evobrutinib long-term safety monitoring

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What is the overall long-term safety profile of Evobrutinib? Clinical trial data up to four years indicates that this compound has a favorable and consistent long-term safety profile. Most adverse events are mild to moderate in severity [1].

  • What are the most common safety concerns with this compound? The most frequently observed issues are asymptomatic and reversible increases in liver enzymes (transaminases). There have also been rare, asymptomatic cases of laboratory values suggestive of drug-induced liver injury [2] [1] [3].

  • Are there any specific laboratory parameters that require monitoring? Yes, close monitoring of liver function tests (LFTs) is essential. This includes alanine aminotransferase (ALT) and aspartate aminotransferase (AST). These elevations have typically occurred early in treatment [4] [5]. Immunoglobulin levels and lymphocyte counts should also be monitored, though these have largely remained within reference ranges in long-term studies [4] [6].

  • Has any regulatory action been taken regarding this compound's safety? In April 2023, the U.S. FDA placed a partial clinical hold on initiating new patients with less than 70 days of exposure in clinical trials. This was based on two asymptomatic cases of lab values indicating potential liver injury. The patients' liver enzymes normalized after discontinuing the drug. This hold does not affect patients already beyond 70 days of treatment in the fully enrolled Phase III trials [2] [3].

Summary of Long-Term Safety Data from Clinical Trials

The table below consolidates key safety findings from the Phase II open-label extension (OLE) studies.

Safety Parameter Findings in Open-Label Extension (OLE) Studies Source
Overall Tolerability Favorable profile maintained over four years; no new safety signals identified. [1]
Treatment-Emergent Adverse Events (TEAEs) 77.5% of patients experienced any TEAE; 27.7% were treatment-related. Most were mild/moderate. Serious TEAEs occurred in 3.3% of patients. [4] [1]
Liver Enzyme Elevations Asymptomatic, reversible ALT/AST increases observed; no dose-dependent increase in TEAEs after switching to higher dose. Rare, asymptomatic drug-induced liver injury cases reported. [4] [2] [1]
Infections Severe/opportunistic infections reported in 4.2% of patients in one analysis; included fatal cases of COVID-19 pneumonia and E. coli sepsis not considered treatment-related. [4]
Lipase/Amylase Increases Observed in 11.3% and 2.8% of patients, respectively, without clinical signs or symptoms of pancreatitis. [4]
Immunoglobulin (Ig) Levels Majority of patients (91% IgG, 88% IgA, 82% IgM) maintained Ig levels within reference ranges at week 120. [4]
B-Cell Levels Mean CD19+ B-cell levels decreased from 0.218 x 10⁶ cells/mL at OLE baseline to 0.122 x 10⁶ cells/mL at week 96. [4]

Experimental Protocols & Monitoring Workflows

For researchers designing studies or monitoring protocols, here are the key methodologies and a visual workflow for safety management.

Detailed Methodology for Liver Safety Monitoring

The protocol for monitoring and managing liver enzyme elevations in the Phase III trials was as follows [2]:

  • Regular Blood Sampling: Scheduled blood draws for all participants to measure ALT and AST levels.
  • Asymptomatic Monitoring: Even in the absence of clinical symptoms, laboratory values were closely watched by an Independent Data Monitoring Committee (IDMC) that included hepatologists.
  • Assessment & Action: Upon identifying elevated levels:
    • Confirmation: The lab values were assessed for consistency with drug-induced liver injury.
    • Discontinuation: In reported cases, the study medication was stopped.
    • Follow-up: Liver enzymes were tracked until they fully normalized post-discontinuation.
Safety Monitoring Pathway

The diagram below outlines a general decision pathway for managing liver enzyme elevations based on the clinical trial experience.

Start Routine LFT Monitoring Check Elevated ALT/AST Detected? Start->Check Check->Start No Asx Patient Asymptomatic? Check->Asx Yes Confirm Associate with Other Causes Asx->Confirm Yes DCont Discontinue Investigation Product Asx->DCont No IDMC Report to Independent Data Monitoring Committee Confirm->IDMC Hold Consider Partial Clinical Hold for New/Specific Patients IDMC->Hold Monitor Monitor LFTs until Full Normalization DCont->Monitor Resolve Resolution Monitor->Resolve

Important Note on Clinical Efficacy

It is crucial for researchers to be aware that in the Phase III EVOLUTION clinical trials, this compound did not meet its primary endpoints. It was not superior to teriflunomide (Aubagio) in reducing the annualized relapse rate in patients with RMS [7]. The future development path for this investigational drug is currently uncertain.

References

Evobrutinib in Multiple Sclerosis: Efficacy & Safety Profile

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Details & Findings Clinical Implications
Effective Patient Population Relapsing Multiple Sclerosis (RMS) [1] [2] Clinical trials focus on this population.
Ineffective Patient Population Systemic Lupus Erythematosus (SLE); Phase II trial failed to meet primary endpoints [3] Not recommended for SLE patient selection.

| Dosing & Efficacy | - 75 mg twice daily (fasted) or 45 mg twice daily (with food) achieve >95% BTK occupancy, linked to maximal efficacy [4].

  • Once-daily dosing fails to maintain sufficient BTK occupancy [4]. | Critical for protocol design; ensures target engagement. | | Key Efficacy Outcomes | - Significantly reduces gadolinium-enhancing (Gd+) lesions and new/enlarging T2 lesions on MRI [5] [6].
  • Annualized Relapse Rate (ARR): Phase II showed low ARR (0.11 at 48 weeks), but a large meta-analysis found no significant reduction versus placebo [5]. | Demonstrates strong impact on radiological, but not consistently on clinical, disease activity. | | Primary Safety Concern | Drug-Induced Liver Injury: Elevated ALT (>3x ULN in 11.14% of patients); cases led to FDA partial clinical hold on new U.S. patient enrollment [5] [2]. | Mandates baseline liver function tests and regular monitoring. | | Common Adverse Events | Nasopharyngitis, transient liver enzyme increases, mild gastrointestinal symptoms [6]. | Generally manageable in a trial setting. |

Frequently Asked Questions for Researchers

What is the core patient selection criteria for evobrutinib trials?

The primary criterion is a diagnosis of Relapsing Multiple Sclerosis (RMS) [1] [2]. Phase II trials specifically enrolled patients with active disease, as evidenced by MRI lesions. Notably, a phase II trial in patients with autoantibody-positive Systemic Lupus Erythematosus (SLE) failed to demonstrate efficacy, indicating BTK inhibition with this compound may not be effective for that population [3].

What is the recommended dosing regimen in clinical protocols?

The pharmacometric analysis identifies two equivalent effective regimens [4]:

  • This compound 75 mg taken orally twice daily in a fasted state.
  • This compound 45 mg taken orally twice daily with food (as food increases bioavailability).

Both regimens are designed to maintain ≥95% BTK occupancy at trough, which is required for maximal efficacy. Once-daily dosing is insufficient [4].

What are the critical safety monitoring protocols?

Hepatotoxicity is the most critical safety risk. The protocol must include [5] [2]:

  • Baseline Assessment: Liver function tests (LFTs), including Alanine Aminotransferase (ALT).
  • Regular Monitoring: Periodic LFTs throughout the trial.
  • Management Plan: For patients who develop elevated ALT >3x the Upper Limit of Normal (ULN), protocol should define criteria for dose interruption or discontinuation. In reported cases, liver enzymes normalized after drug cessation [2].

Experimental Guidance & Troubleshooting

Protocol for Verifying Target Engagement (BTK Occupancy)

Measuring BTK occupancy confirms the drug is hitting its intended target. Here is a workflow for this key assay:

workflow start Collect Pre-dose & Post-dose Blood Samples proc1 Isolate Peripheral B Lymphocytes start->proc1 p1 start->p1 proc2 Lyse Cells & Extract Protein proc1->proc2 proc3 Measure BTK Levels (Using Binding Assay) proc2->proc3 calc Calculate % BTK Occupancy proc3->calc p2 p1->p2 p3 p2->p3 p3->calc

Methodology Details:

  • Sample Collection: Serial blood samples are collected pre-dose and at scheduled timepoints post-dose (e.g., 4 hours post-dose for peak, and immediately before the next dose for trough) [4].
  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs), then specifically isolate B lymphocytes (the primary cells expressing BTK).
  • Measurement: The assay quantifies the proportion of BTK that is covalently bound and inhibited by this compound. A common method uses a specific binding assay that distinguishes drug-bound BTK from unbound BTK [4].
  • Calculation: BTK Occupancy (%) = (1 - (BTKfree / BTKtotal)) × 100. The target for efficacy is a trough occupancy of ≥95% before the next dose [4].
Troubleshooting: Inadequate BTK Occupancy

If measured BTK occupancy is below the 95% threshold at trough, consider these factors:

  • Dosing Frequency: Confirm the patient is adhering to the twice-daily (BID) regimen. Once-daily dosing will not maintain sufficient trough levels [4].
  • Food Timing: For the 45 mg BID regimen, verify that doses are taken with food to ensure the ~50% increase in bioavailability [4].
  • Patient Compliance: Check patient logs or use other methods to confirm adherence to the prescribed dosing schedule.
  • Assay Validation: Re-verify the accuracy and precision of the BTK occupancy assay reagents and procedure.

Risk Management and Protocol Adherence

The following diagram outlines the core safety monitoring protocol, with a special emphasis on liver function:

safety step1 Baseline Liver Function Test (LFTs including ALT) step2 Initiate this compound Treatment step1->step2 step3 Schedule Periodic LFT Monitoring step2->step3 decision ALT >3x ULN? step3->decision action Implement Protocol: Dose Interruption/Discontinuation decision->action Yes monitor Continue Monitoring decision->monitor No

References

Evobrutinib vs. Teriflunomide: Efficacy & Safety at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Feature Evobrutinib Teriflunomide Clinical Interpretation
Primary Endpoint: Annualized Relapse Rate (ARR) [1] [2]
evolutionRMS1 ARR 0.15 (95% CI 0.12-0.18) 0.14 (95% CI 0.11-0.18) No significant difference (Adjusted RR 1.02; p=0.55)
evolutionRMS2 ARR 0.11 (95% CI 0.09-0.13) 0.11 (95% CI 0.09-0.13) No significant difference (Adjusted RR 1.00; p=0.51)
Key Secondary Endpoints [1] [2]
Disability Progression No significant difference No significant difference This compound was not superior on disability measures
MRI Lesion Activity No significant difference; rate of gadolinium-enhancing lesions slightly higher No significant difference This compound did not show superior control of focal inflammation
Safety Profile [1] [2]
Most Common Adverse Events (AEs) COVID-19, increased ALT/AST, headache [3] COVID-19, increased ALT/AST, headache [3] Similar overall pooled proportion of AEs (85.6% vs 87.2%)
Serious AEs 7.5% 5.6% Higher incidence with this compound
Liver Enzyme Elevations (≥5x ULN) 5.0% (first 12 weeks) <1% (first 12 weeks) Significantly more common with this compound; cases met Hy's law criteria [1] [2]

Mechanisms of Action and Experimental Evidence

This compound and teriflunomide have distinct mechanisms of action, which targeted different pathways in MS pathology.

G cluster_0 This compound Mechanism cluster_1 Teriflunomide Mechanism BTKi This compound (BTK Inhibitor) BTK Bruton's Tyrosine Kinase (BTK) BTKi->BTK Inhibits CNS Penetrates CNS BTKi->CNS Microglia Inhibits Microglia/ Macrophage Activation BTK->Microglia BCell Modulates B-Cell Activation & Cytokine Release BTK->BCell Teri Teriflunomide DHODH Dihydroorotate Dehydrogenase (DHODH) Teri->DHODH Inhibits Pyrimidine Inhibits Pyrimidine Synthesis DHODH->Pyrimidine TCell Reduces T-Cell and B-Cell Proliferation Pyrimidine->TCell

Preclinical and Clinical Trial Methodologies
  • Preclinical Remyelination Models: The remyelination potential of this compound was investigated in lysolecithin-induced demyelinated organotypic mouse cerebellar slices and a transgenic Xenopus model of inducible-demyelination. In these models, this compound (100 nM) enhanced remyelination, an effect attributed to its targeting of BTK expressed on microglia, influencing the activity of innate immune cells in the lesion environment [4].
  • Phase 3 Clinical Trials (evolutionRMS1 & evolutionRMS2): These were two large, multicenter, randomized, double-blind, double-dummy, active-controlled trials. Participants aged 18-55 with relapsing MS (EDSS score 0.0-5.5) were randomized 1:1 to receive either This compound (45 mg twice daily) or teriflunomide (14 mg once daily) for up to 156 weeks. The primary endpoint was the annualized relapse rate (ARR), with secondary endpoints including disability progression and MRI outcomes [1] [2].

Key Conclusions for Researchers

  • Efficacy in Relapsing MS: The Phase 3 data conclusively show that this compound is not superior to teriflunomide for controlling relapses in RMS [1] [2]. This was unexpected given positive Phase 2 data, with discussions suggesting potential tolerance development with long-term BTK inhibitor treatment or differences in blood-brain barrier penetration compared to other BTK inhibitors in development [5].
  • Safety Considerations: The significant liver safety signal associated with this compound, including a higher incidence of serious adverse events and liver enzyme elevations, further diminishes its therapeutic potential against established therapies with manageable safety profiles [1] [2].
  • Future of BTK Inhibitors in MS: The failure of this compound in relapsing MS does not necessarily reflect the entire drug class. Research continues on other BTK inhibitors, with some showing promise in secondary progressive MS (SPMS) by potentially targeting compartmentalized inflammation within the central nervous system [6] [5].

References

Evobrutinib vs anti-CD20 treatment neuroinflammation

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Key Characteristics

The table below summarizes the fundamental differences between the two therapeutic approaches.

Feature Evobrutinib (BTK Inhibitor) Anti-CD20 Therapies (e.g., Ocrelizumab, Ofatumumab)
Primary Target Bruton's Tyrosine Kinase (BTK), an intracellular enzyme [1] CD20, a cell surface protein [2]
Target Cells B cells and Myeloid cells (microglia, macrophages) [3] [1] CD20-expressing B cells [2]
Core Mechanism Reversibly inhibits B-cell receptor signaling and Fc receptor signaling in myeloid cells; modulates cell activation without depletion [4] [1] Depletes CD20+ B cells via antibody-dependent cellular phagocytosis (ADCP) and complement-dependent cytotoxicity (CDC) [2]
CNS Penetrance Designed to cross the blood-brain barrier (BBB) [5] [1] Limited CNS penetration; primarily acts peripherally [1]
Key Proposed MOA in Neuroinflammation Suppresses pro-inflammatory microglial (M1) polarization; inhibits B-cell antigen presentation and cytokine production [5] [4] Depletes peripheral B cells, leading to indirect immunomodulatory effects on T-cells and macrophages [2] [6]

Efficacy and Safety Profile in Multiple Sclerosis

The following table compares the clinical outcomes and safety data primarily from studies on Multiple Sclerosis.

Aspect This compound Anti-CD20 Therapies
Efficacy on MRI Lesions Reduces gadolinium-enhancing lesions [7] [8]. Effect on T2 lesions is less clear for some doses [7]. Robust reduction in MRI lesion activity [2].
Efficacy on Relapse Rate Did not show a significant reduction in Annualized Relapse Rate (ARR) in a meta-analysis [7]. Well-documented reduction in relapses [2].
Impact on Disability Progression Potential to slow progression by targeting CNS-compartmentalized inflammation; under investigation [1]. Effective against relapse-associated worsening; limited impact on progression independent of relapse activity [1].
Common Adverse Events Nasopharyngitis, transient increase in liver enzymes (ALT/AST), GI symptoms [7] [8]. Infusion-related reactions, increased risk of infections [2].
Notable Safety Signals Hepatotoxicity: Elevated ALT >3x ULN in 11.14% of patients (this compound 75mg BID) [7]. B-cell depletion: Persistent hypogammaglobulinemia with long-term use is a concern [4].

Detailed Experimental Protocols

To support the data in the tables, here is a detailed look at the key methodologies from the cited research.

Protocol 1: Assessing this compound's Impact on Microglial Polarization In Vivo and In Vitro [5]

This study investigated how this compound mitigates neuroinflammation after ischemic stroke by modulating microglia.

  • 1. Animal Model
    • Model: Middle cerebral artery occlusion (MCAO) was induced in male C57BL/6 mice to simulate ischemic stroke.
    • Treatment: Mice received oral this compound (10 mg/kg) via gavage for three consecutive days post-surgery. The dose was calculated from clinical data using cross-species scaling.
  • 2. Outcome Assessments
    • Infarct Volume: Measured by 2,3,5-Triphenyltetrazolium chloride (TTC) staining.
    • Neurological Function: Assessed using standardized neurological deficit scores and behavioral tests (e.g., rotarod, adhesive tape removal).
    • Flow Cytometry: Used to analyze immune cell infiltration and microglial polarization (M1 vs. M2) in the brain.
  • 3. In Vitro Mechanistic Studies
    • Cell Culture: Primary mouse microglia were isolated and subjected to oxygen-glucose deprivation (OGD) to mimic ischemia.
    • Treatment: Microglia were treated with this compound with or without TAK-242 (a TLR4 pathway inhibitor).
    • Pathway Analysis: Western Blot and qPCR were employed to monitor protein and gene expression in the TLR4/Myd88/NF-κB signaling pathway.
Protocol 2: Profiling Immune Cell Reconstitution After Anti-CD20 Therapy [2]

The REBELLION-MS study analyzed the changes in the immune landscape of RRMS patients treated with Ocrelizumab or Ofatumumab.

  • 1. Study Population and Design
    • Cohort: A prospective, observational study of RRMS patients treated with either ocrelizumab (n=34) or ofatumumab (n=25). A group of treatment-naïve RRMS patients (n=20) served as controls.
    • Sampling Timeline: Blood samples were collected at baseline, month 1, and month 12 of treatment.
  • 2. Immune Cell Isolation and Analysis
    • PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) were isolated from whole blood using Ficoll gradient centrifugation.
    • Multidimensional Flow Cytometry (mFC): A panel of fluorochrome-conjugated antibodies was used to identify and characterize B cells, T cells, NK cells, and NKT cells. The panel included markers for activation (e.g., CTLA-4, PD-1, TIGIT, TIM-3), exhaustion, and subsets (e.g., regulatory T cells - TREG).
    • Computational Analysis: Both conventional gating and unsupervised computational approaches (Opt-SNE, FlowSOM) were used for deep immune phenotyping.
  • 3. Data Correlation
    • Clinical Correlation: Changes in immune cell populations were correlated with clinical parameters such as the Expanded Disability Status Scale (EDSS) and relapse history to assess pathophysiological relevance.

Signaling Pathways and Experimental Workflows

The diagrams below illustrate the core mechanisms and experimental setups based on the search results.

This compound's Mechanism in Microglial Polarization

G OGD OGD TLR4 TLR4 OGD->TLR4 Activates Myd88 Myd88 TLR4->Myd88 NFkB NFkB Myd88->NFkB M1 M1 Pro-inflammatory Microglia NFkB->M1 Promotes M2 M2 Anti-inflammatory Microglia This compound This compound This compound->TLR4 Inhibits This compound->M1 Suppresses This compound->M2 Promotes

This diagram summarizes the proposed mechanism of this compound action from preclinical studies in stroke models [5]. It inhibits the TLR4/Myd88/NF-κB pathway, which is activated by ischemic stress, leading to reduced pro-inflammatory M1 microglial polarization and promoted anti-inflammatory M2 polarization.

Immune Profiling Workflow for Anti-CD20 Therapy

G Start Patient Cohorts: Ocrelizumab, Ofatumumab, Treatment-naïve A Blood Sample Collection (Baseline, M1, M12) Start->A B PBMC Isolation (Ficoll Gradient) A->B C Multidimensional Flow Cytometry B->C D Antibody Panel: B/T/NK/NKT cells, Activation/Exhaustion markers C->D E1 Conventional Gating Analysis D->E1 E2 Unsupervised Computational Analysis (Opt-SNE, FlowSOM) D->E2 F Identify Immune Cell Clusters & Phenotypic Changes E1->F E2->F G Correlate with Clinical Outcomes (EDSS, Relapses) F->G

This workflow outlines the comprehensive methodology used in the REBELLION-MS study to profile changes in the immune cell landscape following anti-CD20 therapy [2]. It combines high-dimensional flow cytometry with advanced computational analysis to link immunological changes to clinical outcomes.

Key Takeaways for Research and Development

  • Differentiation in Mechanism: While both approaches acknowledge the critical role of B cells, this compound offers a more nuanced strategy by targeting intracellular signaling in both B cells and myeloid cells (like microglia) without causing cell depletion. This is its key differentiator for potentially impacting CNS-compartmentalized inflammation [3] [1].
  • Clinical Efficacy Nuances: Current data suggests that anti-CD20 therapies have a robust and established effect on reducing relapses and MRI lesions. The efficacy of this compound appears strong on radiological markers like gadolinium-enhancing lesions, but its effect on clinical relapses requires further confirmation in larger Phase III trials [7].
  • Safety Considerations: The hepatotoxicity signal associated with this compound necessitates careful patient monitoring [7]. The long-term consequences of broad B-cell depletion with anti-CD20 therapies, particularly regarding humoral immunity and infection risk, remain an area of active investigation [4].

References

MRI Outcomes: Evobrutinib vs. Dimethyl Fumarate

Author: Smolecule Technical Support Team. Date: February 2026

Outcome Measure Evobrutinib (75 mg twice daily) Dimethyl Fumarate (240 mg twice daily) Source & Study Details
T1 Gadolinium-Enhancing (Gd+) Lesions (primary endpoint in initial trial) Significant reduction vs. placebo from weeks 12-24 [1]. Long-term (192 weeks) data show T1 Gd+ lesion numbers remained low [2]. Data from the same trial served as an active comparator; no significant difference vs. placebo/evobrutinib 25 mg was noted in post-hoc analysis [3]. 48-week Phase II RCT (NCT02975349) & its Open-Label Extension (OLE) [2] [1].
Slowly Expanding Lesion (SEL) Volume (a marker of chronic active lesions) Significant reduction vs. placebo/evobrutinib 25 mg (-474.5 mm³, p=0.047) and vs. DMF (-711.6 mm³, p=0.011) at Week 48 [3]. No significant difference vs. placebo/evobrutinib 25 mg was observed [3]. Post-hoc analysis of the 48-week Phase II RCT (NCT02975349) [3].
Annualized Relapse Rate (ARR) 0.11 at Week 48, maintained at 0.11 through Week 192 [2]. 0.20 at Week 24 [1]. ARR data for long-term (192-week) follow-up was not highlighted in the available results. 48-week Phase II RCT & its OLE (NCT02975349) [2] [1].

Experimental Protocols & Methodologies

The comparative data primarily comes from a Phase II, double-blind, randomized controlled trial (NCT02975349) and its subsequent Open-Label Extension (OLE) [2].

Trial Design and Patient Population
  • Design: The initial 48-week trial had five arms: this compound (25 mg QD, 75 mg QD, 75 mg BID), placebo (switched to this compound 25 mg QD at week 24), and an open-label DMF (240 mg BID) group as an active comparator [2] [1]. Patients could then enter the OLE, where all received this compound [2].
  • Participants: Adults (18-65 years) with relapsing MS (relapsing-remitting or secondary-progressive with relapses), at least one relapse in the previous 2 years, and an Expanded Disability Status Scale (EDSS) score of ≤6.0 [2].
MRI Outcome Assessments
  • T1 Gd+ Lesions: The primary endpoint in the double-blind period was the cumulative number of T1 Gd+ lesions on MRI scans performed at weeks 12, 16, 20, and 24 [1]. These lesions indicate active inflammation with a compromised blood-brain barrier.
  • Slowly Expanding Lesions (SELs): In a post-hoc analysis, SELs were identified as an MRI biomarker for chronic active lesions. The methodology was as follows [3]:
    • SELs were defined as pre-existing T2 lesions that slowly and consistently expanded radially over 48 weeks, involving ≥10 contiguous voxels.
    • Lesion volume change was assessed using the Jacobian determinant of the nonlinear deformation from baseline to week 48.
    • The analysis was based on the week 48/end-of-treatment status.
Statistical Analysis
  • T1 Gd+ Lesions: The total number of lesions was analyzed using a Poisson regression model [1].
  • SEL Volume: The treatment effect was analyzed using a stratified Wilcoxon rank-sum test, with results reported as the Hodges-Lehmann estimate of the shift in distribution [3].

Mechanisms of Action and Signaling Pathways

The distinct MRI outcomes can be understood by the different mechanisms of action (MoA) of the two drugs.

G cluster_peripheral Peripheral Immune System cluster_central Central Nervous System (CNS) This compound This compound BTK Inhibition BTK Inhibition This compound->BTK Inhibition Oral, CNS-penetrant DMF DMF Nrf2 Pathway\nActivation Nrf2 Pathway Activation DMF->Nrf2 Pathway\nActivation Oral B_Cell B Cell Active_Inflammation Active Focal Inflammation (Gd+ Lesions) T_Cell T Cell T_Cell->Active_Inflammation Modulates Myeloid_Cell Myeloid Cell (e.g., Macrophages) Microglia Microglia (CNS-resident) CALs Chronic Active Lesions (Slowly Expanding Lesions) Microglia->CALs Reduces chronic inflammation BTK Inhibition->B_Cell  Inhibits activation & cytokine release BTK Inhibition->Myeloid_Cell Inhibits pro-inflammatory differentiation BTK Inhibition->Microglia Directly inhibits cytokine release Crosses BBB Crosses BBB BTK Inhibition->Crosses BBB Yes Nrf2 Pathway\nActivation->T_Cell Shifts from pro-inflammatory to anti-inflammatory state Oxidative Stress Oxidative Stress Nrf2 Pathway\nActivation->Oxidative Stress Reduces cellular stress Nrf2 Pathway\nActivation->Crosses BBB Limited

The diagram above illustrates the core difference: this compound's ability to cross the blood-brain barrier (BBB) and target cells within the CNS.

  • This compound's MoA: As an oral, highly selective, and CNS-penetrant Bruton's tyrosine kinase (BTK) inhibitor, it targets both adaptive (B cells) and innate (macrophages, microglia) immune cells [2] [4]. By inhibiting BTK within the CNS, it can directly suppress the activity of microglia, the CNS-resident immune cells. This direct action is believed to underlie its significant effect on reducing the volume of Slowly Expanding Lesions (SELs), which are driven by chronic, compartmentalized inflammation behind the BBB [3] [4].

  • Dimethyl Fumarate's MoA: DMF is an oral agent that primarily activates the Nrf2 antioxidant pathway [4]. Its main effects are thought to be in the peripheral immune system, shifting T-cells from a pro-inflammatory to an anti-inflammatory state and reducing oxidative stress. However, it has limited penetration across the BBB [4]. Therefore, while it can effectively reduce peripheral inflammation that leads to new Gd+ lesions, its impact on CNS-compartmentalized inflammation driving SELs appears to be limited.

Conclusion and Future Research

  • For T1 Gd+ lesions, both drugs show activity, with strong long-term data for this compound.
  • For SEL volume, this compound 75 mg BID demonstrates a significant reduction where DMF does not, highlighting its potential impact on compartmentalized inflammation [3].

The data supporting this comparison is primarily from Phase II trials. The results of ongoing Phase III trials (EVOLUTION RMS 1 & 2), which are directly comparing this compound with teriflunomide, are eagerly awaited to further confirm these findings and solidify its efficacy and safety profile [4].

References

Evobrutinib phase 3 clinical trial results evolutionRMS

Author: Smolecule Technical Support Team. Date: February 2026

EvolutionRMS Trials: Efficacy and Safety Results

Outcome Measure Evobrutinib (45 mg twice daily) Teriflunomide (14 mg once daily) Result
Primary Efficacy: Annualized Relapse Rate (ARR) [1]
• evolutionRMS1 0.15 0.14 Not Superior (adjusted RR 1.02)
• evolutionRMS2 0.11 0.11 Not Superior (adjusted RR 1.00)
Key Secondary Efficacy [2]
• Disability Progression Similar to teriflunomide Similar to this compound Not Superior
• Number of New MRI Lesions Similar to teriflunomide Similar to this compound Not Superior
Safety: Treatment-Emergent Adverse Events (TEAEs) [1]
• Overall TEAEs 85.6% 87.2% Comparable
• Serious TEAEs 7.5% 5.6% Higher with this compound
• Liver Enzyme Elevations (≥5x ULN) 5.0% <1% Higher with this compound

Experimental Protocol Overview

The evolutionRMS trials were designed as high-quality, pivotal Phase 3 studies.

  • Trial Design: Two multicenter, randomized, double-blind, double-dummy, active-controlled trials [1].
  • Participants: 2,290 adults (aged 18-55) with relapsing multiple sclerosis (RMS), including relapsing-remitting MS and active secondary progressive MS. Participants had an Expanded Disability Status Scale (EDSS) score of 0.0 to 5.5 [1].
  • Intervention & Comparator: Patients were randomized 1:1 to receive either oral This compound (45 mg twice daily) or oral teriflunomide (14 mg once daily). The use of an active comparator and double-dummy design ensured blinding [1].
  • Treatment Duration: The planned treatment and follow-up period was up to 156 weeks [1].
  • Primary Endpoint: Annualized Relapse Rate (ARR) over the study period, with relapses adjudicated by a blinded committee [1].
  • Key Secondary Endpoints: Included 3- and 6-month confirmed disability progression, number of new or enlarging T2 lesions on MRI, and safety/tolerability [2] [1].

BTK Inhibition and this compound's Mechanism of Action

This compound is an oral, central nervous system (CNS)-penetrant, covalent Bruton's tyrosine kinase (BTK) inhibitor [3]. Its mechanism targets specific immune cells involved in multiple sclerosis pathology.

g BCell B Cell BTK Bruton's Tyrosine Kinase (BTK) BCell->BTK BCR B Cell Receptor (BCR) BCell->BCR Microglia Microglia Microglia->BTK FcR Fcγ Receptor (FcγR) Microglia->FcR ImmuneAct Immune Cell Activation & Cytokine Production BTK->ImmuneAct This compound This compound This compound->BTK Inhibits Signaling BCR/FcR Signaling Activation BCR->Signaling FcR->Signaling Signaling->BTK

As the diagram shows, this compound works by:

  • Targeting B Cells and Microglia: BTK is a key signaling molecule in B cells and myeloid cells like microglia, but not in T cells [4] [3].
  • Inhibiting Hyperactive Signaling: By covalently binding to BTK, this compound inhibits B cell receptor and Fc receptor signaling pathways. This reduces the activation and production of pro-inflammatory cytokines by these cells [3].
  • Potential CNS Action: As a CNS-penetrant inhibitor, it was hypothesized that this compound could impact compartmentalized inflammation within the brain and spinal cord, potentially addressing the "smoldering" disease activity in MS [4].

Interpretation of the Clinical Data

The evolutionRMS results highlight a significant disconnect between early-phase promise and Phase 3 outcomes.

  • Efficacy Gap: Despite strong Phase 2 results showing a significant reduction in gadolinium-enhancing lesions [4], this compound could not outperform a standard-of-care therapy (teriflunomide) in controlling relapses in a larger, longer-duration trial [5] [1].
  • Safety Concerns: The significantly higher incidence of liver enzyme elevations (with some cases meeting Hy's law criteria) presented an unfavorable risk-benefit profile [1].
  • Consideration for Other BTK Inhibitors: It is worth noting that another BTK inhibitor, tolebrutinib, has shown a positive effect on reducing disability progression in non-relapsing secondary progressive MS (SPMS) in the Phase 3 HERCULES trial [4]. This suggests that the class may still hold promise, particularly for progressive forms of the disease.

References

Quantitative Comparison of BTK Inhibitors on MRI Lesion Reduction

Author: Smolecule Technical Support Team. Date: February 2026

BTK Inhibitor Trial Phase Dosage Effect on T1 Gd+ Lesions Key Findings & Additional Outcomes

| Evobrutinib [1] | Phase II | 75 mg once daily | Reduced by 70% vs. placebo (rate ratio 0.30) | • ARR: 0.13 (vs. placebo 0.37). • T2 Lesions: Significant reduction with 75 mg twice daily vs. placebo (rate ratio 0.42) [1]. | | This compound [2] | Phase II | 75 mg daily | Reduced by 56% vs. placebo (weeks 12-24) | Data from a different analysis of the phase II trial [2]. | | Tolebrutinib [2] | Phase II | 60 mg daily | Reduced by 87% vs. placebo (week 12) | — |

Detailed Experimental Protocol for Key this compound Trial

The core data for this compound's efficacy comes from a 48-week, randomized, placebo-controlled, double-blind phase II trial [3] [1].

  • Primary Endpoint: The cumulative number of T1 gadolinium-enhancing (Gd+) lesions assessed on MRI scans from week 12 to week 24 [3].
  • Patient Population: Individuals with relapsing multiple sclerosis (RMS), including relapsing-remitting MS (RRMS) and active secondary progressive MS (SPMS) [3].
  • Intervention Groups: Participants were randomized to receive one of the following:
    • This compound 25 mg once daily
    • This compound 75 mg once daily
    • This compound 75 mg twice daily
    • Placebo
    • Reference Arm: An open-label group received dimethyl fumarate (240 mg twice daily) for comparison [1].
  • MRI Assessment Schedule: MRI scans were performed at weeks 12, 16, 20, and 24 to monitor the formation of new lesions [1].
  • Secondary Outcomes:
    • Annualized Relapse Rate (ARR)
    • Number of new or enlarging T2 lesions on MRI [1].

Mechanism of Action and Experimental Workflow

The following diagram illustrates the proposed dual mechanism of action of BTK inhibitors like this compound in multiple sclerosis, targeting both peripheral and central nervous system inflammation.

G BTKi Oral BTK Inhibitor (e.g., this compound) PeripheralComp Peripheral Compartment BTKi->PeripheralComp CNSComp Central Nervous System (CNS) BTKi->CNSComp BCell B Cell PeripheralComp->BCell BTK_B BTK BCell->BTK_B BCellAct Inhibits B-cell activation and proliferation BTK_B->BCellAct Outcome Reduced Gd+ Lesions & Disability Progression BCellAct->Outcome Microglia Microglia CNSComp->Microglia BTK_M BTK Microglia->BTK_M M1Polar Inhibits M1 pro-inflammatory polarization BTK_M->M1Polar TLR4Path TLR4/MyD88/NF-κB Pathway M1Polar->TLR4Path Suppresses NeuroProt Reduced neuroinflammation and tissue damage TLR4Path->NeuroProt NeuroProt->Outcome

The diagram shows that this compound works through two main compartments [2] [4]:

  • In the Periphery: It inhibits BTK in B-cells, thereby reducing their activation and the subsequent B-cell-dependent T-cell activation [2].
  • Within the CNS: It crosses the blood-brain barrier, enters microglia, and inhibits BTK. This inhibits the pro-inflammatory TLR4/MyD88/NF-κB signaling pathway, reducing M1 microglial polarization and subsequent neuroinflammation, which is crucial for controlling compartmentalized inflammation in progressive MS [2] [4].

Efficacy and Limitations in Later-Stage Trials

While the phase II data for this compound was promising, it is important to note the outcomes of subsequent phase III trials:

  • In the EvolutionRMS 1 and 2 phase III trials, this compound did not meet its primary endpoint of reducing annualized relapse rates compared to teriflunomide. It also showed a slightly higher rate of Gd+ lesions compared to the active comparator [2].
  • This contrasts with its strong phase II performance against placebo, highlighting that efficacy can vary significantly between trial phases and based on the choice of active comparator.

References

Evobrutinib Annualized Relapse Rate (ARR) Data

Author: Smolecule Technical Support Team. Date: February 2026

Trial Phase / Identifier Comparison / Arms ARR Result Key Details & Outcome
Phase II (NCT02975349) [1] [2] Evobrutinib 75 mg twice-daily 0.11 (95% CI, 0.04-0.25) Primary endpoint met. Low ARR was sustained through a 144-week open-label extension (total 192 weeks) [2].
Phase III (EVOLUTION RMS 1) [3] [4] This compound vs. Teriflunomide (Aubagio) 0.15 vs. 0.14 Primary endpoint not met. No statistically significant difference in ARR reduction [3] [4].
Phase III (EVOLUTION RMS 2) [3] [4] This compound vs. Teriflunomide (Aubagio) 0.11 vs. 0.11 Primary endpoint not met. No statistically significant difference in ARR reduction [3] [4].

Experimental Protocol & Methodologies

For a clear understanding of how the data was generated, here are the core designs of the key trials cited.

  • Phase II Trial (NCT02975349) Design [1] [2]:

    • Design: Randomized, double-blind, placebo-controlled, with a parallel dimethyl fumarate (DMF) reference arm.
    • Population: Adults (18-65) with Relapsing Multiple Sclerosis (RMS), including Relapsing-Remitting MS (RRMS) or active Secondary Progressive MS (SPMS).
    • Intervention: Patients received this compound (25 mg once-daily, 75 mg once-daily, or 75 mg twice-daily), placebo, or open-label DMF (240 mg twice-daily). After 24 weeks, placebo patients were switched to this compound.
    • Primary Endpoint (at 24 weeks): Total number of T1 gadolinium-enhancing (Gd+) lesions.
    • Key Secondary Endpoint (at 48 & 108 weeks): Annualized Relapse Rate (ARR).
  • Phase III EVOLUTION Program (RMS 1 & 2) Design [3] [4]:

    • Design: Two randomized, parallel-group, double-blind, double-dummy, active-controlled studies.
    • Population: Patients with RMS.
    • Intervention: this compound (45 mg twice-daily) was compared against teriflunomide (14 mg once-daily).
    • Duration: Treatment lasted for a minimum of 24 weeks and up to 156 weeks.
    • Primary Endpoint: Annualized Relapse Rate (ARR) over the treatment period.

BTK Inhibition Mechanism in Multiple Sclerosis

This compound is an oral, central nervous system (CNS)-penetrant Bruton's tyrosine kinase (BTK) inhibitor. The proposed mechanism of action for this drug class in MS involves modulating both peripheral and CNS-compartmentalized inflammation, as illustrated below.

The diagram shows how BTK inhibitors target two key pathways in MS [5]:

  • Relapse Biology: By inhibiting BTK in B cells, they reduce activation, proliferation, and production of pro-inflammatory cytokines, thereby modulating the peripheral immune response.
  • Compartmentalized Inflammation & Neurodegeneration: Because they penetrate the blood-brain barrier, they can also inhibit BTK in CNS-resident cells like microglia and macrophages. This action potentially reduces chronic, smoldering inflammation within the CNS, which is linked to progressive disability.

Interpretation of the Clinical Data

The disparity between the positive Phase II results and the negative Phase III outcomes is significant. While the initial data was promising, the failure in larger, more robust Phase III trials indicates that This compound did not demonstrate superior efficacy over the established therapy, teriflunomide, in controlling relapses in RMS [3] [4]. It's worth noting that the ARR for teriflunomide in these trials was lower than historically reported, which may have contributed to the difficulty in showing a treatment difference [3] [4].

The future of BTK inhibitors in MS will depend on further research to determine if their unique mechanism of action provides benefits in areas not fully addressed by current therapies, such as slowing disease progression.

References

Evobrutinib vs. Tolebrutinib: Safety and Efficacy at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes a systematic review and network meta-analysis of randomized controlled trials (RCTs) for relapsing multiple sclerosis. It directly compares the key characteristics of Evobrutinib and Tolebrutinib [1] [2].

Feature This compound Tolebrutinib
Representative Dose 45 mg and 75 mg, twice daily (BID) [2] 60 mg, once daily (QD) [1] [2]
Key Efficacy on MRI Lesions Significantly reduces gadolinium-enhancing lesions vs. placebo; efficacy comparable to teriflunomide [2]. Reduces new/enlarged T2 lesions vs. placebo; effects appear dose-dependent [1] [2].
Impact on Annualized Relapse Rate (ARR) Demonstrated a trend in reducing ARR in Phase II; Phase III trials are ongoing [3] [4]. No significant reduction in ARR shown in the included analysis [2].
Most Common Adverse Events (AEs) Nasopharyngitis; transient increase in liver enzymes (ALT, AST) [1] [4]. Nasopharyngitis; mild gastrointestinal symptoms [1].
Notable Safety Signals Elevated Alanine Aminotransferase (ALT) >3x ULN in 11.14% of patients; requires liver monitoring [2]. Hepatotoxic effects are fewer than this compound; elevated ALT >3x ULN in 3.67% of patients [2].
CNS Penetration & Microglial Modulation Preclinical data suggest it can cross the blood-brain barrier and may modulate microglial activity [5] [6]. Suggested to potentially have better effects on the central nervous system, though not directly compared in trials [1].

Detailed Safety and Efficacy Data

Beyond the direct comparison, here is a more detailed look at the profile of each drug based on the available evidence.

  • This compound: The safety and efficacy data for this compound over 108 weeks come from a Phase II trial and its open-label extension [4].

    • Efficacy: The 75 mg twice-daily dose showed the highest efficacy, maintaining a low Annualized Relapse Rate (ARR) of 0.12 over 108 weeks. This is attributed to its ability to maintain >95% BTK occupancy throughout the dosing period [4].
    • Safety: The drug was generally well-tolerated. The most notable safety finding was a transient increase in liver aminotransferases (ALT, AST), which was typically restricted to the first 24 weeks of treatment and did not lead to serious clinical outcomes. No new safety signals emerged during the long-term extension [4].
  • Tolebrutinib: The evidence for Tolebrutinib highlights its dose-dependent efficacy [1] [2].

    • Efficacy: A dose of 60 mg once daily was found to be optimal for reducing new gadolinium-enhancing lesions and T2 lesion counts on MRI [1].
    • Safety: Tolebrutinib appeared to have a more favorable liver safety profile compared to this compound in the meta-analysis, with a lower incidence of significant ALT elevation. Common side effects included nasopharyngitis and mild gastrointestinal symptoms [1] [2].

Experimental Protocols from Key Studies

The comparative data are derived from rigorous clinical trial methodologies. Below is an outline of the experimental designs that generated the evidence.

  • Study Design for Systematic Review & Meta-Analysis [2]:

    • Objective: To evaluate the safety and efficacy of BTK inhibitors in patients with MS.
    • Databases Searched: PubMed, Cochrane CENTRAL, Scopus, and Web of Science.
    • Inclusion Criteria: RCTs comparing BTK inhibitors with placebo or other active medications in MS patients, published up to May 5, 2025.
    • Data Analysis: Both traditional and network meta-analyses were performed. Outcomes included changes in gadolinium-enhancing lesions, annualized relapse rate (ARR), and new/enlarged T2 lesions, along with safety profiles.
  • Study Design for Phase II this compound Trial [3] [4]:

    • Objective: To assess the efficacy and safety of this compound in patients with relapsing MS over 24 weeks (primary analysis) and 108 weeks (including open-label extension).
    • Trial Design: Randomized, double-blind, placebo-controlled, and parallel active-treatment (dimethyl fumarate) study.
    • Participants: Patients with relapsing forms of MS (relapsing-remitting and secondary-progressive with relapses).
    • Dosing Regimens: this compound (25 mg QD, 75 mg QD, 75 mg BID), placebo, or open-label dimethyl fumarate.
    • Primary Endpoint: Cumulative number of T1 gadolinium-enhancing lesions on brain MRI at weeks 12, 16, 20, and 24.
    • Key Secondary Endpoints: Annualized relapse rate (ARR) at week 24 and safety.

Mechanism of Action: BTK Inhibition in Neuroinflammation

BTK inhibitors represent a novel mechanism in MS treatment by targeting both peripheral B-cells and CNS-resident microglia. The following diagram illustrates the proposed signaling pathway through which this compound modulates neuroinflammation, based on preclinical studies [6].

G Ischemic_Stress Ischemic_Stress TLR4 TLR4 Ischemic_Stress->TLR4 Myd88 Myd88 TLR4->Myd88 BTK BTK Myd88->BTK NF_kB NF_kB BTK->NF_kB Activation M1_Microglia M1_Microglia NF_kB->M1_Microglia Promotes Polarization Pro_inflammatory_Cytokines Pro_inflammatory_Cytokines M1_Microglia->Pro_inflammatory_Cytokines Releases This compound This compound This compound->BTK Inhibits

The diagram shows that in response to damage (like cerebral ischemia), the TLR4/Myd88 pathway is activated, leading to the phosphorylation and activation of BTK. Active BTK then promotes the activation of the transcription factor NF-κB, which drives the polarization of microglia towards a pro-inflammatory M1 phenotype. These M1 microglia release harmful pro-inflammatory cytokines. This compound enters the CNS and covalently binds to BTK, inhibiting its activation and thereby dampening this entire neuroinflammatory cascade [5] [6].

Key Insights for Researchers

  • Targeting Compartmentalized Inflammation: A key differentiator of BTK inhibitors from existing B-cell-depleting therapies is their potential to cross the blood-brain barrier and suppress compartmentalized inflammation within the central nervous system driven by microglia. This addresses a major unmet need in treating progressive forms of MS [5].
  • Hepatotoxicity is a Class Effect: Liver enzyme elevation is observed with BTK inhibitors, but its incidence and severity vary. This compound has a higher incidence of significant ALT elevation compared to Tolebrutinib, necessitating strict monitoring protocols in clinical trials and practice [1] [2].
  • Dosing Schedule is Critical for Efficacy: Clinical data for this compound strongly indicate that twice-daily dosing is necessary to maintain sufficient BTK occupancy for maximal clinical efficacy. This is a crucial consideration for future drug development and trial design [1] [4].

References

Evobrutinib CSF penetration vs other CNS therapies

Author: Smolecule Technical Support Team. Date: February 2026

Evobrutinib CSF Penetration & Clinical Data

This compound is an oral, CNS-penetrant Bruton's tyrosine kinase (BTK) inhibitor. The data below summarizes its key pharmacokinetic and efficacy metrics based on clinical trials.

Table 1: this compound CSF Penetration and Long-Term Efficacy Data (Phase II Trial) [1]

Metric Data at Week 48 (Double-Blind Period) Data up to Week 192 (Open-Label Extension)
Dosing 75 mg twice daily Switched to/maintained at 75 mg twice daily
Annualized Relapse Rate (ARR) 0.11 (95% CI: 0.04-0.25) 0.11 (95% CI: 0.05-0.22)
CSF Penetration Not measured in the double-blind period Detected in the CSF of all sub-study patients; concentrations were similar to those in plasma
Gadolinium-enhancing T1 Lesions Numbers remained low Numbers remained low
Serum Neurofilament Light Chain (sNfL) - Fell to levels comparable to a non-MS population (as measured by Z-scores)
Expanded Disability Status Scale (EDSS) - Remained stable
Safety - No new safety signals were identified over the long-term treatment

Comparison with Other BTK Inhibitors in MS

BTK inhibitors represent a promising new class of therapies for MS, with differing abilities to cross the blood-brain barrier (BBB). The table below compares this compound with other major BTK inhibitors under investigation.

Table 2: Comparison of BTK Inhibitors in Multiple Sclerosis [2] [3]

BTK Inhibitor Key Efficacy Findings on MRI Lesions Impact on Annualized Relapse Rate (ARR) Blood-Brain Barrier (BBB) Penetration Notable Safety Findings
This compound Reduces Gd-enhancing lesions; comparable to teriflunomide [2]. No significant reduction in Phase III trials [3]. Yes, detected in CSF at concentrations similar to plasma [1]. Elevated ALT (>3x ULN) in 11.14% of patients [2].
Tolebrutinib Reduces new/enlarged T2 lesions in a dose-dependent manner [2]. No significant reduction in Phase III trials [3]. Readily crosses the BBB at biologically relevant concentrations [3]. Lower hepatotoxicity (ALT >3x ULN in 3.67%); minor bleeding events [2] [3].
Fenebrutinib - - Conflicting evidence regarding BBB penetration [3]. -

Experimental Protocols for Assessing CNS Penetration

The data presented in the tables above are derived from specific, robust clinical and sub-study protocols. Below are the key methodologies used to generate this evidence.

1. Protocol for Measuring this compound CSF Concentration [1]

  • Objective: To determine the concentration of this compound in the cerebrospinal fluid and confirm its CNS penetration.
  • Study Design: A sub-study within the Phase II Open-Label Extension (OLE).
  • Methodology:
    • Patients: A subset of patients from the OLE who had been receiving this compound 75 mg twice-daily.
    • Sample Collection: Paired samples of CSF and plasma were collected from the patients.
    • Quantitative Analysis: Drug concentrations in both CSF and plasma were measured using a validated bioanalytical method (e.g., liquid chromatography-tandem mass spectrometry).
    • Data Analysis: CSF concentrations were compared directly to plasma concentrations to determine the penetration ratio.

2. Protocol for Evaluating Efficacy via MRI Lesions [1] [2]

  • Objective: To assess the impact of treatment on focal inflammatory disease activity in the brain.
  • Endpoint: The number of gadolinium-enhancing (Gd+) T1 lesions on magnetic resonance imaging (MRI) scans. These lesions indicate active inflammation and breakdown of the blood-brain barrier.
  • Methodology:
    • MRI Scans: Patients underwent regular, standardized brain MRI scans throughout the trial (e.g., weekly, every 4 weeks, 12 weeks, or 24 weeks, depending on the trial phase).
    • Gadolinium Administration: A gadolinium-based contrast agent was injected intravenously prior to the scan. It highlights areas of active inflammation.
    • Image Analysis: The scans were reviewed by blinded radiologists or a central imaging facility, who counted the number of Gd+ T1 lesions.
    • Statistical Analysis: The mean number of lesions or the relative change in lesion count between treatment groups and placebo/comparator groups was calculated.

BTK Inhibitor Mechanism of Action in CNS

BTK inhibitors modulate immune cell signaling both peripherally and within the central nervous system. The diagram below illustrates the key pathways and cellular targets.

architecture cluster_peripheral Peripheral Action cluster_central Central Action (CNS-Penetrant BTK Inhibitors) B_Cell B_Cell BTK_B BTK Activation B_Cell->BTK_B BCR Engagement Microglia Microglia BTK_M BTK Activation Microglia->BTK_M FcR/TLR Engagement Peripheral_Compartment Peripheral Compartment (Outside CNS) Peripheral_Compartment->B_Cell CNS_Compartment Central Nervous System (CNS) Compartment CNS_Compartment->Microglia B_Cell_Effects Altered B-cell activation & Reduced pro-inflammatory cytokine production BTK_B->B_Cell_Effects Microglia_Effects Inhibition of M1 polarization & Promotion of M2 phenotype Reduced neuroinflammation BTK_M->Microglia_Effects

This diagram shows the dual mechanisms of CNS-penetrant BTK inhibitors. In the peripheral compartment, they inhibit BTK in B cells, reducing activation and pro-inflammatory signaling [3] [4]. Once across the BBB, in the CNS compartment, they target BTK in resident microglia, modulating neuroinflammation by shifting them from a pro-inflammatory (M1) to a reparative (M2) state [4] [5].

Research Implications & Key Differentiators

  • BBB Penetration is a Critical Differentiator: The ability to cross the BBB appears to be a key variable among BTK inhibitors. Tolebrutinib is noted for readily crossing the BBB, while evidence for Fenebrutinib is conflicting [3]. This compound's presence in the CSF is a direct confirmation of its CNS penetration [1].
  • Targeting Compartmentalized Inflammation: The primary therapeutic value of CNS-penetrant BTK inhibitors may lie in their potential to address compartmentalized inflammation within the CNS, which is believed to be a key driver of progressive MS, a major unmet clinical need [4].
  • Efficacy vs. Safety Profile: While this compound shows clear efficacy on MRI lesion reduction, its higher incidence of liver enzyme elevation (hepatotoxicity) is a notable consideration for its risk-benefit profile [2]. Tolebrutinib, while potentially less hepatotoxic, has shown dose-dependent efficacy and a different safety profile [2] [3].

References

Evobrutinib microglia modulation vs traditional anti-inflammatories

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: A Head-to-Head Comparison

The table below summarizes the core differences in how Evobrutinib and traditional anti-inflammatories target neuroinflammation.

Feature This compound (BTK Inhibitor) Traditional Anti-inflammatories (e.g., NSAIDs, Statins)
Primary Target Bruton's Tyrosine Kinase (BTK) in B-cells and myeloid cells (microglia/macrophages) [1] [2] [3]. Cyclooxygenase (COX) enzymes, HMG-CoA reductase [1] [4].
Mechanism in Microglia Inhibits BTK, downregulating the TLR4/Myd88/NF-κB signaling pathway. This reduces pro-inflammatory M1-like polarization and promotes anti-inflammatory M2-like polarization [1] [5]. Broad anti-inflammatory and antioxidant effects; not targeted to specific microglial signaling pathways [1].
Blood-Brain Barrier (BBB) Penetrance Yes. As a small molecule, it crosses the BBB to act on CNS-resident microglia [1] [5] [2]. Generally poor or limited. This restricts efficacy against compartmentalized CNS inflammation [1] [6].
Therapeutic Time Window Potentially wider. Preclinical data shows efficacy when administered 24-72 hours post-stroke, targeting the peak neuroinflammatory phase [1]. Narrow (often <6 hours post-stroke), missing the peak inflammatory window [1].
Cellular Specificity High specificity for hematopoietic cell lineages (B cells, microglia, macrophages), sparing other CNS cells [1] [3]. Low specificity; affects a broad range of cell types throughout the body.

| Key Supporting Experimental Findings | - Reduces infarct volume and improves functional recovery in mouse MCAO models [1].

  • Lowers plasma neurofilament light chain (NfL), a biomarker of neuronal damage [7].
  • Promotes myelin debris clearance and remyelination in toxic demyelination models [5]. | Limited efficacy in clinical trials for neurodegenerative diseases like Alzheimer's [4]. |

Detailed Experimental Protocols for this compound

To support the data in the table, here is a detailed look at the key methodologies used to generate the evidence for this compound.

In Vivo Model of Ischemic Stroke (Middle Cerebral Artery Occlusion - MCAO)

This protocol is central to the data from [1].

  • Animal Model: Male C57BL/6 mice.
  • Model Induction: The middle cerebral artery is occluded using a filament inserted via the external carotid artery to induce ischemic injury. Mice with successful occlusion (confirmed by neurological deficit scores) are included in the study.
  • Pharmacological Intervention: Mice are treated orally with this compound (10 mg/kg) or a vehicle control for three consecutive days post-surgery.
  • Outcome Assessments:
    • Infarct Volume: Measured using TTC (2,3,5-Triphenyltetrazolium chloride) staining, where viable tissue stains red and infarcted tissue appears pale.
    • Functional Recovery: Assessed via neurological deficit scores and behavioral tests (e.g., rotarod, adhesive tape removal).
    • Microglial Polarization: Analyzed by flow cytometry of brain tissue using cell surface markers for M1 (e.g., CD86) and M2 (e.g., CD206) phenotypes.
    • Pathology: Histological examination of brain sections for damage.
In Vitro Microglial Activation and Pathway Analysis

This method is used in both [1] and [5] to elucidate the molecular mechanism.

  • Cell Culture: Primary microglia are isolated from neonatal mice or generated from human induced pluripotent stem cells (hiPSCs). Cultures are subjected to Oxygen-Glucose Deprivation (OGD) to mimic ischemic conditions in vitro.
  • Pharmacological Intervention: Cells are pre-treated with this compound, often in combination with other pathway inhibitors like TAK-242 (a TLR4 inhibitor).
  • Molecular Analysis:
    • Western Blot / qPCR: Used to quantify protein and mRNA levels of key pathway components (e.g., BTK, phosphorylated BTK, TLR4, Myd88, NF-κB) and inflammatory cytokines.
    • Flow Cytometry: Confirms changes in microglial surface markers and measures secretion of inflammatory factors (e.g., TNF-α, IL-1β, IL-6).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of this compound and a generalized workflow for its preclinical validation, integrating the protocols described above.

G cluster_pathway This compound Modulates Microglial Polarization via the TLR4/NF-κB Pathway IschemicInsult Ischemic Insult (DAMPs release) TLR4 TLR4 Receptor IschemicInsult->TLR4 BTK BTK TLR4->BTK Myd88 Myd88 BTK->Myd88 NFkB NF-κB Activation & Translocation Myd88->NFkB ProInflammatoryGenes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, IL-6) NFkB->ProInflammatoryGenes M1Polarization M1 Microglia Phenotype (Pro-inflammatory) ProInflammatoryGenes->M1Polarization M2Polarization M2 Microglia Phenotype (Anti-inflammatory) This compound This compound This compound->BTK Inhibits This compound->M2Polarization Promotes

G cluster_workflow Preclinical Validation Workflow for this compound Start Hypothesis: This compound modulates microglia InVivo In Vivo Studies (MCAO, EAE models) Start->InVivo InVitro In Vitro Studies (Primary/hiPSC-derived microglia) Start->InVitro InVivoAssess Outcome Assessment: - Infarct volume (TTC) - Clinical score - Behavioural tests InVivo->InVivoAssess ExVivoAnalysis Ex Vivo Analysis: - Flow cytometry (microglia phenotyping) - Western Blot / qPCR (pathway analysis) - Histology InVivoAssess->ExVivoAnalysis DataIntegration Data Integration & Conclusion ExVivoAnalysis->DataIntegration Mechanistic Insight InVitroAssess Cell-based Analysis: - OGD model - Cytokine secretion (ELISA) - Pathway inhibition (e.g., TAK242) InVitro->InVitroAssess InVitroAssess->DataIntegration Molecular Insight

Research Implications and Future Directions

The data indicates that this compound represents a paradigm shift from traditional anti-inflammatories by moving from broad suppression to targeted modulation of specific immune cells within the CNS. Its potential to impact compartmentalized inflammation—chronic inflammation driven by CNS-resident cells—is a key advantage for treating the progressive phases of diseases like Multiple Sclerosis, where current therapies have limited efficacy [2] [6].

However, this promising profile comes with important considerations for drug development:

  • Clinical Translation: While Phase II trials for MS have shown that this compound can reduce new inflammatory lesions and blood NfL levels, its effect on annualized relapse rate was not significantly different from placebo [7]. Ongoing Phase III trials will be critical in confirming its benefit-risk profile.
  • Safety Monitoring: Elevated liver enzymes (ALT/AST) have been observed in clinical trials, necessitating careful safety monitoring [7].

References

Evobrutinib Efficacy & Safety Overview (Up to 192 Weeks)

Author: Smolecule Technical Support Team. Date: February 2026

Metric Key Findings (Evobrutinib 75 mg Twice Daily)
EDSS Scores Remained stable from week 48 through week 192 [1] [2].
Annualized Relapse Rate (ARR) 0.11 at week 48, maintained up to week 192 [1].
MRI Lesion Activity Number of T1 gadolinium-enhancing (Gd+) lesions and T2 lesion volume remained low [1] [2].
Neurofilament Light Chain (NfL) Serum NfL (a biomarker of neuronal injury) fell to levels comparable to a non-MS population [1].
Safety Profile No new safety signals were identified. Most common adverse events included nasopharyngitis and reversible increases in liver transaminases [1].

Mechanism of Action and Experimental Evidence

This compound is an oral, highly selective, and central nervous system (CNS)-penetrant Bruton's tyrosine kinase (BTK) inhibitor [1] [2]. Its proposed dual mechanism offers a potential advantage over some existing therapies.

  • Dual Immunomodulation: It targets both peripheral B-cells and CNS-resident innate immune cells (like microglia) [2] [3]. This may help control not only acute relapses but also the "smoldering" inflammation behind the blood-brain barrier that is thought to contribute to silent disease progression [1] [2].
  • Microglia Modulation: Preclinical evidence suggests that by inhibiting BTK in microglia, this compound can reduce pro-inflammatory M1 polarization and promote anti-inflammatory M2 polarization, thereby mitigating neuroinflammation [4].

The following diagram illustrates this dual mechanism of action:

G cluster_peripheral Peripheral Immune System cluster_CNS Central Nervous System (CNS) This compound This compound BTK_P BTK Inhibition This compound->BTK_P BTK_C BTK Inhibition This compound->BTK_C Crosses Blood-Brain Barrier B_Cell B-Cell B_Cell->BTK_P Effect_P Reduced B-cell activation & pro-inflammatory cytokine release BTK_P->Effect_P CombinedEffect Control of focal lesions & relapses + Potential impact on smoldering CNS inflammation & disability Effect_P->CombinedEffect Microglia Microglia Microglia->BTK_C Effect_C Reduced M1 pro-inflammatory microglia polarization BTK_C->Effect_C Effect_C->CombinedEffect

Detailed Experimental Protocols

The key evidence for this compound's effect on EDSS comes from a Phase II clinical trial design that included a double-blind period (DBP) followed by an open-label extension (OLE).

  • Trial Design: The initial 48-week DBP was randomized, double-blind, and placebo-controlled. Patients with RMS were assigned to one of five groups: placebo (switched to this compound 25 mg once daily after 24 weeks), this compound 25 mg once daily, 75 mg once daily, 75 mg twice daily, or open-label dimethyl fumarate (as a reference comparator) [1] [2]. After completing the DBP, patients could enter the OLE, where all participants eventually received this compound 75 mg twice daily [1].
  • Patient Population: Participants were adults (18-65 years) diagnosed with relapsing-remitting MS or secondary-progressive MS with superimposed relapses. They had to have at least one documented relapse in the previous two years and a baseline EDSS score of ≤6.0 [1].
  • Endpoint Measurement: EDSS scores were assessed periodically by trained clinicians to evaluate disability progression. The Annualized Relapse Rate (ARR) was calculated based on the number of confirmed relapses. MRI activity (T1 Gd+ lesions) was measured to monitor inflammatory lesions in the brain [1].

The workflow of this trial is illustrated below:

G cluster_DBP 48-Week Double-Blind Period (DBP) cluster_OLE Open-Label Extension (OLE) Start Patient Population: Adults with RMS DBP_Groups Randomized 1:1:1:1:1 to: • Placebo (→ this compound 25mg QD at Wk24) • this compound 25mg QD • this compound 75mg QD • this compound 75mg BID • Open-label DMF Start->DBP_Groups DBP_End Primary Efficacy & Safety Assessment at Week 48 DBP_Groups->DBP_End OLE_Start Patients from DBP enter OLE DBP_End->OLE_Start 164 this compound-treated patients entered OLE_Switch All patients switched to This compound 75mg BID OLE_Start->OLE_Switch OLE_End Long-term Follow-up: EDSS, ARR, MRI, NfL assessed up to Week 192 OLE_Switch->OLE_End

Comparative Positioning Among BTK Inhibitors

This compound is one of several BTK inhibitors in late-stage development for MS. The table below compares it with two other key investigational candidates based on available data.

Feature This compound Tolebrutinib Fenebrutinib
BTK Binding Irreversible (Covalent) [3] Irreversible (Covalent) [5] Reversible [5] [3]
Reported CNS Penetrance Detected in CSF; concentrations similar to plasma [1] Designed for high CNS exposure; reported higher CSF exposure than this compound in NHP study [5] CSF exposure reported in NHP study [5]
Phase II ARR (75 mg BID) 0.11 (up to 192 wks) [1] Data from Phase 3 awaited Data from Phase 3 awaited
Phase III Trials vs. Teriflunomide in RMS (Completed, results pending) [3] vs. Teriflunomide in RMS; vs. placebo in PPMS/SPMS (Ongoing) [3] vs. Teriflunomide in RMS; vs. Ocrelizumab in PPMS (Ongoing) [3]

Interpretation and Research Implications

The long-term stability in EDSS scores observed with this compound is a promising finding. This sustained effect, coupled with a low ARR and reduced neuronal injury (as indicated by NfL levels), supports the continued investigation of its potential to limit disability accumulation in RMS [1] [2].

  • Dosing Considerations: The efficacy data strongly support the use of a twice-daily (75 mg BID) dosing regimen. This schedule maintains >95% BTK occupancy throughout the dosing interval, which is correlated with higher efficacy in reducing relapses [2].
  • Differentiation from Other BTK Inhibitors: While all BTK inhibitors in development share a common target, differences in their pharmacological properties—such as binding reversibility, potency, and extent of CNS penetration—could lead to variations in their clinical efficacy and safety profiles [5] [3]. Direct head-to-head clinical trials have not been conducted, making cross-trial comparisons tentative.

The available Phase II data for this compound provides a solid foundation for its potential use in RMS. The definitive assessment of its efficacy and safety, particularly in comparison to established therapies, awaits the full analysis and publication of its Phase III trial results.

References

Evobrutinib biomarker neurofilament light chain reduction

Author: Smolecule Technical Support Team. Date: February 2026

Evobrutinib & Neurofilament Light Chain (NfL) Data

The tables below consolidate the key findings on this compound's performance from its Phase II trial and open-label extension (OLE).

Table 1: Clinical and Radiological Efficacy of this compound (75mg twice daily) This table shows the core efficacy metrics from the Phase II trial and its long-term extension [1].

Efficacy Measure Result at 48 Weeks (Double-Blind Period) Result up to 192 Weeks (Including Open-Label Extension)
Annualized Relapse Rate (ARR) 0.11 (95% CI: 0.04-0.25) [1] Maintained at 0.11 (95% CI: 0.05-0.22) [1]
T1 Gadolinium-Enhancing (Gd+) Lesions Significant reduction vs. placebo (primary endpoint) [1] [2] Numbers remained low [1]
Serum NfL (sNfL) Z-score Data from post-hoc analysis showed largest reduction vs. placebo at weeks 12 and 24 [2] [3] [4] Fell to levels comparable to a non-MS population (age- and BMI-adjusted Z-score) [1]
Expanded Disability Status Scale (EDSS) - Remained stable over the long-term follow-up [1]

Table 2: Contextual Data on Other BTK Inhibitors in MS Development This table provides context on other BTK inhibitors based on the available search results. Note: This is not a direct head-to-head comparison, as data comes from separate trials [5].

BTK Inhibitor Phase 2 MRI Lesion Reduction (vs. Placebo) Key Reported Phase 3 Outcomes (Relapsing MS) Central Nervous System (CNS) Penetrance
This compound 56% reduction (Gd+ lesions, weeks 12-24) [5] Did not meet primary endpoint (no difference in ARR vs. teriflunomide) [5] Detected in CSF at concentrations similar to free plasma [1] [2]
Tolebrutinib 87% reduction (Gd+ lesions at 12 weeks) [5] Did not meet primary endpoint (no difference in ARR vs. teriflunomide) [5] Readily crosses the BBB [5]

Experimental Protocols & Methodologies

The data on this compound's effect on NfL were generated through the following experimental frameworks:

1. Clinical Trial Design

  • Study Type: A multicenter, randomized, double-blind, placebo-controlled Phase II trial with an open-label extension (OLE) [1].
  • Patient Population: Adults (18-65) with relapsing multiple sclerosis (RRMS or active SPMS), with at least one relapse in the prior 2 years or at least one Gd+ lesion [1].
  • Dosing Groups: Patients were randomized to receive this compound (25 mg once daily, 75 mg once daily, 75 mg twice daily), placebo (switched to this compound after 24 weeks), or open-label dimethyl fumarate [1].
  • Open-Label Extension: After the 48-week double-blind period, patients could enter the OLE, where all were initially switched to 75 mg once daily and later to 75 mg twice daily [1].

2. Biomarker Measurement Protocol

  • Biomarker Analyzed: Serum Neurofilament Light Chain (sNfL) [2] [3].
  • Measurement Technology: sNfL was measured using highly sensitive immunoassay technology [6]. The specific method used in the Phase II this compound trial and its analysis was the Single-Molecule Array (Simoa) technology (Quanterix NF-Light assay), which is the most common method for measuring NfL in blood due to its high sensitivity [6].
  • Data Normalization: In the long-term OLE, sNfL levels were reported as age- and body mass index (BMI)-adjusted Z-scores. A Z-score compares an individual's NfL level to the mean of a non-MS control population, where a score of 0 represents the reference value [1].

Mechanism of Action: this compound in MS

The following diagram illustrates the proposed mechanism by which this compound, a CNS-penetrant BTK inhibitor, acts in multiple sclerosis.

G cluster_peripheral Peripheral Immune System cluster_cns Central Nervous System (CNS) This compound This compound B_Cell B Cell Activation & Proliferation This compound->B_Cell Inhibits Cytokine Pro-inflammatory Cytokine Release This compound->Cytokine Inhibits Microglia Microglia Activation & pro-inflammatory phenotype This compound->Microglia Modulates CNS_BCell CNS-compartmentalized B-cells/Myeloid cells This compound->CNS_BCell Inhibits T_Cell_Act B-cell dependent T-cell Activation B_Cell->T_Cell_Act Neuro_Injury Neuroaxonal Injury Microglia->Neuro_Injury CNS_BCell->Neuro_Injury NfL_Release Release of Neurofilament Light Chain (NfL) Neuro_Injury->NfL_Release

This diagram shows how this compound targets BTK in both the peripheral and central nervous systems. By inhibiting BTK, it reduces the activation of harmful immune cells (B-cells and microglia), which in turn leads to a reduction in neuroaxonal injury and the subsequent release of NfL, a key biomarker of neuronal damage [1] [2] [5].

Interpretation and Clinical Relevance

For researchers and drug development professionals, the key takeaways are:

  • Biomarker Utility: The reduction of sNfL to levels seen in a non-MS population suggests that this compound treatment can mitigate the neuroaxonal injury that is a core part of MS pathology [1]. NfL serves as a sensitive, objective fluid biomarker for monitoring treatment response [6] [7].
  • CNS Penetrance is Key: The detection of this compound in the cerebrospinal fluid (CSF) of all tested patients confirms its ability to engage targets within the CNS [1] [2]. This is a hypothesized advantage for impacting compartmentalized inflammation and progressive disease mechanisms [5].

References

BTK Inhibitors Investigated for Rheumatoid Arthritis

Author: Smolecule Technical Support Team. Date: February 2026

Drug Name Type of Inhibitor Highest Reported Trial Phase (for RA) Key Findings/Status
Evobrutinib [1] Irreversible Phase 2 No specific results found. Development for multiple sclerosis was discontinued after Phase 3 trials failed to meet endpoints [2].
Fenebrutinib [1] Reversible Phase 2 No specific results found.
Spebrutinib [1] Irreversible Phase 2 No specific results found.
Poseltinib [1] Irreversible Phase 2 Trial was aborted due to a low likelihood of achieving adequate clinical response in an interim analysis.
Tirabrutinib [1] Irreversible Phase 1 Still in early-stage clinical trials as of a 2021 review.

Mechanism of Action and Experimental Evidence

While specific human trial results for RA are not available in the search findings, the theoretical rationale and preclinical data provide context for why these drugs were investigated.

Mechanism of Bruton's Tyrosine Kinase (BTK) Inhibition

BTK is a crucial signaling molecule in the B cell receptor (BCR) pathway and the Fc-γ receptor (FcγR) pathway in myeloid cells (e.g., macrophages, monocytes) [1]. In rheumatoid arthritis, dysregulated B cells contribute to disease progression by producing autoantibodies (like rheumatoid factor) and inflammatory cytokines [1]. BTK inhibition impacts RA pathophysiology by:

  • Reducing B-cell activation and proliferation [1]
  • Diminishing production of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) via FcγR signaling in myeloid cells [1]
  • Inhibiting osteoclastogenesis, which plays a role in bone resorption and joint damage [1]

The following diagram illustrates the role of BTK in the cellular processes relevant to rheumatoid arthritis.

G BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK FcR Fc-γ Receptor (FcγR) FcR->BTK RANK RANK Signal RANK->BTK PLC PLC-γ Activation BTK->PLC Osteoclast Osteoclast Proliferation BTK->Osteoclast NFkB NF-κB Pathway PLC->NFkB Cytokines Pro-inflammatory Cytokine Production (IL-6, IL-1β, TNF-α) NFkB->Cytokines BCell B-Cell Activation & Proliferation NFkB->BCell Inhibitor BTK Inhibitor (e.g., this compound) Inhibitor->BTK Blocks Activation

Preclinical Experimental Models

The collagen-induced arthritis (CIA) mouse model is a standard preclinical model for RA. In this model, this compound demonstrated a significant, dose-dependent reduction in arthritis disease activity. One study cited showed that while methotrexate alone reduced arthritis by 13%, this compound at doses of 1 mg/kg and 3 mg/kg led to reductions of 69% and 92%, respectively [1].


References

Efficacy and Safety Data from the Phase II SLE Trial

Author: Smolecule Technical Support Team. Date: February 2026

The data below summarizes key outcomes from a phase II, randomized, double-blind, placebo-controlled trial of evobrutinib in patients with active, autoantibody-positive SLE.

Parameter Placebo This compound 25 mg QD This compound 75 mg QD This compound 50 mg BID
Primary Endpoint: SRI-4 Response at Week 52 (mITT population) [1] Not provided (data showed no statistically significant difference vs. placebo) Not provided (data showed no statistically significant difference vs. placebo) Not provided (data showed no statistically significant difference vs. placebo) Not provided (data showed no statistically significant difference vs. placebo)
Primary Endpoint: SRI-6 Response at Week 52 (High Disease Activity subpopulation) [1] Not provided (data showed no statistically significant difference vs. placebo) Not provided (data showed no statistically significant difference vs. placebo) Not provided (data showed no statistically significant difference vs. placebo) Not provided (data showed no statistically significant difference vs. placebo)
Patients with any TEAE [1] Comparable to this compound groups No clear dose effect; incidence similar to placebo No clear dose effect; incidence similar to placebo No clear dose effect; incidence similar to placebo
Common TEAEs (across all this compound doses) [2] Nasopharyngitis (5.5%), UTI (8.5%), Diarrhea (4.8%) Nasopharyngitis, Urinary Tract Infection (UTI), Diarrhea were most common [2]
Serious Infections EAIR (per 100 pt-years) [2] 2.1 2.7 (across all this compound doses)
Elevated ALT TEAEs EAIR (per 100 pt-years) [2] 0.7 2.8 (across all this compound doses)

Abbreviations: BID: Twice daily; EAIR: Exposure-Adjusted Incidence Rate; QD: Once daily; SRI-4/6: SLE Responder Index (4 or 6-point improvement); TEAE: Treatment-Emergent Adverse Event; mITT: modified Intent-to-Treat.

Experimental Trial Design and Protocol

The key details of the clinical trial methodology are as follows [1]:

  • Trial Design: Phase II, multicenter, global, randomized, double-blind, placebo-controlled, parallel-arm trial (NCT02975336).
  • Participants: 469 patients were randomized. Patients were predominantly female (94.9%) with a mean age of 40.7 years. Key inclusion criteria were:
    • Diagnosis of SLE per SLICC or ≥4 ACR criteria ≥6 months before screening.
    • SLEDAI-2K score ≥6 (including a clinical score ≥4).
    • Positive for autoantibodies (anti-dsDNA, ANA, and/or anti-Sm).
    • On standard-of-care therapy.
  • Intervention: Patients were randomized 1:1:1:1 to receive oral placebo, This compound 25 mg QD, This compound 75 mg QD, or This compound 50 mg BID for 52 weeks.
  • Primary Endpoints:
    • Proportion of patients achieving an SRI-4 response at Week 52 in the mITT population.
    • Proportion of patients achieving an SRI-6 response at Week 52 in a predefined High Disease Activity (HDA) subpopulation (SLEDAI-2K ≥10).
  • Safety Endpoints: Included incidence and severity of treatment-emergent adverse events (TEAEs), serious AEs, clinical laboratory parameters, vital signs, and immunoglobulin levels.

Mechanism of Action and Signaling Pathway

This compound is a highly selective, covalent (irreversible) inhibitor of Bruton's Tyrosine Kinase (BTK) [3]. The following diagram illustrates the relevant signaling pathways in SLE and the point of inhibition by this compound.

G cluster_immune Immune Cell Activation in SLE BCR B Cell Receptor (BCR) BTK BTK BCR->BTK FcR Fc Receptor (FcR) FcR->BTK PLCg2 PLCγ2 BTK->PLCg2 NFkB Transcription (NF-κB, etc.) PLCg2->NFkB Bcell B Cell Outcomes: - Proliferation - Antibody Production - Cytokine Release NFkB->Bcell Myeloid Myeloid Cell Outcomes: (Macrophages/Microglia) - Cytokine Production - Inflammation NFkB->Myeloid This compound This compound This compound->BTK Inhibits

This mechanism targets both the adaptive and innate immune systems, which are implicated in SLE pathogenesis [3]. Preclinical models suggested that a mean BTK occupancy of 80% was linked to near-complete disease inhibition in mouse models of RA and SLE [3].

Comparative Analysis with Other BTK Inhibitors

While this compound failed its primary endpoints in SLE, other BTK inhibitors have shown varying results. The table below places this compound's outcome in the context of other agents in the same class.

BTK Inhibitor Stage of Development in SLE Reported Outcome in SLE Key Differentiating Notes
This compound Phase II [4] [1] Negative (Did not meet primary endpoints) [5] [1] CNS-penetrant; covalent binding; no efficacy in SLE but active in MS trials [2] [6].
Fenebrutinib Phase II [4] Negative [4] Reversible inhibitor.
Orelabrutinib Phase II (in China) [4] Positive [4] Data from regional studies.
Ibrutinib Approved for malignancies [3] Not developed for SLE Used as a reference for kinase selectivity; known for more off-target effects [3].

Interpretation of Trial Outcomes

The failure of this compound in SLE, despite a strong preclinical rationale, highlights the complexity of translating mechanistic insights into clinical success. Several factors may explain this outcome:

  • Disease Heterogeneity: SLE is a highly heterogeneous disease. The patient population in the trial, while having active disease, may not have been the subset that primarily depends on BTK-mediated pathways.
  • Insufficient Target Engagement: Although the trial achieved high BTK occupancy in blood, it is unclear if this inhibition was adequate in key tissue reservoirs (like lymph nodes or the kidneys) or in specific immune cell subsets critical for SLE pathogenesis.
  • Redundancy in Signaling Pathways: Other signaling pathways may compensate for the inhibition of BTK, rendering the therapy ineffective despite successful target engagement.
  • Trial Design and Endpoints: The choice of the SRI-4 and SRI-6 as primary endpoints, while standard, may not be sensitive enough to capture benefits from a BTK inhibitor, which might have more effect on specific organ systems like the skin or joints.

Future Directions and Conclusions

For researchers and drug development professionals, the case of this compound in SLE offers critical lessons:

  • Patient Stratification: Future trials for BTK inhibitors might require biomarker-based stratification to identify SLE patients most likely to respond to this specific mechanism.
  • Combination Therapy: Investigating BTK inhibitors in combination with other agents (e.g., BAFF inhibitors) could potentially overcome pathway redundancy and yield efficacy.
  • Focus on Specific Manifestations: Given its success in MS, the therapeutic potential of CNS-penetrant BTK inhibitors like this compound might be better evaluated in SLE patients with significant neuropsychiatric involvement.
  • Conclusion: this compound, at the doses and in the population studied, is not an effective therapeutic intervention for SLE. However, its well-tolerated profile and high selectivity continue to support its investigation in other autoimmune diseases, such as multiple sclerosis, where it has progressed to Phase III trials [2] [6].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

429.21647512 g/mol

Monoisotopic Mass

429.21647512 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ZA45457L1K

Drug Indication

Treatment of multiple sclerosis

Wikipedia

Evobrutinib

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 08-15-2023

Explore Compound Types